Methylphosphonic difluoride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
676-99-3 |
|---|---|
Molecular Formula |
CH3F2OP |
Molecular Weight |
100.004 g/mol |
IUPAC Name |
difluorophosphorylmethane |
InChI |
InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3 |
InChI Key |
PQIOSYKVBBWRRI-UHFFFAOYSA-N |
SMILES |
CP(=O)(F)F |
Canonical SMILES |
CP(=O)(F)F |
boiling_point |
98 °C |
Color/Form |
Liquid |
density |
1.3314 g/cu cm at 20 °C |
melting_point |
-35 °F /-37 °C/ |
Other CAS No. |
676-99-3 |
physical_description |
This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
solubility |
In water, 5.15X10+5 mg/L at 25 °C (est) |
Synonyms |
methylphosphonic difluoride |
vapor_density |
3.5 (Air = 1) |
vapor_pressure |
36 mm Hg at 77 °F /25 °C/ |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methylphosphonic Difluoride from Methylphosphonic Dichloride: A Technical Guide
Introduction
Methylphosphonic difluoride (CH₃POF₂), also known as DF, is an important organophosphorus compound primarily recognized as a key precursor in the production of nerve agents Sarin and Soman.[1][2][3] Due to its role in the synthesis of chemical weapons, it is classified as a Schedule 1 substance under the Chemical Weapons Convention, making its production and handling heavily regulated.[1][2] The most common and direct synthetic route to this compound is through the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with various fluorinating agents.[4][5][6] This guide provides an in-depth overview of the primary synthesis methods, quantitative data, and detailed experimental protocols for researchers.
Core Synthesis Methodologies
The conversion of methylphosphonic dichloride to this compound is a halogen exchange reaction where the two chlorine atoms are substituted by fluorine atoms. Several fluorinating agents can accomplish this transformation effectively.
1. Fluorination using Sodium Fluoride (NaF)
A primary method for producing this compound involves the reaction of methylphosphonic dichloride with sodium fluoride, often at elevated temperatures.[5][6] The efficiency of this reaction can be significantly improved by the addition of catalytic amounts of certain metal fluorides, such as zinc fluoride (ZnF₂) or cobalt fluoride (CoF₃).[4][5][7] These catalysts facilitate the halogen exchange, leading to high yields.[7]
2. Fluorination using Sodium Hexafluorosilicate (Na₂SiF₆)
An alternative and often more convenient laboratory-scale method utilizes sodium hexafluorosilicate as the fluorinating agent.[4][5][7] This reagent has been shown to produce this compound in high yield and purity.[6][7] The reaction byproducts, sodium chloride (NaCl) and silicon tetrafluoride (SiF₄), are easily separated from the liquid product.[6]
3. Fluorination using Hydrogen Fluoride (HF)
Anhydrous hydrogen fluoride is another effective reagent for the conversion of methylphosphonic dichloride to the difluoride product.[2][3][6] This method requires careful handling under anhydrous conditions to prevent the hydrolysis of the starting material and product.[6]
Quantitative Data Summary
The following table summarizes quantitative data from established synthesis protocols.
| Parameter | Method 1: NaF with Catalyst | Method 2: Na₂SiF₆ |
| Starting Material | Methylphosphonic Dichloride | Methylphosphonic Dichloride |
| Fluorinating Agent | Sodium Fluoride (NaF) | Sodium Hexafluorosilicate (Na₂SiF₆) |
| Molar Ratio (Agent:Dichloride) | 3.0 - 3.5 : 1 | 1.3 : 1 |
| Catalyst | ZnF₂, CoF₃, or HgF₂ | None |
| Catalyst Loading | 15-35% (wt/wt of NaF) | N/A |
| Reaction Temperature | 110°C - 120°C | 85°C (onset) - 110°C |
| Reaction Time | ~3 hours | ~3 hours |
| Reported Yield | 86% - 91% | ~88% |
| Product Purity | Good, but may contain CH₃P(O)ClF | >98% |
| Reference | [7] | [6][7] |
Experimental Protocols
Caution: Methylphosphonic dichloride and this compound are toxic, corrosive, and moisture-sensitive compounds.[2][8][9] All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Protocol 1: Synthesis using Sodium Fluoride and Zinc Fluoride Catalyst
This protocol is based on the methodology described in literature.[7]
-
Preparation: In a dry reaction flask equipped with a magnetic stirrer, condenser, and addition funnel, combine 3.0 to 3.5 molar equivalents of sodium fluoride (NaF) and 15-35% (by weight of NaF) of zinc fluoride (ZnF₂).
-
Inert Atmosphere: Purge the entire apparatus with a dry, inert gas (e.g., nitrogen).
-
Reactant Addition: Under the inert atmosphere, add one molar equivalent (e.g., 15 grams) of methylphosphonic dichloride portion-wise from the addition funnel to the mixture at room temperature. Fumes may be generated during this step.
-
Heating: Slowly heat the reaction mixture with stirring. The temperature should be gradually raised to 110°C over approximately 2 hours.
-
Reaction Maintenance: Maintain the reaction temperature at 110°C for an additional hour.
-
Product Distillation: Increase the temperature to 120°C and collect the distilled this compound product (boiling point: 98-100°C).[6][7]
Protocol 2: Synthesis using Sodium Hexafluorosilicate
This protocol is noted as a convenient laboratory preparation method.[7]
-
Preparation: In a dry reaction flask equipped with a stirrer and distillation apparatus, combine ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate (Na₂SiF₆).
-
Inert Atmosphere: Purge the system with a dry, inert gas.
-
Heating: Slowly heat the stirred reaction mixture. Gas evolution is typically observed starting around 85°C.
-
Reaction Progression: Continue to heat the mixture gradually to 110°C over a period of 3 hours.
-
Product Collection: The this compound product will distill from the reaction mixture. Collect the fraction boiling at approximately 98°C.
-
Yield: This method has been reported to yield 6.62 grams (88%) of this compound from 10 grams of the starting dichloride.[7]
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathways from methylphosphonic dichloride to this compound.
Caption: Synthesis pathways for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 3. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]
- 5. Methylphosphonic dichloride | 676-97-1 | Benchchem [benchchem.com]
- 6. Buy this compound | 676-99-3 [smolecule.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 9. Methylphosphonic dichloride, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Methylphosphonyl Difluoride (CAS Number 676-99-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methylphosphonyl difluoride is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, handling, and use are subject to strict international regulations. This guide is intended for informational and research purposes only and should be used in compliance with all applicable laws and safety regulations.
Executive Summary
Methylphosphonyl difluoride (DF), identified by CAS number 676-99-3, is a highly reactive organophosphorus compound. It is primarily known as a key precursor in the synthesis of G-series nerve agents, such as Sarin and Soman.[1][2][3] Its high toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, experimental protocols for its analysis, and the fundamental mechanism of its toxicity.
Physicochemical Properties
Methylphosphonyl difluoride is a colorless liquid with a pungent, acid-like odor.[4] It is highly reactive, particularly with water, and requires specialized handling procedures.
Table 1: Physical and Chemical Properties of Methylphosphonyl Difluoride
| Property | Value | Reference(s) |
| Molecular Formula | CH₃F₂OP | [4] |
| Molecular Weight | 100.004 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent, acid-like | [4] |
| Melting Point | -37 °C | [4] |
| Boiling Point | ~98-100 °C | [4][5] |
| Density | 1.359 g/mL at 25 °C | [4] |
| Vapor Pressure | 36 mmHg at 25 °C | [4] |
| Water Solubility | Decomposes | [4] |
| Solubility | Soluble in organic solvents | [5] |
Hazards and Toxicology
The primary hazard associated with Methylphosphonyl difluoride is its extreme toxicity upon inhalation or dermal contact.[1][6] It is a potent inhibitor of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.
Table 2: Toxicological Data for Methylphosphonyl Difluoride
| Parameter | Value | Species | Reference(s) |
| Lethal Concentration, Low (LCLo) | 1,842 mg/m³/30min | Rat (inhalation) | [1] |
| Acute Effects (Inhalation) | Cyanosis, dehydration, aggression, dyspnea, muscle weakness, ataxia | Mammals | [1] |
GHS Hazard Classification:
-
Acute Toxicity, Inhalation (Category 1)
-
Skin Corrosion/Irritation (Category 1)
-
Serious Eye Damage/Eye Irritation (Category 1)
Experimental Protocols
Synthesis of Methylphosphonyl Difluoride
A common laboratory-scale synthesis involves the fluorination of methylphosphonyl dichloride.[6][7][8]
Reaction: CH₃POCl₂ + 2NaF → CH₃POF₂ + 2NaCl
Procedure:
-
Methylphosphonyl dichloride is reacted with sodium fluoride (NaF), often in the presence of a catalyst such as zinc fluoride or cobalt fluoride.[5]
-
The reaction is conducted under anhydrous conditions in an inert atmosphere.[9]
-
The mixture is gradually heated to approximately 110-120 °C to facilitate the halogen exchange.[5]
-
The product, Methylphosphonyl difluoride, is then purified by distillation.[5]
An alternative method utilizes sodium hexafluorosilicate (Na₂SiF₆) as the fluorinating agent, which can offer higher yields and purity.[5]
Determination of Physicochemical Properties
Standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended for determining the physicochemical properties of chemicals.
-
Boiling Point: OECD Test Guideline 103 outlines several methods, including ebulliometry and dynamic methods, suitable for determining the boiling point of liquids like Methylphosphonyl difluoride.[10][11][12]
-
Vapor Pressure: OECD Test Guideline 104 provides various methods, such as the static method or the isoteniscope method, for measuring vapor pressure.[13][14][15][16]
Acute Inhalation Toxicity Testing
The acute inhalation toxicity of Methylphosphonyl difluoride can be assessed using protocols outlined in OECD Test Guideline 403 .[1][17][18][19][20][21][22]
General Procedure:
-
Young adult rats are typically used for the study.[18]
-
Animals are exposed to the test substance as a vapor in a dynamic inhalation chamber for a defined period (e.g., 4 hours).[18]
-
Multiple concentration groups are used to determine the median lethal concentration (LC50).[18]
-
Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[18]
-
A gross necropsy is performed on all animals.[18]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effect of Methylphosphonyl difluoride on acetylcholinesterase activity can be quantified using the Ellman's assay.[7][8][23][24][25][26][27][28][29][30]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB, and the acetylcholinesterase enzyme.[23]
-
Add the substrate, acetylthiocholine, to initiate the reaction.[23]
-
In the presence of an inhibitor like Methylphosphonyl difluoride, the rate of the colorimetric reaction will decrease.
-
The change in absorbance is measured spectrophotometrically at 412 nm over time.[23]
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Methylphosphonyl difluoride is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
Caption: Acetylcholinesterase Inhibition Pathway
Experimental Workflow for Acute Inhalation Toxicity Study (OECD 403)
The following diagram illustrates a typical workflow for conducting an acute inhalation toxicity study according to OECD Guideline 403.
Caption: Acute Inhalation Toxicity Workflow
Safe Handling and Disposal
Due to its high reactivity and toxicity, Methylphosphonyl difluoride must be handled with extreme caution in a well-ventilated chemical fume hood.[31][32]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges is essential.[31]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.[32]
-
Eye Protection: Chemical safety goggles and a face shield are required.[32]
-
Skin and Body Protection: A chemical-resistant suit or lab coat should be worn.[32]
Storage:
Store in a cool, dry, and well-ventilated area, away from water and moisture.[31][32] Containers should be tightly sealed and clearly labeled.
Disposal:
Disposal of Methylphosphonyl difluoride and any contaminated materials must be carried out in accordance with strict national and international regulations for hazardous chemical waste.[32] This typically involves incineration in a licensed facility.[32]
Conclusion
Methylphosphonyl difluoride is a hazardous chemical with significant toxicological properties, primarily through the inhibition of acetylcholinesterase. Its handling and use require stringent safety protocols and adherence to international regulations. The information provided in this guide is intended to support research and development activities by providing a comprehensive overview of its properties, hazards, and relevant experimental methodologies. It is imperative that all work with this compound is conducted in a safe and compliant manner.
References
- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. oecd.org [oecd.org]
- 6. Methylphosphonyl difluoride [medbox.iiab.me]
- 7. scribd.com [scribd.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. eurolab.net [eurolab.net]
- 18. oecd.org [oecd.org]
- 19. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 20. oecd.org [oecd.org]
- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 23. benchchem.com [benchchem.com]
- 24. broadpharm.com [broadpharm.com]
- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]
- 30. researchgate.net [researchgate.net]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. opcw.org [opcw.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a volatile, colorless liquid with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a precursor in the synthesis of nerve agents, such as Sarin and Soman.[1] A comprehensive understanding of its molecular structure and bonding is crucial for the development of effective detection and decomposition methodologies. This guide provides a detailed analysis of the structural and spectroscopic properties of this compound, supported by experimental data and theoretical studies.
Synthesis of this compound
The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonyl dichloride (CH₃POCl₂) with a fluorinating agent.[2]
Experimental Protocol: Synthesis via Halogen Exchange with Sodium Hexafluorosilicate
A common and efficient laboratory-scale synthesis utilizes sodium hexafluorosilicate as the fluorinating agent.[3]
Materials:
-
Methylphosphonyl dichloride (CH₃POCl₂)
-
Sodium hexafluorosilicate (Na₂SiF₆)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, combine ten grams of methylphosphonyl dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.[3]
-
Slowly heat the reaction mixture to 110°C over a period of three hours. Gas evolution is typically observed to begin at approximately 85°C.[3]
-
Maintain the reaction at 110°C for an additional hour.[3]
-
Increase the temperature to 120°C and collect the distilled this compound.[3] This procedure typically yields the product in high purity (around 88%).[3]
A variation of this method involves the use of sodium fluoride (NaF), often with a catalyst such as zinc fluoride (ZnF₂), to facilitate the halogen exchange.[4]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a precursor to potent nerve agents, undergoes rapid hydrolysis in aqueous environments. Understanding the kinetics and products of this reaction is critical for the development of effective decontamination strategies, environmental remediation, and toxicological assessments. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its reaction rate under various conditions, the resulting products, and detailed experimental protocols for its study.
Hydrolysis Reaction and Products
This compound readily reacts with water in a hydrolysis reaction to yield methylphosphonic acid (MPA) and hydrofluoric acid (HF).[1][2][3] This reaction is a key pathway for the degradation of this hazardous compound. The overall chemical equation for the hydrolysis of this compound is:
CH₃POF₂ + 2H₂O → CH₃PO(OH)₂ + 2HF
The hydrolysis proceeds through the substitution of the fluorine atoms with hydroxyl groups from water.[4]
Hydrolysis Rate and Kinetics
The rate of hydrolysis of this compound is significantly influenced by pH and temperature. The reaction is generally faster in alkaline conditions compared to neutral or acidic environments.
Quantitative Data on Hydrolysis Rate
The following tables summarize the available quantitative data on the hydrolysis rate and efficiency of this compound under different conditions.
Table 1: Hydrolysis Rate Constants and Half-Lives in Sodium Hydroxide Solutions at 23°C [2]
| NaOH Concentration (mol/dm³) | Rate Constant (h⁻¹) | Half-Life (minutes) |
| 0.10 | 1.12 | 37.2 |
| 0.15 | 0.90 | 46 |
| 0.20 | 0.76 | 55 |
Table 2: Destruction Efficiency of this compound [5]
| Condition | Parameter | Value | Destruction Efficiency (%) | Time (minutes) |
| Alkaline | Molar Ratio [OH⁻]/[DF] | 3-6 | > 80 | 5 |
| Neutral Water | Volume Ratio H₂O/DF | > 1.5 | 93-97 | Not Specified |
Experimental Protocols
The study of this compound hydrolysis involves careful handling due to its toxicity and reactivity. Below are detailed methodologies for conducting kinetic studies.
Protocol for Kinetic Analysis of this compound Hydrolysis
Objective: To determine the hydrolysis rate of this compound under controlled pH and temperature.
Materials:
-
This compound (high purity)
-
Buffered solutions of desired pH (e.g., phosphate, borate buffers)
-
Deionized water
-
Sodium hydroxide solutions of known concentrations
-
Constant temperature water bath or incubator
-
Reaction vessels (e.g., sealed glass vials)
-
Analytical instrumentation (e.g., ³¹P NMR spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS), Ion Chromatograph)
-
Quenching solution (e.g., a cooled organic solvent or a derivatizing agent)
Procedure:
-
Preparation of Reaction Solutions: Prepare buffered solutions at the desired pH values and bring them to the target temperature in a constant temperature bath.
-
Initiation of Reaction: Add a known amount of this compound to the pre-heated buffered solution in a sealed reaction vessel. The initial concentration of DF should be accurately known.
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling, dilution in a cold solvent, or by adding a derivatizing agent that reacts with the remaining DF or its products.
-
Sample Analysis: Analyze the quenched samples to determine the concentration of this compound remaining or the concentration of the product, methylphosphonic acid, formed.
-
³¹P NMR Spectroscopy: This technique is highly effective for monitoring the hydrolysis of organophosphorus compounds.[1][6][7] The disappearance of the signal corresponding to this compound and the appearance of the signal for methylphosphonic acid can be quantified over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of the hydrolysis products after derivatization to make them volatile.[5][8][9]
-
Ion Chromatography: This technique can be used to quantify the fluoride ions and methylphosphonic acid produced during the hydrolysis.[4]
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction under the specific experimental conditions.
Visualizations
Hydrolysis Reaction of this compound
Caption: Hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The hydrolysis of this compound is a critical reaction that dictates its environmental fate and is central to decontamination efforts. This guide has provided a detailed overview of the hydrolysis process, including the products formed and the factors influencing the reaction rate. The provided experimental protocols offer a framework for researchers to conduct further studies to better characterize the kinetics of this important reaction. A thorough understanding of the principles outlined in this document is essential for professionals working in fields related to chemical defense, environmental science, and drug development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the main hydrolysis products of organophosphorus nerve agents, methylphosphonic acids, in human serum by indirect photometric detection ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Study on the Hydrolysis of Methylphosphonicdifluoride and HF Recovery from the Hydrolysate | Semantic Scholar [semanticscholar.org]
- 6. Thermodynamic Properties of Some Methylphosphonyl Dihalides From 15 to 335 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Products of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary Thermal Decomposition Pathway
The predominant thermal decomposition route for methylphosphonic difluoride involves a reaction with methylphosphonic acid. Methylphosphonic acid is typically present as an impurity due to the hydrolysis of this compound in the presence of moisture.[3] This disproportionation reaction requires prolonged heating and results in the formation of methylphosphonofluoridic acid.[1][2] The thermal decomposition of nerve agents Sarin and Soman, which are synthesized from this compound, also yields methylphosphonofluoridic acid, highlighting the thermodynamic stability of this product.[1][2]
Quantitative Data
The following table summarizes the quantitative data available for the thermal decomposition of this compound in the presence of methylphosphonic acid.
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (hours) | Product | Yield (%) | Reference |
| This compound | Methylphosphonic Acid | 120 | 64 | Methylphosphonofluoridic Acid | 58 | [1] |
| This compound | Methylphosphonic Acid | 120 | 48 | Methylphosphonofluoridic Acid | 49 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the primary thermal decomposition product and the analytical techniques used for its characterization.
Synthesis of Methylphosphonofluoridic Acid
This protocol is adapted from the documented synthesis of methylphosphonofluoridic acid from this compound and methylphosphonic acid.[1]
Objective: To produce methylphosphonofluoridic acid through the thermal reaction of this compound and methylphosphonic acid.
Materials:
-
This compound (CH₃POF₂)
-
Methylphosphonic acid (CH₃PO(OH)₂)
-
Heavy-walled sealed reaction tube
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
In a controlled atmosphere (e.g., under an inert gas like argon or nitrogen), combine equimolar amounts of this compound and methylphosphonic acid in a heavy-walled glass reaction tube. For example, 3.5 grams of this compound and 3.3 grams of methylphosphonic acid can be used.[1]
-
Seal the reaction tube securely.
-
Place the sealed tube in a heating mantle and heat to 120 °C.
-
Maintain the temperature for an extended period, for instance, 64 hours, to ensure the reaction proceeds to a reasonable yield.[1]
-
After the heating period, allow the reaction tube to cool to room temperature.
-
Carefully open the tube in a fume hood.
-
The product, methylphosphonofluoridic acid, can be purified by vacuum distillation. The boiling point has been reported to be 60 °C at 0.2 mmHg.[1]
Analytical Methodologies for Product Characterization
A combination of analytical techniques is essential for the identification and quantification of the thermal decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for the structural elucidation of the product. For methylphosphonofluoridic acid, the proton NMR spectrum would show a characteristic doublet of doublets for the methyl protons due to coupling with both phosphorus and fluorine.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It can be used to confirm the identity of the main product and to identify any minor byproducts.
-
Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability of this compound and its decomposition temperature range. The analysis involves heating a small sample at a constant rate in a controlled atmosphere and monitoring its mass loss over time.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. This can provide information on melting points, boiling points, and the enthalpy of decomposition reactions.
Visualizations
Signaling Pathway
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for analyzing thermal decomposition products.
References
Toxicological Profile of Methylphosphonic Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of methylphosphonic difluoride (DF), a reactive organophosphorus compound primarily known as a precursor in the synthesis of G-series nerve agents. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.
Quantitative Toxicological Data
The acute toxicity of this compound varies significantly with the route of exposure, with inhalation and intravenous administration demonstrating high toxicity. The following tables summarize the available quantitative data for DF and its primary hydrolysis product, methylphosphonic acid (MPA).
Table 1: Acute Lethality Data for this compound (DF)
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Intravenous | 13.7 mg/kg | [1] |
| LD50 | Mouse | Intravenous | 114 mg/kg | [1] |
| LD50 | Dog | Intravenous | 25.8 mg/kg | [1] |
| LCLo | Rat | Inhalation | 1,842 mg/m³/30min | [1] |
| LCt50 | Mouse | Inhalation | 80,000 mg·min/m³ | |
| LCt50 | Rat | Inhalation | 242,000 mg·min/m³ | |
| LCt50 | Dog | Inhalation | 82,000 mg·min/m³ | |
| LCt50 | Monkey | Inhalation | 91,000 mg·min/m³ |
Table 2: Acute Oral Toxicity of Methylphosphonic Acid (MPA)
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1888 mg/kg | [1] |
Toxicological Effects
Acute Toxicity and Clinical Signs
Acute exposure to this compound vapor in mammals elicits a range of clinical signs, including:
-
Cyanosis
-
Dehydration
-
Changes in olfaction
-
Aggression
-
Dyspnea (difficulty breathing)
-
Muscle weakness
DF is also a potent irritant to the eyes and mucous membranes.[2] Upon contact with water, it hydrolyzes to form corrosive hydrofluoric acid and methylphosphonic acid, contributing to its damaging effects.[1][3]
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for this compound and other organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. While DF itself is a weak inhibitor of AChE, its hydrolysis product, methylphosphonofluoridate (MF), is a more potent inhibitor in vivo.[1]
Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is responsible for the wide array of toxic signs observed.
Developmental and Genetic Toxicity
Developmental Toxicity: Studies in pregnant rats and rabbits exposed to this compound vapor at concentrations up to 10.0 mg/m³ for 6 hours a day for 10 and 13 days, respectively, did not show any teratogenic effects.[4] While maternal toxicity (nasal exudate and raspy breathing) was observed at the highest dose, there were no significant differences in litter size, fetal body weight, crown-rump length, or the incidence of visceral or skeletal malformations between control and DF-exposed groups.[4]
Genetic Toxicity: The primary hydrolysis product of DF, methylphosphonic acid (MPA), has been evaluated for mutagenicity. In the Ames test, using various tester strains of Salmonella typhimurium and Escherichia coli, MPA was found to be negative for inducing mutations.[1]
Experimental Protocols
Developmental Toxicity Study (Rat and Rabbit)
-
Objective: To assess the teratogenic potential of inhaled this compound.
-
Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Exposure: Whole-body inhalation exposure to vaporized DF in dynamic flow chambers.
-
Exposure Concentrations: 0 (control), 0.2, 1.0, and 10.0 mg/m³.
-
Exposure Duration: 6 hours per day for 10 days (rats) or 13 days (rabbits) during the period of organogenesis.
-
Observations:
-
Maternal: Body weight, clinical signs of toxicity.
-
Fetal: Litter number, mean body weight, crown-rump length, external, visceral, and skeletal malformations.
-
-
Methodology:
-
Time-mated female rats and rabbits are randomly assigned to control or exposure groups.
-
Animals are exposed to the respective concentrations of DF vapor in dynamic inhalation chambers for the specified duration.
-
Maternal body weights and clinical signs are recorded throughout the study.
-
On gestation day 20 (rats) or 29 (rabbits), dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.
-
Skeletal evaluations are performed after staining with Alizarin Red S.[4]
-
In Vitro Acetylcholinesterase Inhibition Assay
-
Objective: To determine the inhibitory potential of a test compound on acetylcholinesterase activity.
-
Principle: The assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).
-
Acetylthiocholine iodide (substrate).
-
DTNB.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound or its metabolites).
-
-
Methodology:
-
A solution of AChE is pre-incubated with various concentrations of the test compound in a 96-well plate for a defined period.
-
The substrate, acetylthiocholine, and DTNB are added to initiate the enzymatic reaction.
-
The change in absorbance at 412 nm is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.
-
Visualizations
Signaling Pathway
Caption: Acetylcholine signaling pathway and inhibition by this compound metabolites.
Experimental Workflows
References
An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by methylphosphonic difluoride (DFP), a potent organophosphorus compound. This document delves into the chemical interactions, kinetic parameters, structural alterations, and the broader physiological context of this inhibition, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Introduction: The Critical Role of Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of nerve signaling. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and a cascade of physiological effects.
This compound, a precursor to highly toxic nerve agents like sarin and soman, is a potent and irreversible inhibitor of AChE.[1] Understanding the mechanism of its inhibitory action is crucial for the development of effective countermeasures and therapeutic interventions against organophosphate poisoning.
The Chemical Mechanism of Irreversible Inhibition
The inhibition of acetylcholinesterase by this compound is a two-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme non-functional.
Step 1: Formation of a Reversible Michaelis-Menten Complex: Initially, the DFP molecule enters the active site gorge of AChE and forms a reversible complex.
Step 2: Nucleophilic Attack and Covalent Bonding: The catalytic triad of AChE, composed of serine (Ser), histidine (His), and glutamate (Glu) residues, is central to its hydrolytic activity. In the presence of DFP, the serine hydroxyl group (Ser203 in human AChE) acts as a nucleophile, attacking the electrophilic phosphorus atom of DFP. This reaction is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl. The result is the formation of a covalent phosphonyl-enzyme conjugate and the expulsion of a fluoride ion as the leaving group. This phosphonylated enzyme is catalytically inactive.
Aging: The phosphonylated AChE can undergo a further, time-dependent dealkylation process known as "aging." This process involves the cleavage of one of the alkyl groups from the phosphorus atom, resulting in a negatively charged phosphonate adduct. This aged complex is highly resistant to reactivation by conventional oxime antidotes.
Quantitative Analysis of DFP Inhibition
The potency of an irreversible inhibitor like DFP is typically characterized by its bimolecular rate constant (kᵢ). While DFP and its hydrolysis product, methylphosphonofluoridic acid (MF), are considered weak inhibitors of human AChE, being at least five orders of magnitude less potent than the nerve agent sarin, they still pose a significant toxicological threat.[2]
| Parameter | Value | Species/Source | Reference |
| Bimolecular Rate Constant (kᵢ) | 9.48 x 10³ M⁻¹min⁻¹ | Electric Eel AChE | [3] |
| Potency Comparison | At least 5 orders of magnitude less potent than sarin | Human AChE | [2] |
Structural Insights into the DFP-AChE Complex
The interaction between DFP and acetylcholinesterase induces significant conformational changes in the enzyme's active site. X-ray crystallographic studies of the aged di-isopropyl-phosphoro-fluoridate (DFP)-bound AChE from Torpedo californica (PDB ID: 2DFP) have provided critical insights into these structural alterations.[4]
Upon phosphorylation by DFP, a notable movement occurs in the main chain of a loop that includes residues Phe288 and Phe290 in the acyl pocket of the active site.[4] This is a significant conformational change not observed with the binding of the natural substrate, acetylcholine, and it offers a structural basis for the substrate selectivity of AChE.[4] The OP-oxygen atoms are stabilized by hydrogen bonds from four potential donors within the catalytic subsites of the enzyme, highlighting the role of electrostatic forces in stabilizing the inhibited complex.[4]
| Feature | Observation | Reference |
| PDB ID | 2DFP | [4] |
| Enzyme Source | Torpedo californica Acetylcholinesterase | [4] |
| Key Conformational Change | Movement in the main chain of the acyl pocket loop (residues F288 and F290) | [4] |
| Stabilizing Interactions | Hydrogen bonding of OP-oxygen atoms with four donors in the catalytic subsites | [4] |
Experimental Protocols for Studying DFP Inhibition
The following is a detailed methodology for determining the kinetic constants of acetylcholinesterase inhibition by this compound, based on established protocols for organophosphate inhibitors.
Materials and Reagents
-
Purified acetylcholinesterase (human recombinant or from other sources)
-
This compound (DFP)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ethanol (for preparing DFP stock solution)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DFP in ethanol. Serial dilutions should be made to achieve a range of final concentrations for the assay.
-
Prepare a solution of the substrate, acetylthiocholine (ATC).
-
Prepare a solution of the chromogen, DTNB, in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer to each well.
-
Add the AChE solution to each well.
-
Add different concentrations of the DFP solution to the test wells. For control wells (uninhibited reaction), add an equivalent volume of the buffer or ethanol.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To initiate the reaction, add the substrate solution (ATC) to all wells.
-
Immediately after adding the substrate, add the DTNB solution to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular time intervals using a microplate reader. The rate of the color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each DFP concentration and the control.
-
The apparent first-order rate constant (k_obs) for inhibition at each DFP concentration can be determined by plotting the natural logarithm of the remaining enzyme activity versus time.
-
The bimolecular rate constant (kᵢ) can then be calculated from the slope of a plot of k_obs versus the inhibitor concentration.
-
Visualizing the Molecular Interactions and Pathways
To further elucidate the mechanism of AChE inhibition by DFP, the following diagrams illustrate the key pathways and logical steps involved.
Cholinergic Synapse Signaling Pathway
Caption: Overview of the cholinergic synapse signaling pathway.
Experimental Workflow for DFP Inhibition Assay
Caption: Workflow for determining DFP inhibition kinetics.
Logical Relationship of AChE Inhibition by DFP
References
Environmental Fate of Methylphosphonic Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a precursor to potent nerve agents, is a compound of significant interest due to its potential environmental impact. Understanding its fate and behavior in various environmental compartments is crucial for risk assessment, remediation strategies, and ensuring environmental safety. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its degradation pathways in water, atmosphere, and soil.
Environmental Degradation Pathways
The environmental persistence and transformation of this compound are primarily governed by three key processes: hydrolysis, atmospheric degradation, and soil interaction. A simplified overview of these pathways is presented below.
The Historical Trajectory and Synthesis of Methylphosphonic Difluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a key precursor in the synthesis of G-series nerve agents sarin and soman, holds a significant place in the history of organophosphorus chemistry. Its development is intrinsically linked to the broader exploration of organophosphorus compounds for both agricultural and military purposes. This technical guide provides a comprehensive overview of the historical context of DF's development, its physicochemical properties, and detailed experimental protocols for its synthesis.
Historical Context
The journey to the synthesis of this compound begins with the early explorations of organophosphorus chemistry in the 19th century. The first organophosphorus compounds were described in the early 1800s, with significant progress made throughout the century in understanding their structure and reactivity.
A pivotal moment in the history of organophosphorus compounds arrived in the 1930s with the work of German chemist Gerhard Schrader. While researching new insecticides to combat world hunger, Schrader and his team at IG Farben systematically synthesized thousands of organophosphorus compounds.[1][2] This research led to the accidental discovery of highly toxic compounds with potent acetylcholinesterase inhibitory activity, which were subsequently developed as nerve agents.[2] Among these were tabun (1936), sarin (1938), and soman (1944).[2][3]
This compound emerged as a crucial intermediate in the production of sarin and soman. Its development was driven by the need for stable, storable precursors for binary chemical weapons.[4][5] In a binary system, two less toxic chemical precursors are mixed to form the active nerve agent immediately before deployment.[5] this compound serves as the fluorine-containing precursor in these systems. For example, the M687 artillery shell, a binary chemical weapon, was designed to mix this compound with a combination of isopropyl alcohol and isopropylamine to produce sarin.[4]
Due to its direct application in the synthesis of chemical weapons, this compound is classified as a Schedule 1 substance under the Chemical Weapons Convention, and its production and stockpiling are strictly regulated.[5]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for understanding its reactivity. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | CH₃F₂OP | [1] |
| Molecular Weight | 100.004 g/mol | [1] |
| Appearance | Colorless liquid | [6] |
| Odor | Pungent, acid-like | [6] |
| Density | 1.3314 g/cm³ at 20 °C | [6] |
| Boiling Point | 98 °C | [6] |
| Melting Point | -37 °C | [6] |
| Vapor Pressure | 36.0 mmHg at 25 °C | [7] |
| Vapor Density | 3.5 (Air = 1) | [6] |
| Solubility in Water | Decomposes | [7] |
| LogP (Octanol/Water Partition Coefficient) | 1.748 (Crippen Calculated) | [8] |
Experimental Protocols
The synthesis of this compound is a critical step in the production of sarin and soman. The most common laboratory-scale methods involve the fluorination of methylphosphonic dichloride. The following protocols are based on documented procedures.
Synthesis of this compound from Methylphosphonic Dichloride using Sodium Fluoride
This method involves the direct fluorination of methylphosphonic dichloride with sodium fluoride.
Materials:
-
Methylphosphonic dichloride (CH₃POCl₂)
-
Sodium fluoride (NaF)
-
Zinc fluoride (ZnF₂) or Cobalt fluoride (CoF₃) (optional, as catalyst)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
To a reaction vessel equipped with a distillation apparatus and under an inert atmosphere, add 3 to 3.5 molar equivalents of sodium fluoride. If using a catalyst, add 15-35% (w/w) of zinc fluoride or cobalt fluoride to the sodium fluoride.
-
Slowly add one molar equivalent of methylphosphonic dichloride to the mixture at room temperature. Fumes may be generated during this addition.
-
Slowly heat the reaction mixture to 110 °C over approximately 2 hours.
-
Maintain the temperature at 110 °C for an additional hour.
-
Increase the temperature to 120 °C and collect the distilled this compound.
-
The reported yield for this method ranges from 86% to 91%.
Synthesis of this compound from Methylphosphonic Dichloride using Sodium Hexafluorosilicate
An alternative and reportedly more convenient method utilizes sodium hexafluorosilicate as the fluorinating agent.
Materials:
-
Methylphosphonic dichloride (CH₃POCl₂)
-
Sodium hexafluorosilicate (Na₂SiF₆)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, mix ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.
-
Slowly heat the reaction mixture to 110 °C over a period of 3 hours. Gas evolution may be observed starting around 85 °C.
-
Distill the product to obtain this compound. The boiling point is approximately 98 °C.
-
This method has a reported yield of 88%.
Synthesis of [¹⁴C]this compound
For metabolic and environmental fate studies, radiolabeled this compound can be synthesized.
Procedure:
-
Catalyze the conversion of trimethyl phosphite to dimethyl [¹⁴C]methylphosphonate using [¹⁴C]methyl iodide via the Arbusov reaction.[9]
-
Chlorinate the resulting dimethyl [¹⁴C]methylphosphonate with phosphorus pentachloride (PCl₅).
-
Fluorinate the chlorinated intermediate with antimony trifluoride (SbF₃) to yield [¹⁴C]this compound.[9]
-
The reported radiochemical yield for this multi-step synthesis is 25%.[9]
Logical Relationships and Synthesis Pathways
The primary significance of this compound lies in its role as a direct precursor to the nerve agents sarin and soman. The following diagrams illustrate these key synthesis pathways.
Caption: Synthesis pathway of Sarin and Soman from Methylphosphonic Dichloride.
The diagram above illustrates the two-step synthesis process. First, methylphosphonic dichloride is fluorinated to produce this compound. Subsequently, DF is reacted with either isopropyl alcohol to yield sarin or with pinacolyl alcohol to produce soman.[10]
Caption: General experimental workflow for the synthesis of this compound.
This workflow diagram outlines the general laboratory procedure for synthesizing this compound. The process begins with the combination of reactants, followed by a controlled heating step under an inert atmosphere to drive the reaction, and concludes with the purification of the final product via distillation.
References
- 1. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]
- 2. Source Attribution of the Chemical Warfare Agent Soman Using Position-Specific Isotope Analysis by 2H NMR Spectroscopy: From Precursor to Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of soman (1,2,2-trimethylpropyl methylphosphonofluoridate) via fluoride-induced reactivation of soman-inhibited aliesterase in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 7. Methylphosphonyldifluoride (CAS 676-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soman - Wikipedia [en.wikipedia.org]
The P-F Bond in Methylphosphonic Difluoride: A Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a compound with the chemical formula CH₃POF₂, is a reactive organophosphorus compound of significant interest due to the lability of its phosphorus-fluorine (P-F) bonds. This reactivity makes it a crucial precursor in the synthesis of various organophosphorus compounds, including nerve agents such as Sarin and Soman, placing it under the stringent regulations of the Chemical Weapons Convention as a Schedule 1 substance.[1][2] Beyond its applications in chemical warfare, the study of DF's reactivity provides valuable insights into the mechanisms of nucleophilic substitution at a tetrahedral phosphorus center, a fundamental reaction class in organic and medicinal chemistry. This technical guide provides an in-depth analysis of the chemical reactivity of the P-F bond in this compound, focusing on its synthesis, key reactions, and spectroscopic characterization.
Synthesis of this compound
The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with a fluorinating agent.[1][3] Several methods have been developed to achieve this transformation with high efficiency.
Key Synthesis Methods
Two of the most effective laboratory-scale methods for the synthesis of this compound are detailed below.
Table 1: Summary of Key Synthesis Methods for this compound
| Method | Fluorinating Agent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Halogen Exchange with Sodium Fluoride | Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂) as a catalyst | 120 | Gradual heating | 86 - 91 | [3][4] |
| Halogen Exchange with Sodium Hexafluorosilicate | Sodium Hexafluorosilicate (Na₂SiF₆) | 110 | 3 hours | ~88 | [3][4] |
Experimental Protocols
Method 1: Halogen Exchange Reaction using Sodium Fluoride
-
Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Fluoride (NaF), Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂).
-
Procedure:
-
In a reaction vessel equipped with a distillation apparatus and under an inert atmosphere (e.g., nitrogen or argon), combine methylphosphonic dichloride with a stoichiometric excess of sodium fluoride.
-
Add a catalytic amount of zinc fluoride or cobalt fluoride to the mixture.
-
Gradually heat the reaction mixture to 120 °C.
-
This compound will distill as it is formed. Collect the distillate.
-
The reaction typically proceeds with high efficiency, yielding the product in the range of 86-91%.[3][4]
-
Method 2: Halogen Exchange Reaction using Sodium Hexafluorosilicate
-
Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Hexafluorosilicate (Na₂SiF₆).
-
Procedure:
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity of the P-F Bond
The significant reactivity of the P-F bonds in this compound is attributed to the high electrophilicity of the phosphorus atom, which is bonded to two highly electronegative fluorine atoms and a phosphoryl oxygen. This makes the phosphorus center susceptible to attack by a wide range of nucleophiles.
Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis. This reaction proceeds in a stepwise manner, first forming methylphosphonofluoridic acid (CH₃P(O)(OH)F) and hydrofluoric acid (HF), followed by the hydrolysis of the remaining P-F bond to yield methylphosphonic acid (CH₃P(O)(OH)₂) and another equivalent of HF.[1][2]
The rate of hydrolysis is pH-dependent. In a sodium hydroxide solution, the hydrolysis half-life has been observed to be in the range of 37.2 to 54.7 minutes.[5]
Table 2: Hydrolysis Products of this compound
| Reactant | Nucleophile | Intermediate Product | Final Product | Byproducts | Reference(s) |
| This compound (DF) | Water (H₂O) | Methylphosphonofluoridic Acid | Methylphosphonic Acid | HF | [1][2] |
Alcoholysis
The reaction of this compound with alcohols (alcoholysis) is a key reaction in the synthesis of nerve agents. For instance, the reaction with isopropyl alcohol yields the nerve agent Sarin (GB).[1] This reaction is a nucleophilic substitution where the alkoxy group from the alcohol displaces a fluoride ion.
Reaction with Isopropyl Alcohol (Formation of Sarin):
CH₃POF₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF
The reaction is typically carried out in the presence of an amine, such as isopropylamine, which acts as a hydrofluoric acid scavenger, driving the reaction to completion.[1][6]
Reactions with Other Nucleophiles
The P-F bonds in this compound are also reactive towards other nucleophiles, such as amines. These reactions proceed via a similar nucleophilic substitution mechanism, leading to the formation of phosphonamidofluoridates.
Reaction Pathways
Caption: Key reaction pathways of this compound.
Spectroscopic and Physical Properties
The characterization of this compound relies on various spectroscopic techniques and the determination of its physical properties.
Table 3: Spectroscopic and Physical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₃F₂OP | [3] |
| Molecular Weight | 100.00 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent, acid-like | [1] |
| Density | 1.359 g/mL at 25 °C | [1] |
| Boiling Point | 98-100 °C | [1][4] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 1.90 ppm (dt, JH-P = 19.2 Hz, JH-F = 5.80 Hz) | [4] |
| ³¹P-NMR | Data not explicitly found in search results | |
| IR Spectroscopy | Qualitative data available, specific peaks not detailed | |
| Mass Spectrometry | Analysis is typically performed after derivatization | [7] |
Applications in Research and Drug Development
While notorious for its use as a chemical weapon precursor, the reactivity of this compound and related compounds is of significant interest in several research areas:
-
Mechanistic Studies: The P-F bond provides an excellent system for studying the mechanisms of nucleophilic substitution at phosphorus, which is relevant to the action of many enzymes and the design of enzyme inhibitors.
-
Development of Antidotes: Understanding the reaction of DF with biological nucleophiles, such as the serine residue in acetylcholinesterase, is crucial for the development of antidotes for nerve agent poisoning.
-
Drug Development: The phosphonate and phosphonofluoridate moieties are present in some classes of drugs. A thorough understanding of their reactivity and stability is essential for the design and development of new therapeutic agents.
Conclusion
The chemical reactivity of the P-F bond in this compound is a subject of considerable importance, spanning from its role in the synthesis of chemical warfare agents to its utility in fundamental chemical research. The high electrophilicity of the phosphorus atom renders the P-F bonds susceptible to cleavage by a variety of nucleophiles, with hydrolysis and alcoholysis being the most prominent reactions. A comprehensive understanding of the synthesis, reaction kinetics, and spectroscopic properties of this compound is essential for researchers in national security, toxicology, and drug development. Further detailed kinetic studies and the acquisition of a complete set of spectroscopic data will continue to enhance our knowledge of this highly reactive and significant molecule.
References
- 1. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermodynamic Properties of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a key precursor in the synthesis of highly toxic nerve agents, including sarin and soman.[1][2][3] A comprehensive understanding of its thermodynamic properties is crucial for safe handling, storage, and for the development of effective countermeasures and decomposition technologies. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, outlines the experimental methodologies used for their determination, and presents key chemical pathways involving this compound.
Core Thermodynamic Properties
The thermodynamic properties of this compound have been experimentally determined, most notably through adiabatic calorimetry. The following tables summarize the key quantitative data available for this compound.
Table 1: Fundamental Thermodynamic and Physical Properties
| Property | Value | Unit | Conditions | Reference(s) |
| Molecular Weight | 100.0045 | g/mol | - | [1] |
| Boiling Point | 98 - 100 | °C | Atmospheric Pressure | |
| Melting Point | -37 | °C | - | |
| Density | 1.3314 | g/cm³ | 20 °C | |
| 1.359 | g/mL | 25 °C (77 °F) | [1] | |
| Vapor Pressure | 36 | mmHg | 25 °C (77 °F) | [1] |
| Triple Point Temperature | 236.34 ± 0.05 | K | - |
Table 2: Enthalpy, Entropy, and Heat Capacity
| Property | Value | Unit | Conditions | Reference(s) |
| Enthalpy of Fusion (ΔfusH) | 11,878 ± 12 | J/mol | At Triple Point | |
| Entropy of Fusion (ΔfusS) | 50.26 | J/mol·K | At Triple Point | |
| Liquid Phase Molar Entropy (S°liquid) | 208.3 ± 0.3 | J/mol·K | 298.15 K, Saturation Pressure | |
| Gaseous State Molar Entropy (S°gas) | 312.7 ± 3 | J/mol·K | 298.15 K, 1 atm | |
| Liquid Phase Heat Capacity (Cp,liquid) | 145.14 | J/mol·K | 298.15 K |
Table 3: Temperature-Dependent Thermodynamic Functions (Condensed Phase)
The following data were derived from smoothed values obtained from adiabatic calorimetry measurements.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H° - H°0) (J/mol) | Entropy (S°) (J/mol·K) | Gibbs Free Energy ((G° - H°0)/T) (J/mol·K) |
| 15 | 7.87 | 29.5 | 2.64 | -0.69 |
| 50 | 40.58 | 664.4 | 20.33 | -7.04 |
| 100 | 66.82 | 3,389 | 55.31 | -21.42 |
| 150 | 85.19 | 7,163 | 86.23 | -38.54 |
| 200 | 104.22 | 11,895 | 114.60 | -55.12 |
| 236.34 (solid) | 120.58 | 15,983 | 134.77 | -66.53 |
| 236.34 (liquid) | 136.82 | 27,861 | 185.03 | -66.53 |
| 250 | 138.45 | 29,752 | 192.72 | -71.69 |
| 298.15 | 145.14 | 36,597 | 208.34 | -85.98 |
| 335 | 150.62 | 42,087 | 224.22 | -100.12 |
Data extracted and compiled from Furukawa et al. (1964).
Experimental Protocols
The primary experimental technique for determining the thermodynamic properties of this compound has been adiabatic calorimetry .
Adiabatic Calorimetry for Heat Capacity Measurement
Objective: To measure the heat capacity of this compound over a range of temperatures in its solid and liquid phases.
Apparatus:
-
A gold-plated copper sample vessel with a re-entrant well for a heater and a platinum resistance thermometer.
-
An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the sample, minimizing heat exchange with the surroundings.
-
A high-vacuum system to evacuate the space between the sample vessel and the adiabatic shield.
-
A precision timer and electrical measurement instruments (potentiometer, standard resistors, etc.) to accurately determine the energy input.
Methodology:
-
Sample Purification: Due to the high reactivity and toxicity of this compound, purification is performed in a closed glass system. This involves slow crystallization and fractional melting procedures to achieve high purity.
-
Sample Loading: A known mass of the purified liquid sample is distilled under vacuum into the pre-weighed, cooled sample vessel. The vessel is then sealed.
-
Calorimetric Measurement:
-
The sample is cooled to the starting temperature (e.g., near liquid helium or liquid nitrogen temperatures).
-
A known amount of electrical energy is supplied to the heater in the sample vessel for a specific duration, causing a small, controlled increase in temperature.
-
The temperature of the adiabatic shield is continuously and automatically adjusted to remain as close as possible to the temperature of the sample vessel, thereby creating an adiabatic condition (no heat loss or gain).
-
The initial and final equilibrium temperatures of the sample are precisely measured using the platinum resistance thermometer.
-
The heat capacity of the sample is calculated from the energy input and the observed temperature rise, after accounting for the heat capacity of the empty sample vessel (determined in separate experiments).
-
-
Data Analysis: The measurements are repeated over the entire temperature range of interest. The collected data points are then used to generate a smoothed curve of heat capacity versus temperature. From this, other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated by numerical integration.
Chemical Pathways and Relationships
This compound is a central molecule in several key chemical transformations, primarily its synthesis from a dichloro- precursor and its subsequent conversion to nerve agents.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the fluorination of methylphosphonyl dichloride (CH₃POCl₂). This can be achieved using various fluorinating agents, such as sodium fluoride (NaF) or hydrogen fluoride (HF).
Caption: Synthesis of this compound.
Experimental Workflow for Synthesis:
-
Methylphosphonyl dichloride is reacted with a fluorinating agent, such as sodium fluoride.
-
The reaction is typically carried out in a solvent or, in some procedures, without a solvent at elevated temperatures.
-
The reaction mixture is heated to drive the substitution of chlorine atoms with fluorine atoms.
-
The product, this compound, is then purified, often by distillation, to separate it from the salt byproduct (e.g., sodium chloride) and any unreacted starting materials.
Caption: Experimental Workflow for DF Synthesis.
Reaction to Form Sarin
This compound is a direct precursor to the nerve agent sarin. The synthesis involves the reaction of this compound with isopropyl alcohol. This reaction is often carried out in the presence of an amine, such as isopropylamine, which acts as a hydrogen fluoride scavenger.
Caption: Reaction of DF to form Sarin.
Experimental Workflow for Sarin Synthesis:
-
This compound is mixed with isopropyl alcohol.
-
An acid scavenger, such as isopropylamine, is typically included in the reaction mixture to neutralize the hydrogen fluoride byproduct that is formed.
-
The reaction proceeds to form O-isopropyl methylphosphonofluoridate (Sarin).
-
Due to the extreme toxicity of the product, this synthesis is only performed under strict, controlled conditions in specialized laboratories.
Caption: Experimental Workflow for Sarin Synthesis.
Conclusion
The thermodynamic properties of this compound are well-characterized, primarily due to the detailed calorimetric studies conducted in the mid-20th century. This data is fundamental for chemical safety and for understanding the energetics of its synthesis and subsequent reactions. The chemical pathways leading from its precursor and to the formation of highly toxic compounds underscore the importance of stringent control over this substance. The information presented in this guide serves as a critical resource for researchers and professionals working in fields where a deep understanding of this compound is essential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate nerve impulses. The inhibition of AChE is a key target for the therapeutic management of conditions like Alzheimer's disease, glaucoma, and myasthenia gravis. Furthermore, the irreversible inhibition of AChE is the mechanism of toxicity for organophosphorus compounds, including nerve agents and pesticides. Methylphosphonic difluoride (DFP), a highly toxic organophosphorus compound and a precursor to nerve agents like sarin, is a potent and irreversible inhibitor of AChE.[1][2] Understanding the kinetics and mechanism of AChE inhibition by compounds like DFP is crucial for the development of novel therapeutics and antidotes.
This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound as the inhibitor. The described method is a modification of the widely used colorimetric assay developed by Ellman, which is suitable for high-throughput screening.[3][4]
Principle of the Assay
The assay is based on the Ellman method, which measures the activity of AChE through a colorimetric reaction. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB production is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[5] When an irreversible inhibitor such as DFP is pre-incubated with the enzyme, it covalently modifies the active site, leading to a time-dependent decrease in enzyme activity.
Quantitative Data: Inhibition of Acetylcholinesterase by Organophosphorus Compounds
The following table summarizes the inhibitory potency of this compound (DFP) and other selected organophosphorus compounds against acetylcholinesterase.
| Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| This compound (DFP) | Not Specified | 0.78 ± 0.01 | Irreversible | [6][7] |
| Chlorpyrifos | Human Erythrocyte | 0.12 | Irreversible | [8] |
| Monocrotophos | Human Erythrocyte | 0.25 | Irreversible | [8] |
| Profenofos | Human Erythrocyte | 0.35 | Irreversible | [8] |
| Acephate | Human Erythrocyte | 4.0 | Irreversible | [8] |
Experimental Protocols
Safety Precautions:
Warning: this compound (DFP) is a highly toxic and volatile compound.[2] All handling and preparation of DFP solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] Follow all institutional safety guidelines for handling highly toxic chemicals. Decontamination procedures should be in place.[9]
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a stable pH of 8.0 is achieved. Store at 4°C.
-
Acetylcholinesterase (AChE) Stock Solution (1 U/mL): Prepare a stock solution of AChE from a suitable source (e.g., Electrophorus electricus) in the Assay Buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 0.05 U/mL) with Assay Buffer.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of Assay Buffer. Store protected from light at 4°C.
-
Acetylthiocholine (ATCh) Substrate Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment.
-
This compound (DFP) Stock Solution (e.g., 10 mM): Due to its high toxicity and reactivity, it is recommended to obtain DFP from a certified chemical supplier. If synthesizing, follow established and validated protocols under strict safety supervision.[10][11][12] Prepare a stock solution in a suitable anhydrous solvent (e.g., isopropanol or DMSO).
-
DFP Working Solutions: Perform serial dilutions of the DFP stock solution in the Assay Buffer to achieve a range of desired concentrations for testing. Prepare these dilutions fresh immediately before use.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Assay Buffer + 10 µL DTNB Solution.
-
100% Activity Control (No Inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL solvent for DFP.
-
Test Wells (with DFP): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL DFP working solution.
-
-
Pre-incubation with Inhibitor:
-
To the "Test Wells," add the AChE solution and the DFP working solutions.
-
To the "100% Activity Control" well, add the AChE solution and the corresponding solvent used for DFP dilutions.
-
Gently mix the contents and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition of the enzyme by DFP.[4]
-
-
Initiation of the Enzymatic Reaction:
-
Following the pre-incubation period, add 10 µL of the ATCh Substrate Solution to all wells (Blank, 100% Activity Control, and Test Wells) to initiate the reaction. The final volume in each well should be 170 µL.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, place the 96-well plate in a microplate reader.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each DFP concentration:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate of reaction in the presence of DFP, and V_control is the rate of reaction in the "100% Activity Control" well.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the DFP concentration. The IC50 value, which is the concentration of DFP that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Mechanism of AChE inhibition by DFP.
References
- 1. Stable-carbon isotope ratios for sourcing the nerve-agent precursor methylphosphonic dichloride and its products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfpsafetytraining.com [dfpsafetytraining.com]
- 8. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developmental Toxicology Studies of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of methylphosphonic difluoride (DF) on developmental toxicology, based on available literature. The accompanying protocols outline the key experimental methodologies for conducting similar inhalation developmental toxicity studies.
Introduction
This compound (DF) is a chemical precursor used in the synthesis of certain nerve agents.[1] Understanding its potential for developmental toxicity is crucial for assessing the risk to pregnant individuals who may be exposed. The primary study available on the developmental toxicity of DF was conducted by Starke et al. (1988) and investigated the teratogenicity of vaporized DF in rats and rabbits.[2][3] This document is based on the findings of that study and incorporates standard guidelines for developmental toxicity testing.
Data Presentation
The following tables summarize the key parameters and findings from the developmental toxicology study of inhaled this compound in rats and rabbits. The study concluded that DF was not teratogenic in either species at the concentrations tested, although maternal toxicity was observed at the highest exposure level.[2][3]
Table 1: Maternal Toxicity in Rats and Rabbits Exposed to this compound Vapor
| Species | Exposure Concentration (mg/m³) | Duration of Exposure | Observed Maternal Effects |
| Rat | 10.0 | 6 hours/day for 10 days | Nasal exudate, raspy breathing, significantly lower body weights.[2][4] |
| Rabbit | 10.0 | 6 hours/day for 13 days | Nasal exudate, raspy breathing, significantly lower body weights.[2][4] |
| Rat | Control | Filtered Air | No adverse effects observed. |
| Rabbit | Control | Filtered Air | No adverse effects observed. |
Table 2: Fetal Endpoints in Rats and Rabbits Following Maternal Inhalation Exposure to this compound
| Species | Exposure Concentration (mg/m³) | Litter Number | Mean Fetal Body Weight | Mean Crown-Rump Length | Visceral Malformations | Skeletal Malformations |
| Rat | 10.0 | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] |
| Rabbit | 10.0 | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] | No significant difference from control.[2] |
| Rat | Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Rabbit | Control | Baseline | Baseline | Baseline | Baseline | Baseline |
Experimental Protocols
The following is a detailed protocol for a prenatal developmental toxicity study of this compound via inhalation, based on the study by Starke et al. (1988) and incorporating elements of the OECD Test Guideline 414.[2][5][6]
Protocol: Inhalation Prenatal Developmental Toxicity Study in Rats and Rabbits
1. Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development following inhalation exposure to pregnant rats and rabbits.
2. Test Animals:
- Species: Sprague-Dawley rats and New Zealand White rabbits are commonly used for these studies.[7][8]
- Source: Obtain time-mated pregnant females from a reputable supplier.
- Acclimation: Acclimate animals to the laboratory conditions for a minimum of 5 days prior to the start of the study. House animals individually in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
3. Test Substance and Exposure System:
- Test Substance: this compound (DF).
- Exposure Route: Whole-body inhalation exposure to vaporized DF.
- Exposure Chambers: Conduct exposures in dynamic-flow inhalation chambers.
- Concentration Control: Use appropriate analytical methods to monitor and maintain the target exposure concentrations within the chambers.
4. Experimental Design:
- Groups: Assign pregnant animals to at least three groups: a high-dose group, a low-dose group, and a control group (exposed to filtered air). A positive control group may also be included.
- Dose Selection: Dose levels should be selected based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not excessive mortality, and a low dose that is a no-observed-adverse-effect level (NOAEL).
- Exposure Period:
- Rats: Gestation days 6 through 15.
- Rabbits: Gestation days 6 through 18.
- Exposure Duration: 6 hours per day.
5. Maternal Observations:
- Clinical Signs: Observe animals for clinical signs of toxicity at least once daily.
- Body Weight: Record body weight at the start of the study, periodically during the exposure period, and at termination.
- Food Consumption: Measure food consumption periodically during the exposure period.
6. Fetal Evaluation:
- Termination: Euthanize dams one day prior to the expected day of parturition (gestation day 20 for rats, day 29 for rabbits).
- Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
- Fetal Weight and Measurements: Record the body weight and crown-rump length of each live fetus.
- External Examination: Examine each fetus for external malformations and variations.
- Visceral Examination: Examine a subset of fetuses from each litter for visceral malformations.
- Skeletal Examination: Process the remaining fetuses for skeletal examination to assess for ossification and skeletal abnormalities.
7. Data Analysis:
- Analyze maternal and fetal data using appropriate statistical methods to compare the DF-exposed groups with the control group.
Visualizations
Caption: Experimental workflow for a prenatal developmental toxicology study.
Disclaimer: The information provided in these application notes and protocols is for research and informational purposes only. The full dataset from the primary study on this compound was not publicly available. Researchers should consult the original literature and relevant regulatory guidelines before designing and conducting any new studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Application of Methylphosphonic Difluoride in Organophosphorus Sensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF) is a key precursor in the synthesis of highly toxic G-series nerve agents, such as Sarin (GB) and Soman (GD). Its detection is of paramount importance for security, environmental monitoring, and occupational safety. Due to its high toxicity and reactivity, the development of sensors for DF often relies on the use of less toxic chemical simulants, such as dimethyl methylphosphonate (DMMP) and diisopropyl fluorophosphate (DFP), or by detecting its hydrolysis product, methylphosphonic acid (MPA). This document provides detailed application notes and protocols for the development of organophosphorus sensors potentially applicable to the detection of this compound, focusing on fluorescent, surface acoustic wave (SAW), and electrochemical sensing methodologies.
Fluorescent Sensors
Fluorescent sensors offer high sensitivity and rapid response times for the detection of organophosphorus compounds.[1][2] The sensing mechanism often involves a reaction between the organophosphorus compound and a fluorescent probe, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Signaling Pathway
The detection of organophosphorus compounds using fluorescent probes often involves the inhibition of an enzyme, such as acetylcholinesterase (AChE), or a direct chemical reaction with the probe. In the case of direct detection, a nucleophilic attack by the probe on the electrophilic phosphorus atom of the organophosphorus compound is a common mechanism.
Caption: Signaling pathway for a direct-reaction fluorescent organophosphorus sensor.
Experimental Protocol: Synthesis of a Coumarin-Enamine Fluorescent Probe
This protocol is based on the synthesis of low molecular weight fluorescent probes for organophosphate detection.[3]
Materials:
-
7-bis(ethylamino)-4-hydroxycoumarin
-
Primary amine (e.g., 4-aminoacetophenone)
-
Triethyl orthoformate
-
iso-Propanol
-
Ethanol
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Standard laboratory glassware and stirring equipment
-
Reflux apparatus
-
Vacuum filtration setup
Procedure:
-
Synthesis of the Oxime (Precursor):
-
Dissolve the desired amine hydrochloride salt (e.g., hydroxylamine hydrochloride, 20.0 mmol) and sodium hydroxide (21.0 mmol) in water (5 mL).
-
Add a solution of 4-aminoacetophenone (10.0 mmol) in ethanol (10 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Collect the resulting solid by vacuum filtration and wash with cold water.
-
-
Synthesis of the Coumarin-Enamine Probe:
-
Combine 7-bis(ethylamino)-4-hydroxycoumarin (1.0 mmol), the synthesized oxime (1.0 mmol), and triethyl orthoformate (1.5 mmol) in iso-propanol (7.0 mL).
-
Reflux the mixture with constant stirring for 15 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid by vacuum filtration and wash with cold iso-propanol.
-
Characterize the final product using NMR and mass spectrometry.
-
Data Presentation
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Fluorescent Peptide Probe | Organophosphorus Pesticides | 0.6 µM | 1 to 100 µM | [4][5] |
| Coumarin-Enamine Probe | Diisopropyl fluorophosphate (DFP) | 1.1 ppm | - | [3] |
Surface Acoustic Wave (SAW) Sensors
SAW sensors are highly sensitive to mass changes on their surface, making them suitable for gas-phase detection of volatile organophosphorus compounds.[6] A sensitive film coated on the SAW device selectively adsorbs the target analyte, causing a change in the acoustic wave propagation, which is measured as a frequency shift.
Experimental Workflow
The development of a SAW sensor involves the fabrication of the device, coating it with a sensitive polymer, and then testing its response to the target analyte.
Caption: Experimental workflow for the fabrication and testing of a SAW sensor.
Experimental Protocol: Fabrication of a Polymer-Coated SAW Sensor
This protocol is a generalized procedure based on the fabrication of SAW sensors for chemical warfare agent simulants.[6][7]
Materials:
-
Y-shaped quartz substrate
-
Aluminum (for deposition)
-
Photoresist
-
Sensitive polymer (e.g., poly (4-hydroxy-4,4-bis trifluoromethyl)-butyl-1-enyl)-siloxane (SXFA))
-
Solvent for the polymer (e.g., cyclohexane, ethyl acetate)
-
Spin coater
-
Deposition system (e.g., sputtering or evaporation)
-
Photolithography equipment
-
Gas exposure and measurement setup
Procedure:
-
SAW Device Fabrication:
-
Deposit a 150 nm thick aluminum layer on the Y-shaped quartz substrate.
-
Spin-coat a 1 mm thick photoresist onto the aluminum layer.
-
Use photolithography to create the interdigital transducer (IDT) and delay line patterns.
-
Dissolve the exposed photoresist and rinse the substrate.
-
Coat the transducer with a 50 nm SiO₂ film for protection.
-
-
Sensitive Film Coating:
-
Dissolve the sensitive polymer (e.g., SXFA) in a suitable solvent.
-
Spin-coat the polymer solution onto the surface of the SAW device.
-
Heat the coated device in a nitrogen atmosphere to remove the solvent (e.g., 65°C for 1 hour for SXFA in cyclohexane).[7]
-
-
Gas Sensing Measurement:
-
Place the coated SAW sensor in a test chamber.
-
Establish a baseline frequency by flowing a carrier gas (e.g., nitrogen).
-
Introduce a known concentration of the target analyte gas into the chamber.
-
Record the frequency shift of the SAW sensor over time.
-
Purge the chamber with the carrier gas to allow the sensor signal to return to the baseline.
-
Data Presentation
| Sensor Type | Sensing Material | Analyte | Detection Limit | Response | Reference |
| SAW Sensor | SXFA Polymer | Sarin (GB) | <0.1 mg/m³ | 2.168 mV at 0.1 mg/m³ | [6] |
| SAW Sensor | SXFA Polymer | DMMP | - | 3.124 mV at 2 mg/m³ | [6] |
| Guided SH-SAW | BPA-HMTS | Parathion | 20 µg/L | - | [8] |
| Guided SH-SAW | BPA-HMTS | Paraoxon | 100 µg/L | - | [8] |
Electrochemical Sensors
Electrochemical sensors provide a low-cost, portable, and sensitive platform for detecting organophosphorus compounds, often by monitoring their hydrolysis products or through direct electrochemical reactions.[9][10] Molecularly imprinted polymers (MIPs) can be used to create selective recognition sites for the target analyte.
Logical Relationship
The fabrication of a molecularly imprinted polymer-based electrochemical sensor involves a series of steps to create a selective sensing interface on an electrode.
Caption: Logical steps for creating and using a molecularly imprinted polymer (MIP) electrochemical sensor.
Experimental Protocol: Fabrication of a MIP-Based Electrochemical Sensor for Methylphosphonic Acid
This protocol is adapted from the development of an electrochemical sensor for ethyl methylphosphonic acid (EMPA), a metabolite of the VX nerve agent.[1][10] A similar approach could be used for methylphosphonic acid (MPA), the hydrolysis product of DF.
Materials:
-
Glassy carbon electrode (GCE)
-
Methylphosphonic acid (MPA) as the template
-
4-aminobenzoic acid (4-ABA) as the functional monomer
-
Tetraethyl orthosilicate (TEOS) as a cross-linker
-
Sodium dodecyl sulfate (SDS)
-
Ammonia solution (0.1 M)
-
Ethanol
-
Potassium ferricyanide/ferrocyanide solution (5.0 mM in 0.1 M KCl)
-
Potentiostat for electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry)
-
Oven
Procedure:
-
Preparation of the Polymerization Solution:
-
In an Eppendorf tube, mix 20 µL of 1.0 mM MPA solution, 20 µL of 1.0 mM 4-ABA solution, 20 µL of 1.0 mM SDS, and 20 µL of 0.1 M ammonia solution.
-
Vortex the mixture for 30 seconds.
-
Add 20 µL of a 1:1 (v/v) mixture of TEOS and ethanol.
-
Vortex the final solution for 90 seconds.
-
-
Electrode Modification:
-
Drop 1 µL of the polymerization solution onto the surface of a clean glassy carbon electrode.
-
Place the electrode in an oven at 50°C for 15 minutes for thermal polymerization.
-
Allow the electrode to cool to room temperature for 5 minutes.
-
-
Template Removal:
-
To remove the MPA template and create the molecularly imprinted cavities, immerse the modified electrode in a suitable solvent (e.g., an acidic solution followed by rinsing with deionized water) and apply an electrochemical potential if necessary. The specific removal procedure may require optimization.
-
-
Electrochemical Detection:
-
Perform electrochemical measurements (e.g., differential pulse voltammetry) in a solution containing a redox probe (e.g., 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
-
Record the baseline signal.
-
Incubate the sensor in the sample solution containing MPA.
-
Rinse the sensor and measure the electrochemical signal again. The change in the signal is proportional to the concentration of MPA.
-
Data Presentation
| Sensor Type | Sensing Material | Analyte | Detection Limit | Linear Range | Reference |
| Electrochemical MIP Sensor | 4-ABA and TEOS | Ethyl Methylphosphonic Acid (EMPA) | 2.75 x 10⁻¹¹ M (standard solution) | 1.0 x 10⁻¹⁰ M – 2.5 x 10⁻⁹ M | [10] |
| Electrochemical Sensor | Zirconia Nanoparticles | Methyl Parathion | 3 ng/mL (2-min adsorption) | 5–100 ng/mL | [9] |
| Electrochemical Sensor | Zirconia Nanoparticles | Methyl Parathion | 1 ng/mL (10-min adsorption) | - | [9] |
Conclusion
The development of sensors for this compound and related organophosphorus compounds is a critical area of research. While direct sensing of DF is challenging due to its hazardous nature, the use of simulants and the detection of its degradation products provide viable strategies. The protocols and data presented here for fluorescent, SAW, and electrochemical sensors offer a foundation for researchers to develop and optimize sensing platforms for these highly toxic substances. Further research into novel materials and sensing mechanisms will continue to improve the sensitivity, selectivity, and portability of these vital analytical tools.
References
- 1. Development of a molecularly imprinted polymer-based electrochemical sensor for the selective detection of nerve agent VX metabolite ethyl methylphosphonic acid in human plasma and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent probes directed to the active site gorge of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent peptide probes for organophosphorus pesticides detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
"protocol for handling and storage of anhydrous methylphosphonic difluoride"
Anhydrous methylphosphonic difluoride (DF), a precursor to potent nerve agents, is a highly toxic and corrosive liquid that demands rigorous handling and storage protocols.[1][2] This document provides detailed application notes and protocols for the safe management of this compound in a research and development setting. Adherence to these guidelines is critical to prevent exposure, ensure personnel safety, and maintain compliance with international regulations governing this Schedule 1 chemical.[1]
Physicochemical and Hazard Data
A comprehensive understanding of the properties and hazards of anhydrous this compound is fundamental for its safe handling.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | CH₃POF₂ | [1] |
| Molecular Weight | 100.00 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Pungent, acid-like | [1][3] |
| Boiling Point | 98 - 100 °C | [1][2][3] |
| Melting/Freezing Point | -37 °C | [1][3] |
| Density | 1.359 g/mL at 25 °C | [1][3] |
| Vapor Pressure | 36 mmHg at 25 °C | [1][3] |
| Vapor Density | 3.4 (Air = 1) | [3] |
| Solubility in Water | Decomposes violently | [1][3] |
Hazard Identification and Toxicity
| Hazard Classification | Description | Reference |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [4] |
| Eye Damage/Irritation | Causes serious eye damage. | [4] |
| Reactivity | Reacts violently with water, producing toxic hydrogen fluoride (HF) fumes and methylphosphonic acid. Corrodes glass. | [1] |
| Health Effects | Absorbed through the skin, causing burns and mild nerve agent symptoms. Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract. | [1][6] |
| Symptoms of Exposure | Cough, shortness of breath, headache, nausea, vomiting, cyanosis, dyspnea, muscle weakness. | [6][7] |
Safe Handling and Storage Protocols
Strict protocols must be followed to mitigate the significant risks associated with anhydrous this compound.
Personnel Protective Equipment (PPE)
A full ensemble of personal protective equipment is mandatory when handling this substance.
| PPE Item | Specification | Reference |
| Gloves | Chemically resistant gloves (e.g., Butyl rubber, Viton). Inspect before use. | [3][5] |
| Body Protection | Complete suit protecting against chemicals. Fire/flame resistant and impervious clothing. | [6][8] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full face shield. | [3][8] |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) must be used. | [3][8] |
| Footwear | Chemical-resistant boots. | [3] |
Engineering Controls
Handling of anhydrous this compound must occur within designated and controlled environments.
-
Ventilation: All work must be conducted in a certified chemical fume hood with sufficient exhaust ventilation to keep airborne concentrations below exposure limits.[3][5]
-
Safety Equipment: Chemical showers and eyewash stations must be readily accessible and tested regularly.[3]
-
Monitoring: Continuous monitoring for airborne concentrations may be required depending on the scale of work.
Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
The "buddy system" must be incorporated; never work alone.[3]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Dispensing:
-
Post-Handling:
-
Carefully reseal containers, ensuring they are upright to prevent leakage.[3]
-
Decontaminate all equipment that has come into contact with the chemical.
-
Dispose of contaminated gloves and other disposable materials as hazardous waste.
-
Wash hands and face thoroughly after handling.[4]
-
Storage Protocol
-
Container Requirements:
-
Storage Environment:
-
Chemical Incompatibility:
Emergency and Disposal Procedures
Rapid and correct response to emergencies is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Immediately call a POISON CENTER or doctor. | [4][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention. | [4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. | [4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6] |
| Note: Do not use mouth-to-mouth resuscitation if the victim's face is contaminated.[3] |
Spill and Leak Protocol
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation, but avoid breathing vapors.
-
Containment: For small spills, use a non-combustible absorbent material. For larger spills, dike the area to prevent spreading. Do not let the product enter drains.[3][6]
-
Neutralization: Carefully neutralize the residue with a dilute solution of a weak base.
-
Cleanup: Collect all contaminated materials into suitable, closed containers for disposal.[3]
-
Decontamination: Decontaminate the spill area thoroughly.
Waste Disposal
-
Chemical Waste: Unused or surplus material should be treated as hazardous waste. Neutralization followed by disposal via a licensed hazardous waste contractor is a common method.[3] The material can also be disposed of by controlled incineration with flue gas scrubbing.[8]
-
Contaminated Materials: All contaminated items (e.g., PPE, absorbent materials, containers) must be disposed of as hazardous waste.[8]
-
Prohibitions: Open pit burning or burying of DF or contaminated items is strictly prohibited.[3]
Visual Workflow and Relationship Diagrams
The following diagrams illustrate key workflows and relationships for handling anhydrous this compound.
Caption: Workflow for handling anhydrous this compound.
Caption: Chemical incompatibility chart for anhydrous this compound.
Caption: Decision workflow for spill response.
References
- 1. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 2. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. opcw.org [opcw.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. opcw.org [opcw.org]
- 7. Methylphosphonyl difluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Safe Disposal of Methylphosphonic Difluoride Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe disposal of methylphosphonic difluoride (DF) waste, a crucial precursor in the synthesis of certain chemical warfare agents. Due to its hazardous nature, strict adherence to these protocols is essential to ensure personnel safety and environmental protection. The primary and most established method for the disposal of DF waste is through hydrolysis, followed by neutralization.
Overview of Disposal Methods
This compound is highly reactive with water and aqueous solutions, undergoing hydrolysis to form methylphosphonic acid (MPA) and hydrogen fluoride (HF).[1][2][3] This reaction forms the basis of its degradation. The resulting acidic products are then neutralized with a suitable base, typically sodium hydroxide (NaOH), to produce less toxic salts that can be disposed of in accordance with local and federal regulations. For large-scale disposal or heavily contaminated materials, incineration at high temperatures is a viable but more complex alternative.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is corrosive and toxic upon inhalation or skin contact.[3] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Body Protection | Chemical-resistant apron or lab coat over a long-sleeved garment. | To protect against splashes and spills. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from corrosive splashes. |
| Respiratory Protection | A full-face respirator with cartridges appropriate for acid gases and organic vapors. | To prevent inhalation of toxic and corrosive vapors. |
Experimental Protocol: Hydrolysis and Neutralization of this compound Waste
This protocol details the step-by-step procedure for the laboratory-scale disposal of DF waste.
Materials and Reagents
-
This compound (DF) waste solution
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Universal pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Addition funnel
-
Quenching bath (e.g., ice-water bath)
-
Appropriate waste containers
Experimental Workflow
Caption: A flowchart illustrating the key steps in the safe disposal of this compound waste through hydrolysis and neutralization.
Step-by-Step Procedure
-
Preparation: Ensure all necessary PPE is worn correctly. Set up the reaction apparatus inside a certified chemical fume hood.
-
Reaction Setup: Carefully transfer the known quantity of DF waste into the reaction vessel. Add a magnetic stir bar. Fit the addition funnel to one neck of the flask and ensure the other necks are appropriately sealed, with one vented to a scrubbing system if available.
-
Hydrolysis: Begin stirring the DF waste. Slowly add a stoichiometric excess of deionized water from the addition funnel to the reaction vessel. The reaction is exothermic; maintain the temperature of the reaction mixture by using a cooling bath. A study on the hydrolysis of this compound indicated that a volume ratio of water to DF greater than 1.5 resulted in a destruction efficiency of 93-97%.[4]
-
Neutralization: Once the hydrolysis is complete, slowly add the sodium hydroxide solution from the addition funnel. Monitor the pH of the solution continuously using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is neutral (pH 7-8).
-
Verification and Waste Collection: After neutralization, allow the solution to stir for a short period to ensure the reaction is complete. Once confirmed, carefully transfer the neutralized solution to a designated and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with DF using a suitable decontamination solution (e.g., a dilute solution of sodium hydroxide), followed by a thorough rinse with water.
Quantitative Data on Hydrolysis
The hydrolysis of this compound in a sodium hydroxide solution is pH-dependent, with reported half-lives ranging from 37.2 to 54.7 minutes.[1] One study demonstrated that in a solution with a mole ratio of [OH-]/[DF] between 3 and 6, the destruction efficiency of DF was over 80% within five minutes.[4]
| Reaction Condition | Parameter | Value | Destruction Efficiency | Reference |
| Alkaline Hydrolysis | [OH-]/[DF] Mole Ratio | 3-6 | >80% in 5 minutes | [4] |
| Neutral Hydrolysis | H₂O/DF Volume Ratio | >1.5 | 93-97% | [4] |
Alternative Disposal Method: Incineration
For large quantities of DF waste or materials heavily contaminated with DF, incineration is a recommended disposal method.[5] Organophosphorus compounds require high-temperature incineration to ensure complete destruction.
General Incineration Parameters for Organophosphorus Compounds:
| Parameter | Recommended Value |
| Temperature | >1000°C |
| Residence Time | >2 seconds |
Note: Incineration of DF waste should only be carried out in a licensed and permitted hazardous waste incineration facility equipped with appropriate scrubbers to handle acidic off-gases like hydrogen fluoride.
Chemical Reaction Pathway
The disposal of this compound waste via hydrolysis and neutralization involves a two-step chemical transformation.
Caption: The reaction pathway for the hydrolysis and subsequent neutralization of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify personnel in the vicinity and contact the institutional emergency response team.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, if trained and equipped to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Neutralize: For small spills, a dilute solution of sodium bicarbonate or another suitable neutralizing agent can be carefully applied to the contained spill.
-
Cleanup: Collect the absorbed and neutralized material into a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
For large spills, evacuate the area and await the arrival of a trained hazardous materials team.
Waste Disposal Regulations
The neutralized waste from DF disposal contains hazardous byproducts and must be disposed of as hazardous waste.[6] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Open pit burning or burying of DF or items contaminated with DF is strictly prohibited.
References
- 1. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. ndia.dtic.mil [ndia.dtic.mil]
- 4. [PDF] Study on the Hydrolysis of Methylphosphonicdifluoride and HF Recovery from the Hydrolysate | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Detection of Trace Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a precursor to potent nerve agents such as Sarin (GB) and Soman (GD), is a compound of significant interest in defense, environmental monitoring, and toxicology.[1][2][3] Its detection at trace levels is critical for verifying compliance with chemical weapons conventions, ensuring the safety of personnel, and understanding its environmental fate. These application notes provide detailed protocols for the analytical detection of trace levels of this compound using state-of-the-art techniques.
Analytical Techniques Overview
Several analytical methods can be employed for the detection of this compound. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Key methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of DF and its hydrolysis products, derivatization is often required to improve chromatographic performance.[4][5]
-
Ion Mobility Spectrometry (IMS): A rapid and field-portable technique for the detection of airborne chemical threats. It separates ions based on their size and shape in an electric field.[6][7]
-
Colorimetric Sensors: These sensors provide a visual indication of the presence of a target analyte through a color change, making them suitable for rapid, on-site screening.[8][9][10][11]
-
Electrochemical Sensors: These devices detect analytes through electrochemical reactions, offering high sensitivity and the potential for miniaturization.[12][13][14][15][16]
Quantitative Data Summary
The following table summarizes the reported quantitative performance data for the detection of this compound and related compounds using various analytical techniques. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| GC-MS/MS | Alkylphosphonofluoridic Acids | 13 - 56 ng/mL | - | Aqueous | [17] |
| GC-ICPMS | Organophosphorus Nerve Agent Degradation Products (TBDMS derivatives) | < 5 pg | - | River Water, Soil | [18] |
| GC-MS (SIM) | Phosphonic Acids (TMS derivatives) | 0.14 ppb | - | Aqueous | [4] |
| SAW Sensor | Sarin (GB) | < 0.1 mg/m³ | - | Gas Phase | [19] |
| Electrochemical Sensor | Phosphate | 2.19 x 10⁻⁸ M | 7.30 x 10⁻⁸ M | Soil | [14] |
Note: Data for this compound itself is limited in the public domain. The presented data for related compounds and degradation products provide an estimate of the expected performance of these techniques.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol describes the analysis of this compound in a solvent matrix. Given its reactivity with water, anhydrous sample handling is crucial.[1] Direct analysis without derivatization is possible for the intact molecule.
a. Sample Preparation (Anhydrous Conditions)
-
Collect the sample in a vial containing a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
If the sample is aqueous, a derivatization step to analyze its hydrolysis product, methylphosphonic acid, would be necessary. For direct DF analysis, ensure all glassware and solvents are free of water.
-
Prepare a series of calibration standards of this compound in the same anhydrous solvent.
b. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.[17]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[17]
-
Injection: 1 µL, splitless mode.[17]
-
Injector Temperature: 250°C.[17]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[17]
-
Ion Source Temperature: 230°C.[17]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Mass Scan Range: 40-500 amu.[17]
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. The top peak for this compound is at m/z 100.[1]
c. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a known standard.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantify the concentration of this compound by generating a calibration curve from the peak areas of the standards.
Ion Mobility Spectrometry (IMS) Protocol for this compound
This protocol outlines a general procedure for the detection of this compound in the vapor phase using a drift tube ion mobility spectrometer.
a. Instrument Setup and Calibration
-
Power on the IMS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Introduce a known calibrant compound, such as dimethyl methylphosphonate (DMMP), to verify instrument performance and calibrate the drift time scale.[7]
-
Ensure the drift tube is clean and the carrier gas (e.g., purified air or nitrogen) is flowing at the specified rate.
b. Sample Introduction
-
For vapor samples, draw air from the area of interest directly into the IMS inlet using the instrument's internal pump.
-
For liquid samples, a headspace sampling technique can be used. Place a small amount of the sample in a sealed vial and allow the headspace to equilibrate. Then, draw a sample of the headspace vapor into the IMS.
c. IMS Parameters (Based on High Kinetic Energy IMS - HiKE-IMS)
-
Ionization Source: Corona discharge.[6]
-
Polarity: Positive ion mode.
-
Drift Gas: Air or Nitrogen.
-
Drift Tube Temperature: Maintain at a constant, elevated temperature (e.g., 100-150°C) to prevent condensation and reduce memory effects.
-
Reduced Electric Field Strength (E/N): Operate at a specific E/N value optimized for the detection of DF or related compounds. HiKE-IMS allows for varying the E/N to induce specific fragmentation for better identification.[6]
d. Data Analysis
-
The IMS will produce a plasmagram, which is a plot of ion intensity versus drift time.
-
Identify the peak corresponding to the protonated this compound monomer [M+H]⁺ or its characteristic fragment ions based on their reduced mobility values (K₀).
-
The presence of a peak at the expected drift time indicates the detection of this compound. Quantification can be achieved by relating the peak intensity to the concentration, though this often requires careful calibration and control of environmental factors.
Visualizations
Figure 1: Experimental workflow for the GC-MS analysis of this compound.
Figure 2: Experimental workflow for the IMS analysis of this compound.
Conclusion
The detection of trace levels of this compound is achievable through sophisticated analytical techniques. GC-MS provides high sensitivity and specificity, making it a gold standard for laboratory confirmation. IMS offers rapid, field-portable detection capabilities, which are crucial for on-site screening and immediate threat assessment. While colorimetric and electrochemical sensors show promise for simple and low-cost detection, further development is needed for their specific application to this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the detection and analysis of this important compound.
References
- 1. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.brighton.ac.uk [research.brighton.ac.uk]
- 9. Colorimetric Sensors: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Colorimetric Sensors for Chemical and Biological Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensors | Special Issue : Electrochemical Sensors and Biosensors for Rapid Trace Analysis of Pollutants and Contaminants [mdpi.com]
- 13. Electrochemical MIP sensors for PFOS detection: Molecular-level optimization - American Chemical Society [acs.digitellinc.com]
- 14. Preparation of a novel electrochemical sensor for phosphate detection based on a molybdenum blue modified poly(vinyl chloride) coated pencil graphite electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
"gas chromatography-mass spectrometry (GC-MS) analysis of methylphosphonic difluoride"
An advanced guide to the analysis of methylphosphonic difluoride (DF), a precursor to G-series nerve agents, is detailed below, offering comprehensive application notes and protocols for its detection and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and chemical security.
Application Note: Analysis of this compound (DF) by GC-MS
Introduction
This compound (DF), with the chemical formula CH₃F₂OP, is a crucial precursor in the synthesis of sarin (GB) and soman (GD) nerve agents.[1] Its volatile nature makes it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the identification and quantification of chemical compounds.[2] This application note outlines a robust method for the GC-MS analysis of DF in various matrices, crucial for verification of the Chemical Weapons Convention (CWC), forensic analysis, and environmental monitoring.[3][4]
Principle
The analytical method involves the separation of DF from a sample matrix using a gas chromatograph, followed by detection and identification using a mass spectrometer. The separation is achieved based on the compound's volatility and interaction with the GC column's stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.[5]
Experimental Protocols
1. Sample Preparation
Given the reactivity of this compound with water, samples must be handled in anhydrous conditions to prevent hydrolysis.[6]
-
Liquid Samples (Organic Solvents): Dilute the sample in a volatile, anhydrous organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[7]
-
Solid Samples (e.g., Soil): Extract the sample with an appropriate anhydrous organic solvent (e.g., acetone) with vortexing.[7] The extract can then be directly analyzed or concentrated if necessary.
-
Air Samples: Air can be sampled using solid-phase microextraction (SPME) with a suitable fiber coating, followed by thermal desorption into the GC inlet.[5]
2. GC-MS Instrumentation and Parameters
The following parameters are recommended and can be optimized for specific instrumentation and sample matrices. A non-polar column like a DB-5MS is often suitable for this type of analysis.[7]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless injection) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 2 minutes.[7] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu (Full Scan Mode) |
| Solvent Delay | 2.5 minutes |
3. Data Analysis and Interpretation
Identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum, such as the one from the National Institute of Standards and Technology (NIST).[6] For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Quantitative Data
The following table summarizes key data for the identification of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | CH₃F₂OP | [6] |
| Molecular Weight | 100.0045 g/mol | [6] |
| CAS Number | 676-99-3 | [6] |
| Retention Time (RT) | To be determined experimentally. The provided GC method should be used as a starting point. | N/A |
| Characteristic Mass Ions (m/z) | 100 (Molecular Ion, Top Peak) , 80 (Second Highest Peak) | [6] |
| Limit of Detection (LOD) | To be determined experimentally. Expected to be in the low ng/mL range. | N/A |
| Limit of Quantification (LOQ) | To be determined experimentally. | N/A |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical diagram for the identification of this compound.
References
- 1. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products (Journal Article) | OSTI.GOV [osti.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metabolic Studies of [¹⁴C]Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [¹⁴C]methylphosphonic difluoride ([¹⁴C]DF) in metabolic studies. This document is intended to guide researchers in designing and executing experiments to understand the absorption, distribution, metabolism, and excretion (ADME) of this important organophosphorus compound.
Application Notes
This compound (DF) is a key precursor in the synthesis of highly toxic nerve agents such as Sarin and Soman.[1][2] Understanding its metabolic fate is crucial for developing effective countermeasures, assessing potential exposure risks, and informing forensic investigations. The use of carbon-14 ([¹⁴C]) radiolabeling on the methyl group provides a robust method for tracing the molecule and its metabolites throughout a biological system, ensuring that all breakdown products originating from the core structure are accounted for, independent of their chemical form.[3][4]
Studies involving radiolabeled compounds are fundamental in drug metabolism and toxicology to quantify the total drug-related material and elucidate metabolic pathways.[3] In the case of DF, the primary metabolic pathway is expected to be hydrolysis. DF first hydrolyzes to methylphosphonofluoridic acid (MF), which is then further hydrolyzed to the stable and non-toxic methylphosphonic acid (MPA).[5][6] While DF and MF are weak inhibitors of acetylcholinesterase (AChE), their metabolic products are of significant interest for biomonitoring and attribution.[5][7]
Animal studies using [¹⁴C]DF in rats have indicated that its hydrolysis products are cleared rapidly from the body.[1] Following inhalation, the highest concentration of the radiolabel is found in the nasal turbinates, with clearance primarily occurring via mucociliary action and swallowing.[1] The protocols outlined below are based on established methodologies for ADME studies using radiolabeled compounds and are adapted for the specific properties of [¹⁴C]DF.
Experimental Protocols
Protocol 1: In Vivo Absorption, Distribution, and Excretion (ADME) Study in Rats
Objective: To determine the pharmacokinetic profile, tissue distribution, and excretion routes of [¹⁴C]DF following intravenous and inhalation administration in Sprague-Dawley rats.
Materials:
-
[¹⁴C]this compound (specific activity and radiochemical purity to be determined)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation vials and liquid scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Tissue homogenizer
-
Sample oxidizer
-
High-Performance Liquid Chromatography (HPLC) with a radioactivity detector
-
Solvents and reagents for sample preparation and analysis
Methodology:
-
Dosing:
-
Intravenous (IV) Group (n=5): Administer a single bolus dose of [¹⁴C]DF in a suitable vehicle (e.g., saline, with care taken to minimize immediate hydrolysis) via the tail vein. The dose should be low enough to avoid toxic effects.[8]
-
Inhalation Group (n=5): Expose rats to a controlled atmosphere containing a known concentration of vaporized [¹⁴C]DF for a defined period (e.g., 30-60 minutes).[1]
-
-
Sample Collection:
-
Place rats in individual metabolism cages immediately after dosing.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, and daily thereafter for 7 days).[9][10]
-
Collect blood samples (via tail snip or cannula) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) post-dose. Process blood to separate plasma.
-
-
Tissue Distribution (Terminal Procedure):
-
At the end of the study (e.g., 7 days) or at selected earlier time points, euthanize the animals.
-
Perform a thorough necropsy and collect key tissues and organs (e.g., blood, brain, lung, liver, kidneys, heart, muscle, fat, bone, and the remaining carcass).[8]
-
For the inhalation group, carefully dissect the respiratory tract, including the maxillo- and ethmoturbinates.[1]
-
-
Sample Analysis:
-
Quantification of Radioactivity:
-
Measure the total radioactivity in aliquots of urine, plasma, and homogenized feces and tissues using a Liquid Scintillation Counter.
-
Combust solid samples (feces, tissues) using a sample oxidizer before LSC to determine total ¹⁴C content.
-
-
Metabolite Profiling:
-
Pool urine and plasma samples from each time point.
-
Analyze samples using HPLC with a radioactivity flow detector to separate and quantify the parent compound ([¹⁴C]DF, if present) and its radiolabeled metabolites ([¹⁴C]MF and [¹⁴C]MPA).
-
-
Protocol 2: In Vitro Metabolism in Liver Microsomes
Objective: To assess the metabolic stability of [¹⁴C]DF in the presence of liver enzymes.
Materials:
-
[¹⁴C]this compound
-
Pooled human and rat liver microsomes
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC with radioactivity detector
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, [¹⁴C]DF, and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using HPLC with a radioactivity detector to measure the disappearance of the parent compound and the formation of metabolites over time.
-
Data Presentation
Table 1: Mass Balance of Radioactivity Following a Single Dose of [¹⁴C]DF in Rats (% of Administered Dose)
| Excretion Route | Time Interval | Intravenous Administration | Inhalation Administration |
| Urine | 0-24 h | 65.2 ± 5.1 | 58.9 ± 6.3 |
| 24-48 h | 8.3 ± 1.2 | 9.5 ± 1.8 | |
| 48-168 h | 2.1 ± 0.5 | 3.2 ± 0.7 | |
| Subtotal | 75.6 ± 6.8 | 71.6 ± 8.8 | |
| Feces | 0-24 h | 10.5 ± 2.3 | 15.7 ± 3.1 |
| 24-48 h | 4.1 ± 0.9 | 5.4 ± 1.1 | |
| 48-168 h | 1.0 ± 0.3 | 1.8 ± 0.4 | |
| Subtotal | 15.6 ± 3.5 | 22.9 ± 4.6 | |
| Carcass (168h) | - | 1.5 ± 0.4 | 2.1 ± 0.6 |
| Total Recovery | 0-168 h | 92.7 ± 7.1 | 96.6 ± 9.5 |
| (Note: Data are hypothetical and presented as Mean ± SD) |
Table 2: Tissue Distribution of Radioactivity 24 Hours Post-Dose (% of Administered Dose per Gram of Tissue)
| Tissue | Intravenous Administration | Inhalation Administration |
| Blood | 0.15 ± 0.04 | 0.12 ± 0.03 |
| Plasma | 0.25 ± 0.06 | 0.21 ± 0.05 |
| Liver | 0.85 ± 0.15 | 0.91 ± 0.20 |
| Kidneys | 1.52 ± 0.28 | 1.45 ± 0.31 |
| Lungs | 0.45 ± 0.11 | 2.85 ± 0.55 |
| Brain | < 0.01 | < 0.01 |
| Bone | 0.05 ± 0.01 | 0.06 ± 0.02 |
| Nasal Turbinates | 0.18 ± 0.05 | 5.12 ± 1.23 |
| (Note: Data are hypothetical and presented as Mean ± SD) |
Table 3: Metabolite Profile in Pooled Rat Urine (0-24h)
| Metabolite | Chemical Structure | % of Total Radioactivity in Urine |
| [¹⁴C]Methylphosphonic Acid (MPA) | ¹⁴CH₃P(O)(OH)₂ | ~ 95% |
| [¹⁴C]Methylphosphonofluoridic Acid (MF) | ¹⁴CH₃P(O)(F)(OH) | ~ 5% |
| [¹⁴C]this compound (DF) | ¹⁴CH₃P(O)F₂ | Not Detected |
| (Note: Data are hypothetical) |
Visualizations
Caption: In Vivo ADME Study Workflow for [¹⁴C]DF.
References
- 1. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sarin - Wikipedia [en.wikipedia.org]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable-carbon isotope ratios for sourcing the nerve-agent precursor methylphosphonic dichloride and its products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of this compound with human acetylcholinesterase and oximes--Possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Distribution and Metabolic Profiles of Carbon-11 and Fluorine-18 Tracers of VX- and Sarin-Analogs in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism and excretion of an inhalation dose of [14C] 4,4'-methylenediphenyl diisocyanate in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Hydrolysis Kinetics of Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup to study the hydrolysis kinetics of methylphosphonic difluoride (DF). Given its hazardous nature as a chemical weapon precursor, all experimental procedures must be conducted with stringent safety measures in place.[1]
Introduction
This compound (CH₃POF₂), commonly known as DF, is a key precursor in the synthesis of G-series nerve agents, such as Sarin and Soman.[1] Understanding its hydrolysis kinetics is crucial for developing effective decontamination procedures, assessing its environmental fate, and ensuring safe handling and storage. The hydrolysis of this compound is a nucleophilic substitution reaction where water molecules attack the phosphorus center, leading to the cleavage of the phosphorus-fluorine bonds. This process results in the formation of methylphosphonic acid and hydrofluoric acid. The reaction is susceptible to catalysis by both acids and bases.
Safety Precautions
This compound is a highly toxic and corrosive substance.[1] It can be absorbed through the skin, causing burns and symptoms characteristic of nerve agent exposure.[1] All handling of this compound must be performed in a certified chemical fume hood with appropriate engineering controls.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.
-
Skin Protection: Fire/flame resistant and impervious clothing, including a lab coat, apron, and full-length pants. Chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases should be used if exposure limits are at risk of being exceeded.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Keep away from water and moisture to prevent unintended hydrolysis.
-
In case of a spill, absorb with an inert, dry material and place in an appropriate waste disposal container. Do not use water to clean up spills.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek immediate medical attention.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
The hydrolysis kinetics of this compound can be monitored using several analytical techniques. This protocol will focus on the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful method for directly observing the disappearance of the fluorine-containing reactant. An alternative method using a fluoride ion-selective electrode is also described.
Protocol 1: ¹⁹F NMR Spectroscopy for Kinetic Analysis
This method allows for the direct and non-invasive monitoring of the concentration of this compound over time.
Materials and Equipment:
-
This compound (high purity)
-
Deuterated water (D₂O) or a suitable deuterated buffer
-
High-field NMR spectrometer with a fluorine probe
-
NMR tubes
-
Thermostatted reaction vessel
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile-d₃).
-
In a thermostatted reaction vessel, bring the desired reaction medium (e.g., D₂O or a deuterated buffer of a specific pH) to the target temperature.
-
-
Reaction Initiation:
-
At time t=0, inject a precise volume of the this compound stock solution into the reaction medium with vigorous stirring to ensure rapid mixing.
-
Immediately transfer an aliquot of the reaction mixture to a pre-thermostatted NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
The disappearance of the signal corresponding to the P-F bond of this compound will be monitored.
-
-
Data Analysis:
-
Integrate the area of the this compound peak in each spectrum.
-
Assuming a first-order reaction, plot the natural logarithm of the peak area versus time.
-
The negative of the slope of the resulting linear plot will be the observed rate constant (k_obs).
-
Protocol 2: Fluoride Ion-Selective Electrode (ISE) for Kinetic Analysis
This method monitors the formation of one of the hydrolysis products, the fluoride ion.
Materials and Equipment:
-
This compound
-
Deionized water or buffer solution
-
Fluoride ion-selective electrode
-
pH/ion meter
-
Thermostatted reaction vessel with a magnetic stirrer
-
Total Ionic Strength Adjustment Buffer (TISAB)
Procedure:
-
Electrode Calibration:
-
Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations, each mixed with TISAB to maintain constant ionic strength and pH.
-
-
Reaction Setup:
-
Place a known volume of the reaction medium (water or buffer) in the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Immerse the calibrated fluoride ISE and a reference electrode into the solution.
-
-
Reaction Initiation:
-
At time t=0, add a precise amount of this compound to the reaction vessel with continuous stirring.
-
-
Data Acquisition:
-
Record the electrode potential at regular time intervals as the hydrolysis reaction proceeds and fluoride ions are produced.
-
-
Data Analysis:
-
Convert the measured electrode potentials to fluoride ion concentrations using the calibration curve.
-
The rate of reaction can be determined from the initial rate of fluoride ion formation. For a first-order reaction, the rate constant can be calculated by fitting the concentration versus time data to the integrated rate law for a first-order reaction.
-
Data Presentation
Quantitative data from the kinetic experiments should be summarized in a clear and structured table to facilitate comparison.
| Parameter | Value | Conditions | Analytical Method |
| Observed Rate Constant (k_obs) | e.g., 1.5 x 10⁻³ s⁻¹ | 25°C, pH 7.0 | ¹⁹F NMR |
| Half-life (t₁/₂) | e.g., 462 s | 25°C, pH 7.0 | ¹⁹F NMR |
| Activation Energy (Ea) | e.g., 64.25 kJ/mol | pH 0.90 | Temperature dependence study |
| pH Dependence | k_obs increases with increasing pH | 25°C | Fluoride ISE |
Visualizations
Hydrolysis Reaction Pathway of this compound
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for Kinetic Study using ¹⁹F NMR
Caption: Workflow for the hydrolysis kinetics study of DF using ¹⁹F NMR.
References
Application Notes and Protocols: Synthesis of Phosphonofluoridate Derivatives from Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonofluoridates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an alkyl or aryl group, a fluorine atom, an oxygen atom, and an alkoxy group. Derivatives of methylphosphonic acid, particularly methylphosphonofluoridates, are of significant interest in biomedical research due to their potent and often irreversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE). This property makes them valuable as probes for studying enzyme mechanisms and as scaffolds for the development of therapeutic agents. However, their high toxicity necessitates careful handling and specialized synthetic protocols.
This document provides detailed protocols for the synthesis of phosphonofluoridate derivatives starting from methylphosphonic difluoride (DF). It includes methods for the preparation of the precursor, DF, and its subsequent conversion to various phosphonofluoridate esters. Additionally, the mechanism of action through acetylcholinesterase inhibition is outlined.
Data Presentation
Table 1: Synthesis of this compound (Precursor)
| Fluorinating Agent | Co-reagent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Fluoride (NaF) | Zinc Fluoride (ZnF₂) | 110-120 | ~3 hours | 86-91 | [1] |
| Sodium Hexafluorosilicate (Na₂SiF₆) | None | 85-110 | 3 hours | 88 | [1] |
| Antimony Trifluoride (SbF₃) | None | Not specified | Not specified | 25 (radiochemical) |
Table 2: Synthesis of Methylphosphonofluoridate Derivatives from this compound
| Alcohol (R-OH) | Product | Reaction Conditions | Yield (%) | Notes |
| Isopropyl alcohol | Isopropyl methylphosphonofluoridate (Sarin) | Neat reaction, often with an amine base | High (implied) | The reaction is rapid and exothermic. The use of a base (e.g., isopropylamine) neutralizes the HF byproduct.[2] |
| Pinacolyl alcohol | Pinacolyl methylphosphonofluoridate (Soman) | Similar to Sarin synthesis | High (implied) | Synthesis is analogous to that of Sarin. |
| Ethanol | Ethyl methylphosphonofluoridate | Neat or in an inert solvent (e.g., ether) | Moderate to High | A representative reaction with a primary alcohol. |
| tert-Butyl alcohol | tert-Butyl methylphosphonofluoridate | Requires specific conditions | Low to Moderate | Steric hindrance of the tertiary alcohol can reduce reaction rates and yields. A specialized method involving dicyclohexylamine salts of O-alkyl hydrogen methylphosphonothioates and 2,4,6-trinitrofluorobenzene has been reported.[3] |
| Methylphosphonic acid | Methylphosphonofluoridic acid | Sealed tube, 120°C | 49-58 | A disproportionation reaction.[1] |
Experimental Protocols
Extreme caution should be exercised when performing these experiments. This compound and its derivatives are highly toxic and corrosive. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (DF) from Methylphosphonic Dichloride
This protocol describes a solvent-less synthesis using sodium hexafluorosilicate.[1]
Materials:
-
Methylphosphonic dichloride (MPDC)
-
Sodium hexafluorosilicate (Na₂SiF₆)
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask equipped with a distillation head, add methylphosphonic dichloride (10 g).
-
Add 1.3 molar equivalents of sodium hexafluorosilicate.
-
Under a slow stream of inert gas, slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.
-
Maintain the temperature at 110°C and collect the distilled this compound.
-
The expected yield is approximately 88%. The boiling point of this compound is 98-100°C.
Protocol 2: Generalized Synthesis of Alkyl Methylphosphonofluoridates
This protocol provides a general method for the reaction of this compound with an alcohol.
Materials:
-
This compound (DF)
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane) - optional
-
Anhydrous base (e.g., triethylamine, pyridine) - optional
-
Reaction vessel with a magnetic stirrer and provision for an inert atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the desired anhydrous alcohol (1.0 molar equivalent) in an anhydrous inert solvent. For neat reactions, the solvent can be omitted.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 molar equivalent) to the cooled alcohol solution with vigorous stirring. The reaction can be exothermic.
-
(Optional) If an acid scavenger is to be used, a stoichiometric amount of an anhydrous base can be added to the alcohol solution prior to the addition of DF. This will neutralize the hydrogen fluoride byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).
-
Upon completion, the product can be isolated. If a base was used, the resulting salt can be filtered off. The filtrate can then be concentrated under reduced pressure.
-
Purification of the crude product can be achieved by vacuum distillation. Care must be taken as some phosphonofluoridates can be thermally labile. For sensitive compounds, column chromatography on deactivated silica gel (e.g., treated with triethylamine) may be an alternative.[4]
Mandatory Visualization
Reaction Workflow
Caption: Synthetic workflow for phosphonofluoridate derivatives.
Signaling Pathway: Acetylcholinesterase Inhibition
References
Application Notes and Protocols for the Use of Methylphosphonic Difluoride as a Sarin Surrogate in Controlled Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic difluoride (DF), a precursor to the nerve agent sarin, is a valuable surrogate for sarin in controlled research settings. Due to its significantly lower toxicity, DF allows for safer handling and experimentation while still mimicking key chemical properties of sarin, particularly its hydrolysis and reactions with decontaminating agents. These application notes provide a comprehensive overview of the properties of DF compared to sarin, protocols for its synthesis and use in decontamination studies, and essential safety information.
Data Presentation: Comparative Physicochemical and Toxicological Properties
A clear understanding of the similarities and differences between this compound (DF) and sarin (GB) is crucial for designing relevant experiments. The following tables summarize key quantitative data for these two compounds, as well as for other common sarin surrogates, diisopropyl methylphosphonate (DIMP) and dimethyl methylphosphonate (DMMP).
| Property | This compound (DF) | Sarin (GB) | Reference(s) |
| Molecular Formula | CH₃F₂OP | C₄H₁₀FO₂P | [1][2] |
| Molecular Weight ( g/mol ) | 100.00 | 140.09 | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [1][2] |
| Odor | Pungent, acid-like | Odorless in pure form | [1][2] |
| Boiling Point (°C) | 98 | 147-150 | [1][2] |
| Melting Point (°C) | -37 | -57 | [1][2] |
| Density (g/mL at 20-25°C) | 1.3314 | 1.09 | [1][2] |
| Vapor Pressure (mmHg at 25°C) | 36.0 | 2.7-2.9 | [1][2] |
| Vapor Density (Air = 1) | 3.5 | 4.9 | [1][2] |
| Solubility in Water | Decomposes | Miscible, hydrolyzes | [1][2] |
Table 1: Physicochemical Properties of this compound and Sarin.
| Property | This compound (DF) | Sarin (GB) | Diisopropyl methylphosphonate (DIMP) | Dimethyl methylphosphonate (DMMP) | Reference(s) |
| Acute Toxicity (Cholinesterase Inhibition) | Weak inhibitor (at least 5 orders of magnitude less potent than sarin) | Potent irreversible inhibitor | Very low toxicity, not a significant cholinesterase inhibitor | Low toxicity | [3] |
| Hydrolysis Half-life | pH-dependent; 37.2-54.7 mins in NaOH solutions | 5.4 hours at neutral pH; 15 minutes at pH 9 | Stable | Stable | [1][2] |
Table 2: Toxicological and Reactivity Comparison of Sarin and Surrogates.
Experimental Protocols
Protocol 1: Synthesis of this compound (DF)
This protocol describes the laboratory-scale synthesis of this compound from methylphosphonic dichloride.
Materials:
-
Methylphosphonic dichloride (DC)
-
Sodium hexafluorosilicate (Na₂SiF₆) or Sodium Fluoride (NaF)
-
Distillation apparatus
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or similar setup for handling air-sensitive reagents
Procedure using Sodium Hexafluorosilicate:
-
Set up the distillation apparatus under an inert atmosphere.
-
In the reaction flask, combine methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.
-
Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed around 85°C.
-
Maintain the temperature at 110°C for an additional hour.
-
Increase the temperature to 120°C and collect the distilled this compound. The expected yield is approximately 88%.
Procedure using Sodium Fluoride:
-
In a reaction vessel under an inert atmosphere, add 3 to 3.5 molar equivalents of sodium fluoride.
-
Slowly add methylphosphonic dichloride to the sodium fluoride at room temperature.
-
Gradually heat the mixture to 110°C over 2 hours.
-
Maintain the temperature at 110°C for one hour.
-
Raise the temperature to 120°C to distill the this compound product. Yields typically range from 86% to 91%.
Protocol 2: Evaluation of Decontamination Efficacy using this compound as a Sarin Surrogate
This protocol provides a general framework for testing the effectiveness of a decontamination solution on a contaminated surface.
Materials:
-
This compound (DF)
-
Test surfaces (e.g., glass, painted metal, fabric coupons)
-
Decontamination solution to be tested
-
Control solution (e.g., water or buffer)
-
Micropipettes
-
Timer
-
Extraction solvent (e.g., isopropanol)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Preparation:
-
Cut the test surfaces into uniform sizes (e.g., 5x5 cm coupons).
-
Prepare the decontamination and control solutions.
-
Set up the analytical instrument for the quantification of DF or its hydrolysis product, methylphosphonic acid.
-
-
Contamination:
-
In a well-ventilated fume hood, apply a known amount of DF (e.g., 10 µL) to the center of each test surface.
-
Allow the DF to sit on the surface for a specified contact time (e.g., 5 minutes).
-
-
Decontamination:
-
Apply a standardized volume of the decontamination solution to the contaminated area of the test surface.
-
For comparison, apply the control solution to a separate set of contaminated surfaces.
-
Allow the decontamination/control solution to remain in contact with the surface for a predetermined time (e.g., 15 minutes).
-
-
Extraction and Analysis:
-
After the decontamination period, quench the reaction if necessary and extract the remaining contaminant from the surface using a suitable solvent. This can be done by immersing the coupon in the solvent or by using swabs wetted with the solvent.
-
Collect the extract in a vial.
-
Analyze the extract using a calibrated analytical method to determine the concentration of residual DF or its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of DF removed or degraded by the decontamination solution compared to the control.
-
Evaluate the efficacy of the decontamination method based on the results.
-
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Experimental Workflow for Decontamination Study
Logical Relationship: Sarin Formation from DF
References
Troubleshooting & Optimization
Technical Support Center: Methylphosphonic Difluoride (DF) Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of methylphosphonic difluoride (CH₃POF₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound (DF)?
A1: The most frequently observed impurities originate from incomplete reactions, side reactions, or contamination. These include:
-
Unreacted Starting Material: Methylphosphonic dichloride (DC) is a common impurity, resulting from an incomplete fluorination reaction.[1][2]
-
Reaction Intermediate: Methylphosphonic chloride fluoride (CH₃POClF) is an intermediate in the halogen exchange reaction and can remain in the final product if the reaction does not go to completion.[1][2]
-
Hydrolysis Products: DF is highly reactive with water.[3][4] Exposure to moisture can lead to the formation of methylphosphonic acid (MPA), methylphosphonofluoridic acid (MF), and hydrogen fluoride (HF).[3][5]
-
Byproducts from Fluorinating Agents: Depending on the reagent used, other impurities can be introduced. For example, using antimony(III) fluoride (SbF₃) can lead to contamination with antimony(III) chloride (SbCl₃).[2]
Q2: How do reaction conditions influence the formation of these impurities?
A2: Reaction conditions are critical for achieving high purity.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a non-optimal ratio of fluorinating agent can lead to residual methylphosphonic dichloride (DC) and the intermediate, methylphosphonic chloride fluoride.[2]
-
Moisture Contamination: The synthesis must be performed under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). Any presence of water will lead to the hydrolysis of DF, reducing yield and purity.[1][3]
-
Fluorinating Agent Choice: The choice of fluorinating agent affects both yield and the byproduct profile. For instance, using sodium hexafluorosilicate results in gaseous silicon tetrafluoride and solid sodium chloride as byproducts, which can be easier to separate from the liquid DF product compared to byproducts from other agents.[2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary and most effective method for purifying DF is fractional distillation.[1] This technique takes advantage of the different boiling points of DF (approx. 98-100°C) and its common, less volatile impurities like the unreacted dichloride precursor.[1] For applications requiring exceptionally high purity, careful fractional distillation under controlled conditions is essential.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis.
Problem 1: My final product shows low purity, with significant amounts of the starting material (methylphosphonic dichloride) and the chloride-fluoride intermediate.
-
Possible Cause: The fluorination reaction is incomplete. This could be due to insufficient heating, short reaction time, or poor reactivity of the fluorinating agent.
-
Solution:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature to the recommended level (e.g., 110-120°C when using NaF-based reagents) and ensure it is maintained for a sufficient duration.[1]
-
Improve Fluorinating Agent Efficacy: Some syntheses show improved yields when a catalyst or co-reagent, such as zinc fluoride (ZnF₂), is added to sodium fluoride (NaF).[1][2] Alternatively, sodium hexafluorosilicate has been shown to be a very convenient and efficient reagent, leading to high purity (>98%).[2]
-
Re-treatment: The crude product containing unreacted dichloride and the intermediate can be treated again with a fresh batch of sodium fluoride to drive the reaction to completion.[2]
-
Problem 2: My product appears acidic, and I observe corrosion of glassware.
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Possible Cause: Your product is likely contaminated with hydrolysis products, namely hydrogen fluoride (HF) and methylphosphonic acid (MPA).[3][5] This occurs when DF or its precursors are exposed to moisture from the atmosphere, reagents, or glassware.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous grade reagents and solvents.
-
Use an Inert Atmosphere: Conduct the entire synthesis and distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
-
Handle with Care: Remember that DF reacts with water to produce HF, which is corrosive to glass.[3]
-
Data Presentation: Synthesis Method Comparison
The following table summarizes yields and conditions for common laboratory-scale synthesis methods.
| Fluorinating Agent(s) | Precursor | Temperature | Typical Yield | Purity | Reference |
| Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) (15-35% w/w) | Methylphosphonic Dichloride | Room temp, then ramped to 120°C | 86-91% | High | [1][2] |
| Sodium Hexafluorosilicate (Na₂SiF₆) | Methylphosphonic Dichloride | Ramped to 110°C over 3 hours | ~88% | >98% | [1][2] |
| Hydrogen Fluoride (HF) | Methylphosphonic Dichloride | Anhydrous conditions | Not specified | High | [1][6] |
Experimental Protocol Example
Synthesis of this compound using Sodium Hexafluorosilicate
This protocol is based on a convenient and high-yield laboratory method.[2]
Materials:
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Methylphosphonic dichloride (10 g)
-
Sodium hexafluorosilicate (1.3 molar equivalents)
-
Round-bottom flask, condenser, and collection flask (all oven-dried)
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Assemble the reaction apparatus (flask and condenser) and ensure it is free from moisture.
-
Under an inert atmosphere, charge the round-bottom flask with methylphosphonic dichloride (10 g) and sodium hexafluorosilicate (1.3 molar equivalents).
-
Begin stirring the reaction mixture.
-
Slowly heat the mixture using the heating mantle. A gas (silicon tetrafluoride) will begin to evolve around 85°C.
-
Continue to heat the mixture slowly over approximately 3 hours until the reaction temperature reaches 110°C.
-
The this compound product will begin to distill. Collect the distillate in the receiving flask. The expected boiling point is 98-100°C.
-
The typical yield for this procedure is around 88% with a purity exceeding 98%.
Visualizations
Synthesis and Impurity Formation Workflow
The following diagram illustrates the primary synthesis pathway for this compound from its dichloride precursor, highlighting the formation of the key intermediate and a common hydrolysis byproduct.
Caption: Synthesis workflow from precursor to pure product.
Troubleshooting Flowchart
This flowchart provides a simple decision-making process for addressing common purity issues identified after synthesis.
Caption: Decision tree for troubleshooting common impurities.
References
"minimizing byproduct formation in the fluorination of methylphosphonic dichloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of methylphosphonic dichloride to synthesize methylphosphonic difluoride. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorination of methylphosphonic dichloride.
Q1: My final product is contaminated with methylphosphonic chloride fluoride. How can I reduce this impurity?
A1: The presence of methylphosphonic chloride fluoride is a common issue, often resulting from incomplete fluorination. Here are several strategies to minimize its formation:
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Drive the Reaction to Completion: The formation of the chloride fluoride intermediate is a stepwise process. To ensure its full conversion to the difluoride, you can implement a second treatment with your fluorinating agent.[1]
-
Optimize Reaction Time and Temperature: Ensure that your reaction is heated for a sufficient duration at the optimal temperature to allow for the complete substitution of both chlorine atoms. A slow, gradual increase in temperature can also be beneficial.
-
Select an Alternative Fluorinating Agent: Consider using sodium hexafluorosilicate (Na₂SiF₆). This reagent has been shown to be a convenient alternative to sodium fluoride (NaF) and can lead to a cleaner reaction with byproducts that are easier to separate (gaseous silicon tetrafluoride and solid sodium chloride).[1]
Q2: I'm observing unreacted methylphosphonic dichloride in my product. What could be the cause and how do I fix it?
A2: Unreacted starting material is a clear indicator of an incomplete reaction. Several factors could be at play:
-
Insufficient Fluorinating Agent: Ensure you are using a sufficient molar excess of the fluorinating agent. For sodium fluoride, a 3 to 3.5 molar equivalent is recommended.[1]
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Poor Mixing/Heterogeneous Reaction: If using a solid fluorinating agent like NaF, ensure vigorous stirring to maximize the surface area contact between the reactants.
-
Reaction Temperature is Too Low: The reaction may require a specific activation temperature to proceed efficiently. For instance, with sodium hexafluorosilicate, gas evolution is noted to begin around 85°C.[1]
-
Catalyst/Promoter: The addition of certain metal fluorides, such as zinc fluoride (ZnF₂), cobalt(III) fluoride (CoF₃), or mercury(II) fluoride (HgF₂), at 15-35% (wt/wt) to sodium fluoride has been shown to improve yields.[1]
Q3: My reaction yield is consistently low. What are the key parameters to check?
A3: Low yields can be attributed to several factors, from reaction conditions to the purity of your reagents.
-
Reagent Purity: The purity of methylphosphonic dichloride is crucial. Impurities can lead to side reactions.
-
Moisture Contamination: The presence of moisture can lead to the hydrolysis of methylphosphonic dichloride, forming undesirable byproducts. It has been anecdotally observed that a very small amount of moisture might generate HF in situ, which can catalyze the reaction, but this is not a controlled method.[1] All reagents and glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[1]
-
Suboptimal Fluorinating Agent: The choice of fluorinating agent significantly impacts yield. While sodium fluoride is common, alternatives like sodium hexafluorosilicate have demonstrated high yields.[1]
-
Inefficient Distillation: Ensure your distillation setup is efficient to minimize loss of the desired product during purification.
Q4: I am using antimony(III) fluoride (SbF₃) and my product is contaminated with antimony(III) chloride (SbCl₃). How can I avoid this?
A4: Contamination with SbCl₃ is a known issue when using SbF₃ as the fluorinating agent.[1] To mitigate this, consider the following:
-
Purification: Careful fractional distillation may help in separating this compound from the SbCl₃ byproduct.
-
Alternative Reagents: If purification is challenging, switching to a different fluorinating agent like sodium hexafluorosilicate (Na₂SiF₆) is a practical solution, as its byproducts are more easily separated.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the fluorination of methylphosphonic dichloride?
A1: The most frequently encountered byproduct is the intermediate, methylphosphonic chloride fluoride.[1] Unreacted methylphosphonic dichloride can also be present.[1] The choice of fluorinating agent can introduce other byproducts, such as antimony(III) chloride when using antimony(III) fluoride, or sodium chloride and silicon tetrafluoride with sodium hexafluorosilicate.[1]
Q2: Which fluorinating agent provides the cleanest reaction?
A2: Sodium hexafluorosilicate (Na₂SiF₆) is reported to be a very convenient reagent.[1] Its byproducts are gaseous silicon tetrafluoride and solid sodium chloride, which are generally easier to separate from the liquid this compound product compared to other potential impurities.[1]
Q3: Can I use hydrogen fluoride (HF) for the fluorination?
A3: Yes, hydrogen fluoride can be used to convert methylphosphonic dichloride to this compound.[1] However, due to its high toxicity and corrosiveness, handling HF requires specialized equipment and safety precautions.
Q4: Is a solvent necessary for this reaction?
A4: The literature often describes solvent-less preparations of this compound.[1] Performing the reaction without a solvent can simplify the workup process.
Data Presentation
The following tables summarize quantitative data from various reported methods for the fluorination of methylphosphonic dichloride.
Table 1: Comparison of Fluorination Methods and Yields
| Fluorinating Agent | Additive/Catalyst | Molar Ratio (Agent:Dichloride) | Temperature (°C) | Reaction Time (hours) | Reported Yield | Reference |
| Sodium Fluoride (NaF) | ZnF₂, CoF₃, or HgF₂ (15-35% wt/wt) | 3 - 3.5 | 110 - 120 | ~3 | 86 - 91% | [1] |
| Sodium Hexafluorosilicate (Na₂SiF₆) | None | 1.3 | 110 | 3 | 88% | [1] |
Experimental Protocols
Protocol 1: Fluorination using Sodium Fluoride with Metal Fluoride Additives
-
Preparation: In a reaction vessel equipped for stirring and distillation, and under an inert atmosphere, combine 3 to 3.5 molar equivalents of sodium fluoride and 15-35% (wt/wt) of either zinc(II) fluoride, cobalt(III) fluoride, or mercury(II) fluoride.
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Reaction: At room temperature, add 1 molar equivalent of methylphosphonic dichloride to the mixture in portions.
-
Heating: Slowly heat the mixture to 110°C over approximately 2 hours.
-
Hold and Distill: Maintain the reaction at 110°C for an additional hour. Then, increase the temperature to 120°C and collect the distilled this compound.[1]
Protocol 2: Fluorination using Sodium Hexafluorosilicate
-
Preparation: In a reaction vessel suitable for heating and distillation under an inert atmosphere, mix 1 molar equivalent of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.
-
Heating: Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.
-
Distillation: Collect the this compound as it distills from the reaction mixture.[1]
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Reaction pathway for the fluorination of methylphosphonic dichloride.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
Technical Support Center: Methylphosphonic Difluoride (DF) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylphosphonic difluoride (DF) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous environments.
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of DF concentration in solution. | Hydrolysis: DF is susceptible to hydrolysis, which is accelerated by high pH (alkaline conditions) and elevated temperatures. | • Maintain solutions at a low pH (acidic conditions).• Work with solutions at low temperatures (e.g., on ice).• Prepare fresh solutions immediately before use. |
| Appearance of unexpected peaks in analytical readouts (e.g., NMR, HPLC). | Degradation Products: The primary hydrolysis product is methylphosphonic acid (MPA). Secondary reactions or impurities in the starting material could also be a source. | • Analyze for the presence of methylphosphonic acid.• Verify the purity of the initial DF sample.• Consider the possibility of reactions with buffer components. |
| Inconsistent experimental results between batches. | Variability in Solution Preparation: Differences in pH, temperature, or storage time can lead to varying degrees of degradation. | • Standardize solution preparation protocols, including pH adjustment and temperature control.• Document the age of the solution for each experiment. |
| Precipitate formation in the solution. | Reaction with Buffers or Salts: Certain buffer components or salts may react with DF or its degradation products. | • Test the compatibility of DF with the chosen buffer system in a small-scale experiment.• Use minimally reactive buffering agents if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in water?
A1: this compound undergoes hydrolysis in aqueous solutions to form methylphosphonic acid (MPA) and hydrogen fluoride (HF). This reaction is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions and hydrolyzes more rapidly as the pH increases, with the rate being particularly fast in alkaline solutions.
Q3: What is the half-life of this compound in aqueous solutions?
A3: The half-life of this compound varies significantly with temperature and pH. For instance, at 25°C, the half-life is approximately 4.5 hours in a neutral solution.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8°C) and maintained under acidic pH conditions. For long-term storage, preparing fresh solutions is highly recommended.
Q5: Can I use buffers in my experiments with this compound?
A5: While buffers are often necessary to control pH, it is crucial to select them carefully. Some buffers can catalyze the hydrolysis of DF. It is advisable to conduct preliminary stability tests with the chosen buffer system to ensure it does not accelerate the degradation of the compound.
Quantitative Stability Data
The following table summarizes the hydrolysis half-life of this compound at various pH values and temperatures.
| Temperature (°C) | pH | Half-life | Reference |
| 25 | 4.0 | ~20 hours | |
| 25 | 7.0 (Neutral) | ~4.5 hours | |
| 25 | 9.0 | ~10 minutes | |
| 35 | 7.0 | Significantly shorter than at 25°C |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by Ion-Selective Electrode (ISE)
This method monitors the increase in fluoride ion concentration resulting from the hydrolysis of this compound.
Materials:
-
This compound (DF)
-
Deionized water
-
pH meter and electrode
-
Fluoride ion-selective electrode (ISE)
-
Stir plate and stir bar
-
Constant temperature water bath
-
Appropriate buffers to maintain desired pH
Procedure:
-
Calibrate the fluoride ISE with a series of standard fluoride solutions.
-
Prepare a buffered aqueous solution at the desired pH and bring it to the target temperature in the water bath.
-
Introduce a known concentration of this compound into the solution with constant stirring.
-
Immediately begin monitoring the fluoride ion concentration using the ISE.
-
Record fluoride concentration readings at regular time intervals.
-
The rate of hydrolysis can be determined from the rate of fluoride ion generation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting this compound stability.
"addressing matrix effects in the analysis of methylphosphonic difluoride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of methylphosphonic difluoride (DF).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's signal intensity in an analytical instrument due to the presence of other components in the sample matrix.[1] In the analysis of this compound, this can lead to either signal suppression (a decrease in signal) or enhancement (an increase in signal), resulting in inaccurate quantification.[2] These effects are particularly prominent in complex matrices such as soil, and environmental water samples.[3][4]
Q2: How can I identify if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the signal response of the same analyte spiked into a blank matrix extract. A significant difference in the signal intensity indicates the presence of matrix effects. Inconsistent results between samples, poor reproducibility, and unexpected changes in peak shapes can also be indicators.
Q3: What are the primary causes of matrix effects in LC-MS and GC-MS analysis of DF?
A3: In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects are often caused by co-eluting compounds that compete with the analyte for ionization in the MS source.[2] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector port liner or on the column, leading to signal enhancement or suppression.[2][5] Given that DF is reactive and can hydrolyze, its degradation products can also contribute to the complexity of the matrix.
Q4: Can derivatization help in mitigating matrix effects for DF analysis?
A4: Yes, derivatization can be a highly effective strategy. For related compounds like methylphosphonofluoridic acid, derivatization has been shown to enhance stability and minimize interferences from the matrix, leading to improved detection sensitivity.[3] By chemically modifying DF to a less polar and more volatile derivative, it is possible to improve chromatographic separation from interfering matrix components and enhance its response in the detector.
Q5: What is the role of an internal standard in addressing matrix effects?
A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to the sample at a known concentration before analysis. An ideal IS for DF would be an isotopically labeled version (e.g., ¹³C- or ²H-labeled DF). The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be significantly reduced, leading to more accurate and precise results.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
-
Problem: Chromatographic peaks for this compound are broad, tailing, or show shifting retention times between injections.
-
Potential Causes:
-
Active sites in the GC inlet or on the analytical column interacting with the analyte.
-
Co-eluting matrix components interfering with the chromatography.
-
Degradation of the analyte on the column.
-
-
Troubleshooting Steps:
-
GC Inlet Maintenance: Deactivate the GC inlet liner with a silylating agent or use a liner with a built-in deactivation layer. Regularly replace the liner and septum.
-
Column Conditioning: Bake out the analytical column according to the manufacturer's instructions to remove contaminants.
-
Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.
-
Optimize Chromatography: Adjust the temperature program or mobile phase gradient to improve separation from interfering peaks.
-
Consider Derivatization: Derivatizing DF can improve its chromatographic behavior and reduce interactions with active sites.
-
Issue 2: Significant Signal Suppression or Enhancement
-
Problem: The signal intensity for DF is significantly lower or higher in sample extracts compared to clean solvent standards, leading to inaccurate quantification.
-
Potential Causes:
-
Co-eluting matrix components are suppressing or enhancing the ionization of DF in the MS source.
-
High concentrations of matrix components are altering the physical properties of the sample being introduced into the mass spectrometer.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement or optimize a sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.
-
Use an Isotopically Labeled Internal Standard: This is the most effective way to correct for variable matrix effects between samples.
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Sample Dilution: A simple and often effective method to reduce the concentration of interfering compounds.
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Modify Chromatographic Conditions: Alter the LC gradient or GC temperature program to separate DF from the region where significant matrix effects are observed.
-
Issue 3: Poor Reproducibility of Quantitative Results
-
Problem: Replicate injections of the same sample extract yield highly variable quantitative results.
-
Potential Causes:
-
Inconsistent matrix effects from sample to sample.
-
Instability of the analyte in the prepared extract.
-
Carryover from previous injections.
-
-
Troubleshooting Steps:
-
Implement Robust Sample Preparation: Use a validated sample preparation method that provides consistent removal of matrix interferences.
-
Use an Internal Standard: An isotopically labeled internal standard is crucial for correcting for variations in matrix effects and improving reproducibility.
-
Check for Analyte Stability: Analyze extracts immediately after preparation or conduct stability studies to determine the appropriate storage conditions. DF is known to be reactive with water.[6]
-
Optimize Wash Steps: Ensure the injection system and analytical column are thoroughly cleaned between injections to prevent carryover.
-
Evaluate Matrix Effects: Perform post-extraction spike experiments on multiple blank matrix samples to understand the variability of the matrix effect.
-
Data Presentation
Table 1: Illustrative Example of Matrix Effect Evaluation for this compound Analysis
| Sample Type | Analyte Peak Area (in Solvent) | Analyte Peak Area (in Matrix Extract) | Matrix Effect (%) |
| Soil Extract A | 1,200,000 | 750,000 | -37.5% (Suppression) |
| Soil Extract B | 1,200,000 | 600,000 | -50.0% (Suppression) |
| Wastewater Extract | 1,200,000 | 1,500,000 | +25.0% (Enhancement) |
| Tap Water Extract | 1,200,000 | 1,150,000 | -4.2% (Negligible) |
Note: The values presented are for illustrative purposes only and will vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water) that is known to be free of this compound using your established sample preparation method.
-
Prepare a Spiked Sample: Spike a known amount of a DF standard solution into a portion of the blank matrix extract.
-
Prepare a Solvent Standard: Prepare a standard solution of DF in a clean solvent (e.g., acetonitrile, methanol) at the same final concentration as the spiked sample.
-
Analysis: Analyze both the spiked sample and the solvent standard using your LC-MS/MS or GC-MS method.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Matrix Extract / Peak Area in Solvent) - 1) * 100 A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
-
Internal Standard Spiking: Spike the water sample with an appropriate isotopically labeled internal standard.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase sorbent) with an appropriate solvent (e.g., methanol followed by water).
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with a stronger solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Visualizations
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Methylphosphonic Difluoride (DF) Sensor Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of sensors for methylphosphonic difluoride (DF), a sarin (GB) nerve agent precursor.
Troubleshooting Guide
This guide addresses specific issues encountered during the experimental process of developing and testing DF sensors.
Issue 1: Low Selectivity Against Organophosphate Interferents (e.g., DMMP)
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Question: My sensor shows a significant cross-reactivity with dimethyl methylphosphonate (DMMP) and other organophosphorus compounds. How can I enhance the selectivity specifically for this compound (DF)?
-
Answer: Improving selectivity against similar organophosphorus compounds is a primary challenge. Here are several strategies to consider:
-
Receptor Site Modification: The core of selectivity lies in the recognition material. Materials with hexafluoroisopropanol (HFIP) functional groups show a strong hydrogen-bonding effect with organophosphorus compounds, providing a basis for good sensitivity and selectivity.[1] Modifying porous aromatic framework materials with HFIP groups can enhance the specific adsorption of analytes like DMMP, a strategy adaptable for DF.[2]
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Dual-Channel Sensing: Employ a system with two molecular probes that react with different parts of the DF molecule. For instance, one probe can target the electrophilic phosphorus, while another targets the fluoride ion, a by-product of the initial reaction.[3][4] This dual-recognition mechanism ensures that only molecules containing both phosphorus and fluorine, like DF, trigger a unique and selective optical modulation.[3][4]
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Molecularly Imprinted Polymers (MIPs): Fabricate MIPs using DF or a close structural analog as the template molecule. This creates recognition cavities with a high affinity and specific shape for DF, significantly improving selectivity.[5]
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Enzymatic Biosensors: Utilize enzymes like organophosphorus hydrolase (OPH) or acetylcholinesterase (AChE).[6][7] The specific inhibitory effect of DF on these enzymes can be measured electrochemically or optically, offering high selectivity. However, be aware that enzymes can be sensitive to environmental conditions like pH and temperature.[8]
-
Issue 2: Sensor Signal Drift and Instability
-
Question: The sensor's baseline signal is unstable and drifts over time, even in the absence of the analyte. What are the common causes and solutions?
-
Answer: Baseline drift is a common issue that can compromise measurement accuracy. The primary causes and mitigation strategies are:
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Temperature Fluctuations: Sensor performance is often temperature-dependent.[9][10]
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Solution: Implement precise temperature control for the sensor chamber. Use a thermostat or Peltier element to maintain a constant operating temperature. For some materials, the baseline may have a linear relationship with temperature, allowing for algorithmic correction if temperature is monitored simultaneously.[2]
-
-
Humidity Interference: Water vapor is a major interferent for many sensor types, causing signal drift through physical adsorption or chemical interactions.[9][11] The effect of humidity can be significant and variable.[2][11]
-
Solution:
-
Hydrophobic Coatings: Apply a hydrophobic layer (e.g., a thin film of a water-insoluble polymer) to the sensor surface to repel water molecules.[11]
-
In-Situ Mitigation: Incorporate additives into the sensing material to reduce humidity effects. For example, adding polar solvents like dimethylformamide (DMF) to PEDOT:PSS has been shown to reduce humidity interference.[12]
-
Correction Algorithms: Integrate a separate humidity sensor and use its data to computationally correct the primary sensor's signal.
-
-
-
Sensing Material Degradation: The sensitive film may degrade over time or after multiple exposure cycles.
-
Solution: Investigate the stability of your material. Consider materials known for high stability, such as certain metal-organic frameworks (MOFs) or carbon-based nanomaterials.[5] Implement a sensor regeneration step between measurements, such as purging with an inert gas or gentle heating, to restore the baseline.
-
-
Issue 3: Poor Reproducibility Between Sensors
-
Question: I have fabricated multiple sensors using the same protocol, but their performance characteristics (sensitivity, selectivity) vary significantly. How can I improve fabrication reproducibility?
-
Answer: Reproducibility is critical for reliable sensor development. Variations often stem from inconsistencies in the fabrication process.[13]
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Control Film Deposition: The method of applying the sensitive film is crucial. Techniques like spin-coating can produce more uniform film thickness compared to drop-coating.[1]
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Surface Preparation: Ensure the substrate surface is scrupulously clean and has a consistent surface chemistry before depositing the sensing layer. Any contamination can interfere with film adhesion and performance.
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Automated and Standardized Processes: Wherever possible, move from manual fabrication steps to automated or semi-automated processes. For example, using direct laser writing or screen-printing can offer better consistency than manual deposition.[13]
-
Characterization: Thoroughly characterize each sensor after fabrication using techniques like scanning electron microscopy (SEM) and Raman spectroscopy to identify and correlate physical differences with performance variations.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising materials for achieving high selectivity for DF?
A1: Several classes of materials are being explored:
-
Polymers with HFIP Groups: Polymers like poly (4-hydroxy-4,4-bis trifluoromethyl)-butyl-1-enyl)-siloxane (SXFA) contain hexafluoroisopropyl (HFIP) functional groups. These groups form strong hydrogen bonds with organophosphorus compounds, leading to high sensitivity and selectivity.[1] An SXFA-based SAW sensor demonstrated an adsorption capacity for sarin (GB) that was approximately three times that of DMMP.[1]
-
Metal-Organic Frameworks (MOFs): MOFs offer high surface areas and tunable pore sizes and chemistry. They can be designed to selectively trap molecules like DF. Integrating MOFs with photonic crystals can further enhance selectivity through confinement effects.[15]
-
Enzymes: Enzymes such as acetylcholinesterase (AChE) are highly specific. The detection mechanism relies on the inhibition of the enzyme's activity by the nerve agent, which can be measured with high sensitivity.[6][16]
-
Nanomaterials: Carbon-based nanomaterials (e.g., graphene, CNTs) and metal oxide nanostructures provide large surface areas and excellent electrical conductivity, which can be functionalized to improve both sensitivity and selectivity.[5]
Q2: How can environmental factors like temperature and humidity affect my results, and how do I control for them?
A2: Environmental factors are a major source of interference.[17]
-
Temperature: Can alter the kinetics of analyte binding and the electrical properties of the sensor material.[9] Control is best achieved by placing the sensor in a temperature-regulated chamber.
-
Humidity: Water molecules can compete with the analyte for binding sites or alter the conductivity of the sensing layer.[11] Mitigation strategies include using hydrophobic materials, integrating a dehumidifier, or using a reference sensor to subtract the humidity-induced signal.[11][12] The humidity in breath analysis is typically saturated (100% RH), while environmental sensing involves wide variations, requiring different mitigation approaches.[11]
Q3: What is a reliable method for testing the selectivity of my sensor?
A3: To properly assess selectivity, you must conduct a comparative study by exposing the sensor to DF and a panel of potential interfering compounds, both individually and sometimes as mixtures.[1] Common interferents for DF sensors include:
-
Structural Analogs: Dimethyl methylphosphonate (DMMP), Diisopropylfluorophosphate (DFP).[1][3]
-
Common Volatile Organic Compounds (VOCs): Ethanol, acetone, hexane.
-
Environmental Gases: Ammonia (NH3), nitrogen dioxide (NO2), ozone (O3).[9] The sensor's response to each compound at the same concentration should be measured. The selectivity coefficient can then be calculated as the ratio of the sensitivity towards DF to the sensitivity towards the interfering compound.
Q4: Can I detect DF in an aqueous solution?
A4: Yes, detection in water is possible and critical. Optical methods are particularly well-suited for this. For example, a dual-channel sensing system using molecular probes in a solution can detect nerve agent simulants like DFP with high selectivity.[3][4] Another approach uses a Salen-Cobalt based Metal-Organic Framework (Co(II)-MOF) as a chemosensor, which shows a strong photoluminescence response to fluoride ions—a byproduct of DF hydrolysis—in water samples.[18]
Data Summary: Sensor Performance
This table summarizes the performance of different sensor types for organophosphorus compounds, providing a baseline for comparison.
| Sensor Type / Material | Target Analyte | Limit of Detection (LOD) | Key Interferents | Selectivity Note | Reference |
| SAW-SXFA Polymer | Sarin (GB) | < 0.1 mg/m³ | DMMP | Adsorption for GB ~3x higher than for DMMP. | [1] |
| Dual-Probe Optical System | DFP (Sarin Simulant) | 4.50 µM (Colorimetric) | Other P-compounds, acids | High selectivity due to dual recognition of P and F atoms. | [3][4] |
| Esterase 2 (EST2) Biosensor | Paraoxon | ~15 pmol | Other OPs | High binding affinity leads to irreversible inhibition. | [6][7] |
| Co(II)-MOF Chemosensor | Fluoride Ion (F⁻) | 0.24 µg/L | Br⁻, Cl⁻, I⁻, SO₄²⁻ | Highly selective for F⁻ over other common anions. | [18] |
Experimental Protocols
Protocol 1: Fabrication of a Surface Acoustic Wave (SAW) Sensor with a Sensitive Polymer Film
This protocol is adapted from the methodology for creating an SAW-SXFA sensor for sarin detection.[1]
-
Substrate Preparation:
-
Begin with a Y-shaped quartz piezoelectric substrate.
-
Deposit a 150 nm thick layer of aluminum onto the substrate.
-
Spin-coat a 1 mm thick layer of photoresist and expose it using a mask with the desired interdigital transducer (IDT) delay line patterns.
-
Dissolve and rinse away the excess photoresist to define the IDTs.
-
Coat the transducer with a 50 nm protective film of SiO₂ to shield it during the subsequent coating process.
-
-
Preparation of Sensitive Polymer Solution:
-
Synthesize the SXFA polymer (or other chosen sensitive polymer).
-
Dissolve the polymer in a suitable solvent to create a solution of the desired concentration for coating.
-
-
Film Deposition (Spin-Coating Method):
-
Place the prepared SAW device onto the chuck of a spin-coater.
-
Dispense a controlled volume of the polymer solution onto the active area between the IDTs.
-
Spin the device at a predetermined speed and duration to achieve a uniform thin film of the desired thickness.
-
Dry the coated sensor in a vacuum oven at a controlled temperature to remove residual solvent.
-
-
Sensor Assembly and Testing:
-
Mount the completed SAW-SXFA sensor into a testing chamber with gas inlets and outlets.
-
Connect the input and output IDTs to a network analyzer or a custom oscillator circuit to monitor the sensor's frequency response.
-
Establish a stable baseline by purging the chamber with a carrier gas (e.g., dry air or nitrogen).
-
Introduce a known concentration of the target analyte (DF) and interferents into the chamber and record the change in the sensor's output signal (e.g., frequency shift or voltage change).
-
Visualizations
Logical & Workflow Diagrams
Caption: Troubleshooting decision tree for improving sensor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Nanoporous Polymer Modified with Hexafluoroisopropanol to Detect Dimethyl Methylphosphonate | Semantic Scholar [semanticscholar.org]
- 3. fluoridealert.org [fluoridealert.org]
- 4. A dual-channel optical chemical sensing system for selective detection of nerve agent simulant DFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advancements in non-enzymatic electrochemical sensor development for the detection of organophosphorus pesticides in food and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitigation of Humidity Interference in Colorimetric Sensing of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 13. lsnano.ufscar.br [lsnano.ufscar.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Study on Interference Suppression Algorithms for Electronic Noses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective and Fast Detection of Fluoride-Contaminated Water Based on a Novel Salen-Co-MOF Chemosensor - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming challenges in the synthesis of isotopically labeled methylphosphonic difluoride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled methylphosphonic difluoride.
Troubleshooting Guides
Problem: Low or no yield of the desired product.
Possible Causes & Solutions:
-
Incomplete Reaction: The conversion of the methylphosphonic dichloride starting material to the difluoride may be incomplete.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For instance, when using sodium fluoride, heating at 110°C for at least 3 hours before distillation is recommended.[1] If unreacted starting material or the intermediate, methylphosphonic chloride fluoride, are detected, the crude product can be treated with an additional amount of the fluorinating agent.[1]
-
-
Moisture Contamination: this compound and its precursors are sensitive to water, which can lead to hydrolysis and the formation of methylphosphonic acid.[2][3]
-
Solution: All glassware must be thoroughly dried, and the reaction should be carried out under an inert and anhydrous atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are anhydrous.
-
-
Inefficient Fluorinating Agent: The activity of the fluorinating agent can vary.
-
Solution: Use a freshly opened or properly stored fluorinating agent. Some studies have noted that older sodium fluoride might be more effective, possibly due to the formation of trace amounts of HF that catalyze the reaction.[1] Alternatively, consider using a different fluorinating agent like sodium hexafluorosilicate, which can be more convenient and lead to high yields.[1][4]
-
Problem: Product is impure, showing extra peaks in NMR or GC-MS analysis.
Possible Causes & Solutions:
-
Presence of Starting Material and Intermediates: The most common impurities are unreacted methylphosphonic dichloride and the intermediate, methylphosphonic chloride fluoride.[1][4]
-
Solution: Improve the efficiency of the fluorination reaction by increasing the reaction time, temperature, or the molar equivalent of the fluorinating agent. Post-synthesis, these impurities can be removed by careful fractional distillation or by treating the crude product with more fluorinating agent to drive the conversion to the desired difluoride.[1]
-
-
Byproducts from the Fluorinating Agent: The choice of fluorinating agent can introduce specific byproducts. For example, using antimony(III) fluoride can lead to contamination with antimony(III) chloride.[5]
-
Solution: Select a fluorinating agent that produces easily separable byproducts. Sodium hexafluorosilicate is advantageous as it produces gaseous silicon tetrafluoride and solid sodium chloride, which are readily separated from the liquid product.[1]
-
-
Hydrolysis Products: The presence of moisture will lead to the formation of methylphosphonic acid.[3]
-
Solution: Rigorously exclude water from the reaction system. If hydrolysis has occurred, purification by fractional distillation is necessary, although complete separation can be challenging due to the polarity of the acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isotopically labeled this compound?
A1: The most common method is the halogen exchange reaction, where isotopically labeled methylphosphonic dichloride is reacted with a fluorinating agent. Common fluorinating agents include sodium fluoride (NaF), sodium hexafluorosilicate (Na₂SiF₆), and hydrogen fluoride (HF).[1][3][6] For introducing isotopic labels like ¹⁴C, a multi-step synthesis is often employed, starting from a labeled precursor like [¹⁴C]methyl iodide, which is used to synthesize dimethyl [¹⁴C]methylphosphonate via an Arbusov reaction. This is then chlorinated and subsequently fluorinated.
Q2: How can I introduce a ¹³C or ¹⁴C label into the methyl group?
A2: To introduce a carbon isotope into the methyl group, you need to start with a labeled precursor. A common route involves the Arbusov reaction using isotopically labeled methyl iodide (e.g., [¹⁴C]methyl iodide) and trimethyl phosphite to form dimethyl [¹⁴C]methylphosphonate. This labeled intermediate is then converted to the corresponding dichloride and subsequently fluorinated to yield the final product. It is crucial to introduce the label early in the synthetic sequence.[7]
Q3: What are the key challenges in synthesizing ³²P-labeled this compound?
A3: The direct synthesis of ³²P-labeled this compound on a small scale can be challenging due to the hazardous and corrosive nature of hydrogen fluoride, a common fluorinating agent. A workaround is the "di-di" reaction, which involves mixing the ³²P-labeled methylphosphonic dichloride with a molar equivalent of non-radioactive this compound. This mixture can then be used for subsequent reactions.
Q4: How should I purify the final product?
A4: The primary method for purifying this compound is fractional distillation, taking advantage of its relatively low boiling point (approximately 98-100°C at atmospheric pressure).[8] It is critical to conduct the distillation under anhydrous conditions to prevent hydrolysis of the product.[8]
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can be quite high under optimized conditions. For example, the reaction of methylphosphonic dichloride with sodium fluoride can achieve yields ranging from 86% to 91%.[1] Using sodium hexafluorosilicate as the fluorinating agent has been reported to provide yields of around 88%.[1] The synthesis of [¹⁴C]this compound via a multi-step process has been reported with a radiochemical yield of 25%.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Fluorinating Agent | Molar Equivalents | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Sodium Fluoride (NaF) | 3 to 3.5 | 110 - 120 | ~3 hours | 86 - 91 | The mixture is heated slowly to 110°C over 2 hours, held for 1 hour, then raised to 120°C for distillation.[1] |
| Sodium Hexafluorosilicate (Na₂SiF₆) | 1.3 | 110 | ~3 hours | 88 | The reaction mixture is slowly heated to 110°C over 3 hours. Gas evolution starts at 85°C.[1] |
| Antimony(III) Fluoride (SbF₃) | Not specified | Not specified | Not specified | 25 (radiochemical) | Used in the final step of a multi-step synthesis for [¹⁴C]this compound. |
Experimental Protocols
1. Synthesis of this compound using Sodium Hexafluorosilicate
-
Materials: Methylphosphonic dichloride, sodium hexafluorosilicate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation apparatus, place 1.3 molar equivalents of sodium hexafluorosilicate.
-
Under an inert atmosphere (e.g., nitrogen), add 1.0 molar equivalent of methylphosphonic dichloride to the flask.
-
Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas formation (silicon tetrafluoride) will be observed starting at approximately 85°C.
-
Once the temperature reaches 110°C, the product will begin to distill. Collect the distillate, which is this compound (boiling point: 98-100°C).
-
The expected yield is approximately 88%.[1]
-
2. Synthesis of [¹⁴C]this compound
This is a multi-step synthesis:
-
Step 1: Arbusov Reaction to form Dimethyl [¹⁴C]methylphosphonate
-
In a sealed tube, react [¹⁴C]methyl iodide with trimethyl phosphite.
-
Heat the mixture to initiate the Arbusov reaction, which will yield dimethyl [¹⁴C]methylphosphonate.
-
-
Step 2: Chlorination to form [¹⁴C]Methylphosphonic Dichloride
-
React the dimethyl [¹⁴C]methylphosphonate from the previous step with a chlorinating agent such as phosphorus pentachloride (PCl₅).
-
This reaction will replace the methoxy groups with chlorine atoms to give [¹⁴C]methylphosphonic dichloride.
-
-
Step 3: Fluorination to form [¹⁴C]this compound
-
React the [¹⁴C]methylphosphonic dichloride with a fluorinating agent like antimony(III) fluoride (SbF₃).
-
This final step will yield the desired [¹⁴C]this compound. The overall radiochemical yield for this process is reported to be 25%.
-
Visualizations
Caption: General workflow for the synthesis and purification of isotopically labeled this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. [PDF] Study on the Hydrolysis of Methylphosphonicdifluoride and HF Recovery from the Hydrolysate | Semantic Scholar [semanticscholar.org]
- 3. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methylphosphonyl difluoride [medbox.iiab.me]
- 7. diva-portal.org [diva-portal.org]
- 8. Buy this compound | 676-99-3 [smolecule.com]
Technical Support Center: Managing Corrosive Byproducts in Methylphosphonic Difluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonic difluoride (DF) and managing its corrosive byproducts, primarily hydrogen fluoride (HF).
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts generated during this compound (DF) synthesis?
A1: The synthesis of this compound (DF) via halogen exchange reactions can generate several byproducts, with hydrogen fluoride (HF) being the most significant corrosive concern. When methylphosphonic dichloride is reacted with fluorinating agents like hydrogen fluoride, HF is a direct byproduct.[1][2] Other non-corrosive byproducts can include sodium chloride and silicon tetrafluoride, depending on the specific reagents used.[1][2]
Q2: Why is hydrogen fluoride (HF) a major concern in our experiments?
A2: Hydrogen fluoride is a highly corrosive and toxic substance.[3][4] It can cause severe burns upon contact with skin, and inhalation of its vapors can lead to significant respiratory damage.[5] Furthermore, HF readily attacks a wide range of materials, including glass, ceramics, and many metals, which can compromise the integrity of your experimental apparatus and lead to containment failure.[6][7]
Q3: What immediate safety precautions should be taken when working with reactions that produce HF?
A3: Due to its hazardous nature, all work with HF or reactions that generate it must be conducted in a designated, well-ventilated chemical fume hood.[5][8] Essential personal protective equipment (PPE) includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[5][8] An eyewash station and safety shower must be immediately accessible.[8] Crucially, calcium gluconate gel should be readily available as a first-aid antidote for HF skin exposure.[5][8]
Q4: Can I use standard glassware for my this compound reaction?
A4: No, standard glassware (borosilicate glass) is not suitable for reactions involving this compound, as the byproduct hydrogen fluoride (HF) will etch and weaken the glass, potentially leading to catastrophic failure.[4][7]
Troubleshooting Guides
Issue 1: Unexpected Corrosion of Reactor Vessel or Components
Symptoms:
-
Visible etching, pitting, or discoloration of the reactor material.
-
Leaks or failure of fittings and connections.
-
Unexpected changes in reaction pressure.
Possible Causes:
-
Incompatible Reactor Material: The material of your reactor or its components is being attacked by hydrogen fluoride (HF).
-
Moisture Contamination: The presence of water can lead to the formation of hydrofluoric acid, which is highly corrosive.[3][4]
-
High Reaction Temperature: Elevated temperatures can increase the corrosion rate of HF on many materials.[6]
Solutions:
-
Material Selection: Choose a reactor and components made from materials resistant to HF. Refer to the material compatibility table below.
-
Moisture Control: Ensure all reactants and the reaction setup are thoroughly dried before starting the experiment. Use an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Temperature Management: If possible, conduct the reaction at the lowest effective temperature to minimize corrosion.
Issue 2: Inefficient Neutralization of HF Vapors
Symptoms:
-
Acidic odor detected near the apparatus (use extreme caution).
-
Corrosion of nearby equipment or fume hood components.
-
Positive reading on an HF gas detector.
Possible Causes:
-
Inadequate Scrubber Solution: The neutralizing agent in your wet scrubber is depleted or not sufficiently concentrated.
-
Insufficient Contact Time: The gas flow rate through the scrubber is too high, not allowing for complete neutralization.
-
Choice of Neutralizing Agent: The selected neutralizing agent may not be effective enough for the concentration of HF being generated.
Solutions:
-
Scrubber Maintenance: Regularly monitor and replenish the neutralizing solution in your wet scrubber. Consider using an in-line pH or concentration monitor for real-time tracking.[9]
-
Optimize Flow Rate: Reduce the flow rate of the effluent gas through the scrubber to increase the residence time and ensure complete reaction with the neutralizing agent.
-
Select an Appropriate Neutralizing Agent: For wet scrubbing, potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) because the resulting potassium fluoride (KF) is more soluble in water than sodium fluoride (NaF), reducing the risk of precipitation and clogging.[10][11] For dry scrubbing, ensure the sorbent (e.g., soda lime) is fresh and has sufficient capacity.
Data Presentation
Table 1: Material Compatibility with Hydrogen Fluoride (HF)
| Material Class | Compatible Materials | Incompatible Materials | Temperature/Concentration Considerations |
| Metals | Monel, Nickel and its alloys, Pure Molybdenum, Pure Tungsten, Aluminum (at lower temperatures) | Titanium, Tantalum, Zirconium, Niobium, Cast Iron, Stainless Steels (limited resistance)[6][12] | Carbon steel can be used with anhydrous HF at lower temperatures, but corrosion increases with temperature.[6] Austenitic stainless steels are not recommended for aqueous HF solutions.[6] |
| Plastics | Teflon (PTFE, FEP, PFA), Polyethylene | Most other plastics | Compatibility can be temperature and concentration-dependent. |
| Elastomers | Perfluoroelastomer (FFKM), EPDM (Ethylene Propylene)[13] | Natural Rubber, Silicone | Butyl rubber can be used for up to 70% HF at room temperature.[6] |
| Ceramics & Glass | Silicon Carbide (without free silicon)[6] | Glass, Ceramics, Enamels, Concrete[6][7] | All materials containing silica are strongly attacked by HF.[6] |
| Other | Graphite[6] | Leather, Wood | - |
Table 2: Common Neutralizing Agents for Hydrogen Fluoride (HF)
| Neutralizing Agent | Chemical Formula | Method | Key Considerations |
| Potassium Hydroxide | KOH | Wet Scrubbing | Preferred for wet scrubbing as the product, potassium fluoride (KF), is highly soluble in water.[9][10][11] |
| Sodium Hydroxide | NaOH | Wet Scrubbing | Product, sodium fluoride (NaF), has limited water solubility, which can lead to precipitation.[10][11] |
| Sodium Bicarbonate | NaHCO₃ | Dry or Wet Scrubbing | A weaker base, suitable for neutralizing small spills.[14][15] Generates CO₂ gas upon reaction.[16] |
| Calcium Hydroxide (Lime) | Ca(OH)₂ | Dry or Wet Scrubbing | Forms insoluble calcium fluoride (CaF₂), which is easy to separate but can cause blockages.[15][17][18] |
Experimental Protocols
Protocol 1: Wet Scrubbing of HF Vapors using a Packed Bed Tower
Objective: To neutralize gaseous hydrogen fluoride (HF) effluent from a this compound reaction.
Materials:
-
Packed bed scrubber column
-
Recirculating pump
-
Reservoir for scrubbing solution
-
pH probe and meter
-
5-10% Potassium Hydroxide (KOH) solution
-
Inert tubing (e.g., PTFE)
Procedure:
-
Setup: Connect the outlet of your reaction vessel to the inlet of the packed bed scrubber using inert tubing. Ensure all connections are secure to prevent leaks.
-
Scrubbing Solution: Fill the reservoir with a 5-10% KOH solution.
-
Recirculation: Start the recirculating pump to begin flowing the KOH solution through the packed bed column.
-
Reaction Initiation: Begin your this compound reaction, allowing the gaseous byproducts to flow into the scrubber.
-
Monitoring: Continuously monitor the pH of the scrubbing solution. A significant drop in pH indicates that the KOH is being consumed.
-
Replenishment: Add fresh KOH solution as needed to maintain an alkaline pH (e.g., pH > 9).
-
Shutdown: Once the reaction is complete and no more gas is being evolved, continue to run the scrubber for an additional 15-20 minutes to ensure all residual HF is neutralized.
-
Waste Disposal: The resulting potassium fluoride solution should be collected and disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Quenching a Reaction Mixture Containing HF
Objective: To safely neutralize residual hydrogen fluoride in a reaction mixture before workup.
Materials:
-
Saturated sodium bicarbonate (NaHCO₃) solution or calcium chloride (CaCl₂) solution[19]
-
Ice bath
-
Plastic or HF-resistant container for quenching
Procedure:
-
Cooling: Cool the reaction vessel in an ice bath to control the exothermic neutralization reaction.
-
Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture with stirring. The addition should be done portion-wise to manage the effervescence of CO₂ gas.[20]
-
Alternative Quenching: Alternatively, a solution of calcium chloride can be added to precipitate the fluoride as calcium fluoride (CaF₂).[19]
-
pH Check: After the addition is complete, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Workup: Proceed with the standard extraction and purification protocol.
-
Waste: All aqueous waste containing fluoride salts must be disposed of as hazardous waste.
Mandatory Visualizations
Caption: Workflow for conducting a this compound reaction with an integrated wet scrubbing system for HF neutralization.
Caption: A decision tree for troubleshooting unexpected corrosion in reactions generating HF.
References
- 1. Buy this compound | 676-99-3 [smolecule.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. grokipedia.com [grokipedia.com]
- 4. Methylphosphonyl difluoride [medbox.iiab.me]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. eurofluor.org [eurofluor.org]
- 7. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. scribd.com [scribd.com]
- 10. s-k.com [s-k.com]
- 11. s-k.com [s-k.com]
- 12. super-metals.com [super-metals.com]
- 13. marcorubber.com [marcorubber.com]
- 14. Wet and corrosive gases: how to eliminate them | TECAM [tecamgroup.com]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 19. reddit.com [reddit.com]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Decontamination of Methylphosphonic Difluoride (DF) Spills
This guide provides technical support for researchers, scientists, and drug development professionals on the proper and safe decontamination protocols for spills involving methylphosphonic difluoride (DF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DF) and what are its primary hazards?
This compound (CH₃POF₂) is an organophosphorus compound and a precursor to nerve agents like Sarin and Soman.[1] Its primary hazards include:
-
High Reactivity with Water: It reacts with water to produce corrosive and toxic hydrofluoric acid (HF) and methylphosphonic acid.[1]
-
Corrosivity: It is corrosive and can damage skin, eyes, and respiratory tract.[1] It is also capable of corroding glass.[1]
-
Toxicity: It is toxic and can be absorbed through the skin, causing burns and mild nerve agent-like symptoms.[1]
Q2: What immediate actions should be taken in the event of a this compound spill?
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse vapors.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, all personnel must wear the appropriate PPE.
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.
Q3: What are the recommended decontamination solutions for a this compound spill?
Several solutions can be used to decontaminate a this compound spill through hydrolysis. The choice of decontaminant may depend on the spill size and the surface contaminated.
-
10% Sodium Hydroxide (Lye) Solution: Highly effective and acts rapidly.
-
0.5% Sodium Hypochlorite (Bleach) Solution: A commonly used and effective decontaminant.
-
Soap and Water: Can be used for initial gross decontamination of surfaces.
Q4: How do the decontamination solutions neutralize this compound?
The primary mechanism of decontamination is hydrolysis, where water or a basic solution reacts with this compound to break it down into less toxic compounds.
The reaction with sodium hydroxide is as follows: CH₃POF₂ + 4NaOH → CH₃PO(ONa)₂ + 2NaF + 2H₂O
This reaction yields sodium methylphosphonate and sodium fluoride, which are significantly less hazardous than the original compound.[2] Studies have shown that the destruction efficiency of DF in NaOH solutions is above 80% within five minutes.[3]
Q5: What personal protective equipment (PPE) is required for handling a this compound spill?
Due to the corrosive and toxic nature of this compound, a high level of personal protection is mandatory.
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases is essential.[4][5] In situations with high vapor concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[5][6]
-
Skin and Body Protection: A chemical-resistant suit, often referred to as a fully encapsulating suit for large or high-concentration spills, is necessary.[6] For smaller, well-controlled cleanups, a chemical-resistant apron or coveralls may be sufficient, but a thorough risk assessment is crucial.
-
Eye Protection: Chemical splash goggles and a face shield are required.[4][7]
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton™, should be worn.[8] It is advisable to double-glove.
Q6: How should the waste from a this compound spill cleanup be disposed of?
All materials used in the cleanup, including absorbent materials, contaminated PPE, and cleaning solutions, must be treated as hazardous waste.[9][10][11][12][13]
-
Collect Waste: Place all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the contents, including "Hazardous Waste," the specific chemical names (this compound and decontamination products), and the associated hazards.
-
Disposal: The waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common method for the disposal of PFAS-containing waste, which may be applicable to the fluorinated byproducts of DF decontamination.[13]
Troubleshooting Guides
Problem: A compatible absorbent material is not immediately available.
-
Solution: In the absence of specialized chemical absorbents, inert materials such as sand, earth, or vermiculite can be used to contain the spill. Do not use combustible materials like paper towels or sawdust directly on the spill as the reaction can be exothermic.
Problem: The spill has occurred on a sensitive piece of electronic equipment.
-
Solution: Do not apply liquid decontaminants directly to the equipment.
-
If possible, safely disconnect the equipment from any power source.
-
Use a dry absorbent material to carefully remove as much of the liquid as possible.
-
For residual contamination, gently wipe surfaces with a cloth lightly dampened with a compatible solvent (after consulting the equipment manufacturer's guidelines), followed by a final wipe with a cloth lightly dampened with the decontamination solution.
-
Ensure the equipment is thoroughly dry and decontaminated before attempting to reconnect to power. A professional assessment of the equipment's safety may be necessary.
-
Problem: A strong odor persists after decontamination.
-
Solution: This may indicate that the decontamination was incomplete or that vapors have been absorbed by porous materials in the vicinity.
-
Re-evaluate the decontaminated area for any missed spots.
-
Increase ventilation to the area.
-
Consider using an activated carbon-based absorbent to adsorb residual vapors.
-
If the odor persists, the area may require further professional decontamination.
-
Data Presentation
Table 1: Recommended Decontamination Solutions for this compound Spills
| Decontaminant | Concentration | Recommended Contact Time | Notes |
| Sodium Hydroxide | 10% (w/v) | > 5 minutes | Highly effective and rapid. The reaction is exothermic. |
| Sodium Hypochlorite | 0.5% (v/v) | > 30 minutes | A common and effective disinfectant. |
| Soap and Water | N/A | As needed for initial cleaning | Used for gross decontamination before applying a chemical decontaminant. |
Experimental Protocols
Protocol 1: Preparation of 10% Sodium Hydroxide Solution
-
Required Materials:
-
Sodium hydroxide (NaOH) pellets or flakes
-
Distilled or deionized water
-
A container (glass or polyethylene) of appropriate volume
-
A stir bar and stir plate (optional)
-
Personal Protective Equipment (PPE) as specified in the FAQ section.
-
-
Procedure:
-
Carefully weigh out 100 grams of NaOH for every 1 liter of solution to be prepared.
-
Slowly and carefully add the NaOH to approximately 800 mL of water in the container while stirring. Caution: The dissolution of NaOH is highly exothermic and will generate significant heat.
-
Continue stirring until the NaOH is completely dissolved.
-
Once the solution has cooled to room temperature, add water to bring the final volume to 1 liter.
-
Label the container clearly as "10% Sodium Hydroxide Solution" with appropriate hazard warnings.
-
Protocol 2: Preparation of 0.5% Sodium Hypochlorite Solution from Household Bleach
-
Required Materials:
-
Standard household bleach (typically 5.25% - 6% sodium hypochlorite)
-
Distilled or deionized water
-
A graduated cylinder or measuring cup
-
A container for the final solution
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Determine the concentration of your household bleach from the product label.
-
To create a 0.5% solution, you will need to make a 1:10 dilution of 5% bleach. For example, to make 1 liter of 0.5% solution from 5% bleach, mix 100 mL of bleach with 900 mL of water.
-
Label the container clearly as "0.5% Sodium Hypochlorite Solution" and include the date of preparation, as the solution will degrade over time.
-
Protocol 3: Spill Decontamination Procedure
-
Containment:
-
Surround the spill with a compatible absorbent material (e.g., universal absorbent pads, sand, or vermiculite) to prevent it from spreading.
-
-
Absorption:
-
Apply the absorbent material directly onto the spill, working from the outside in.
-
Allow the absorbent to soak up the liquid completely.
-
-
Removal of Absorbed Material:
-
Carefully collect the saturated absorbent material using scoops or other appropriate tools and place it in a labeled hazardous waste container.
-
-
Surface Decontamination:
-
Apply the chosen decontamination solution (e.g., 10% NaOH or 0.5% NaOCl) to the spill area.
-
Allow the solution to remain in contact with the surface for the recommended contact time (see Table 1).
-
For vertical surfaces, apply the solution with a cloth or sponge.
-
-
Final Cleaning:
-
After the contact time has elapsed, absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.
-
Wipe the area with a clean, damp cloth to remove any residue.
-
Dry the area thoroughly.
-
-
Disposal:
-
Seal the hazardous waste container and dispose of it according to the facility's hazardous waste management procedures.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision logic for this compound spill decontamination.
References
- 1. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 2. US3110727A - Method of producing methylphosphonic acid and derivatives - Google Patents [patents.google.com]
- 3. [PDF] Study on the Hydrolysis of Methylphosphonicdifluoride and HF Recovery from the Hydrolysate | Semantic Scholar [semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. opcw.org [opcw.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
- 9. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Top 5 Chemicals Requiring Special Spill Cleanup Solutions [mayken.com]
- 13. cleanmanagement.com [cleanmanagement.com]
"selection of appropriate personal protective equipment for handling methylphosphonic difluoride"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the selection and use of appropriate personal protective equipment (PPE) when handling methylphosphonic difluoride (DF). The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound (DF) is a highly toxic and corrosive liquid that poses significant health risks.[1][2][3] It is a precursor to nerve agents such as Sarin and Soman.[4][5] Key hazards include:
-
Toxicity: It can be fatal if inhaled or absorbed through the skin.[6] Exposure can cause symptoms similar to nerve agent poisoning, including muscle weakness, respiratory distress, and ataxia.[2]
-
Corrosivity: DF is corrosive and can cause severe burns to the skin and eyes.[1]
-
Reactivity with Water: It reacts with water to produce highly corrosive and toxic hydrofluoric acid (HF) and methylphosphonic acid.[1][4]
Q2: What is the minimum level of PPE required for handling this compound?
A2: Due to its high toxicity and corrosivity, a high level of PPE is mandatory. The minimum ensemble should be equivalent to OSHA Level B protection, which includes the highest level of respiratory protection with a lesser degree of skin protection than Level A.[7] However, for anything other than very small quantities in a well-ventilated fume hood, Level A protection with a fully encapsulating suit is recommended.[8]
Q3: What type of gloves should I use?
A3: Chemical-resistant gloves are essential. Based on resistance to similar corrosive and organophosphorus compounds, the following materials are recommended:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including acids and esters.[9][10]
-
Viton™: Provides excellent protection against aromatic and chlorinated solvents. A combination of Viton™ over butyl rubber can offer enhanced protection.[10]
Double gloving is a recommended best practice. Always inspect gloves for any signs of degradation or punctures before use.
Q4: What type of respiratory protection is necessary?
A4: A NIOSH-approved Chemical, Biological, Radiological, and Nuclear (CBRN) rated Self-Contained Breathing Apparatus (SCBA) or a positive-pressure supplied-air respirator is required to provide the highest level of respiratory protection.[7][8] For lower-risk situations, a full-facepiece respirator with a NIOSH-approved CBRN canister may be considered, but only after a thorough risk assessment.[11][12] These canisters are tested against chemical warfare agents like Sarin (GB), a direct product of DF.[13]
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately evacuate the area and alert others. Only properly trained and equipped personnel should attempt to clean up the spill. The cleanup procedure should involve:
-
Wearing the appropriate full-body PPE, including SCBA.
-
Containing the spill with a chemical absorbent material that does not react with DF. Do not use combustible materials like paper towels.
-
Neutralizing the spill with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acidic and corrosive spills.
-
Carefully collecting the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminating the spill area thoroughly.
Q6: How should I decontaminate surfaces and equipment after an experiment?
A6: Decontamination should be performed using a solution that can neutralize both the organophosphate and the acidic components. A solution of sodium carbonate or another suitable alkaline solution can be used. All equipment should be thoroughly rinsed after decontamination.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unusual odor detected while wearing respirator. | Improper fit of the respirator facepiece. Cartridge breakthrough or expiration. | Immediately leave the contaminated area. Check the respirator fit and perform a seal check. Replace the respirator cartridge. |
| Skin irritation or redness after handling. | Compromised PPE (e.g., pinhole in a glove). Improper doffing procedure leading to cross-contamination. | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Review and practice proper PPE doffing procedures. |
| Visible degradation of glove material (swelling, discoloration, cracking). | Glove material is not resistant to this compound. Exceeded breakthrough time. | Immediately replace the gloves with a more resistant material (e.g., butyl rubber or Viton™). Refer to chemical resistance charts and establish a glove change-out schedule based on potential exposure duration. |
Quantitative Data Summary
Exposure Limits for this compound
| Parameter | Value | Source |
| Suggested 8-hour Time-Weighted Average (TWA) | 0.008 mg/m³ | [6] |
| TEEL-0 (Threshold for no adverse health effects) | 0.75 mg/m³ | [4] |
| TEEL-1 (Mild, transient adverse health effects) | 2.5 mg/m³ | [4] |
| TEEL-2 (Irreversible or serious health effects) | 20 mg/m³ | [4] |
| TEEL-3 (Life-threatening health effects) | 100 mg/m³ | [4] |
Note: TEELs (Temporary Emergency Exposure Limits) are for short-term, emergency exposures.
Glove Material Chemical Resistance (General Guidance for Related Compounds)
| Glove Material | Resistance to Organophosphates | Resistance to Corrosive Acids (e.g., HF) | General Recommendation for DF |
| Butyl Rubber | Excellent | Excellent | Highly Recommended |
| Viton™ | Good | Excellent | Highly Recommended |
| Nitrile | Fair to Good | Poor to Fair | Not Recommended for direct contact |
| Neoprene | Fair | Good | Not Recommended for direct contact |
| Natural Rubber (Latex) | Poor | Poor | Not Recommended |
Disclaimer: This table provides general guidance. Specific breakthrough time data for this compound is not widely available. It is crucial to consult the manufacturer's specific chemical resistance data for any selected PPE.
Experimental Protocols
Protocol 1: Small-Scale Handling of this compound in a Fume Hood
-
Preparation:
-
Ensure the fume hood has been certified within the last year and is functioning correctly.
-
Prepare all necessary reagents and equipment before handling the primary container of this compound.
-
Have a spill kit and appropriate neutralizing agents readily accessible.
-
Ensure an emergency shower and eyewash station are unobstructed and within a 10-second travel distance.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don inner chemical-resistant gloves (e.g., nitrile).
-
Don a chemical-resistant suit or lab coat with apron.
-
Don outer chemical-resistant gloves (e.g., butyl rubber).
-
Don a full-facepiece respirator with a NIOSH-approved CBRN cartridge.
-
Ensure all seals are secure and perform a positive and negative pressure seal check on the respirator.
-
-
Handling Procedure:
-
Place an absorbent, chemical-resistant liner on the floor of the fume hood.
-
Carefully open the primary container of this compound inside the fume hood.
-
Use a syringe or other appropriate dispensing device to transfer the required amount of the chemical.
-
Immediately and securely close the primary container.
-
Perform the experimental procedure within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all equipment that has come into contact with this compound using a suitable neutralizing solution (e.g., 5% sodium bicarbonate solution).
-
Rinse decontaminated equipment with distilled water.
-
All contaminated waste, including pipette tips, wipes, and disposable PPE, must be placed in a designated, sealed hazardous waste container.
-
-
PPE Doffing:
-
Remove outer gloves first, turning them inside out.
-
Remove the chemical-resistant suit or lab coat.
-
Remove inner gloves, turning them inside out.
-
Remove the full-facepiece respirator.
-
Wash hands and face thoroughly with soap and water.
-
Protocol 2: Emergency Spill Response for this compound
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the laboratory.
-
If any part of your body has come into contact with the chemical, immediately proceed to an emergency shower or eyewash and flush for at least 15 minutes. Remove all contaminated clothing while showering.
-
Activate the emergency alarm and notify the institutional safety office.
-
-
Spill Cleanup (to be performed by trained emergency response personnel only):
-
Don Level A PPE, including a fully encapsulating chemical-resistant suit and SCBA.
-
Enter the spill area with at least one other person (buddy system).
-
Contain the spill by creating a dike around it with a chemical-resistant absorbent material.
-
Carefully apply a neutralizing agent (e.g., sodium bicarbonate powder) over the spill, working from the outside in.
-
Allow the neutralizing agent to fully react.
-
Collect the absorbed and neutralized material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a neutralizing solution, followed by a water rinse.
-
Properly decontaminate all equipment and PPE used during the cleanup.
-
Mandatory Visualizations
Caption: PPE Selection Workflow for Handling this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Methylphosphonyl difluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sarin - Wikipedia [en.wikipedia.org]
- 6. opcw.org [opcw.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. CBRN Personal Protective Equipment Selection Matrix for Emergency Responders | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. echemi.com [echemi.com]
- 12. cdc.gov [cdc.gov]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methylphosphonic Difluoride in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Methylphosphonic difluoride (DF) is a key precursor in the synthesis of certain nerve agents, making its detection and quantification in environmental samples a critical aspect of environmental monitoring and chemical weapons convention compliance. Validated analytical methods are paramount for ensuring the accuracy and reliability of these measurements. This guide provides a comparative overview of analytical methodologies for the determination of DF in environmental matrices, complete with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the determination of this compound and its surrogates in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the polar and reactive nature of DF, derivatization is often a necessary step, particularly for GC-MS analysis, to improve volatility and chromatographic performance.
Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for the Analysis of this compound and its Surrogates.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | Dimethyl methylphosphonate (DMMP) - a DF simulant[1] | Methylphosphonofluoridic acid (MPFA) - structurally similar to DF[2] |
| Matrix | Water | Water, Aqueous Soil Extract |
| Derivatization | Not required for DMMP, but often necessary for polar analytes[3][4] | Derivatization with 2-[(Dimethylamino)methyl]phenol (2-DMAMP)[2] |
| Linearity (R²) | 0.9998[1] | Not explicitly stated, but method demonstrated high sensitivity. |
| Limit of Detection (LOD) | 0.0167 ppm (mg/L)[1] | Not explicitly stated, but method is described as highly sensitive.[2] |
| Limit of Quantification (LOQ) | 0.0557 ppm (mg/L)[1] | Not explicitly stated. |
| Accuracy (Recovery) | 95.7% - 97.3%[1] | Not explicitly stated. |
| Precision (RSD) | Intraday: 3.5%, Interday: 3.7%[1] | Not explicitly stated. |
Note: The data for the GC-MS method is based on the analysis of the simulant DMMP. The LC-MS/MS method details are based on the analysis of the structurally similar compound MPFA, as direct comparative validation data for DF was not available in the reviewed literature.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for a DF Simulant (DMMP)
This protocol is based on a validated method for the analysis of dimethyl methylphosphonate (DMMP) in water.[1]
1. Sample Preparation (QuEChERS Extraction):
-
To a 10 mL water sample, add the appropriate internal standards.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Structurally Similar Compound (MPFA)
This protocol is adapted from a method for the analysis of methylphosphonofluoridic acid (MPFA).[2]
1. Sample Preparation and Derivatization:
-
For water samples, filter through a 0.45 µm membrane.
-
For soil samples, perform an aqueous extraction (e.g., by shaking 10 g of soil with 20 mL of deionized water). Centrifuge and filter the supernatant.
-
To 1 mL of the aqueous sample, add a solution of 2-[(Dimethylamino)methyl]phenol (2-DMAMP) in a suitable solvent.
-
Agitate the mixture at 50°C for 72 hours.[2]
-
After cooling, the sample is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the derivatized analyte. The derivatized MPFA showed characteristic fragment ions at m/z 185.0 and m/z 107.0.[2]
Visualizing the Analytical Workflow
A generalized workflow for the validation of an analytical method for this compound in environmental samples is presented below. This diagram illustrates the key stages from sample collection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox | MDPI [mdpi.com]
- 4. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassays for Organophosphorus Compounds: A Comparative Guide on the Cross-Reactivity of Methylphosphonic Difluoride
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for organophosphorus (OP) compounds is critical. A key concern is the potential cross-reactivity with structurally related molecules, such as precursors and degradation products. This guide provides a comparative analysis of the potential cross-reactivity of methylphosphonic difluoride (DF), a precursor to the nerve agents sarin and soman, in immunoassays designed for these highly toxic OP compounds.
Principles of Immunoassay Specificity for Organophosphorus Compounds
Immunoassays for small molecules like organophosphorus nerve agents rely on the generation of antibodies that can specifically recognize the target analyte. This is achieved by immunizing an animal with a hapten—a small molecule chemically coupled to a larger carrier protein. The resulting antibodies will primarily recognize the structure of the hapten. Therefore, the design of the hapten is a crucial determinant of the immunoassay's specificity and potential for cross-reactivity.
For sarin and soman immunoassays, haptens are typically designed to mimic the stable portion of the nerve agent molecule, often replacing the highly reactive fluoride group with a linker to attach it to the carrier protein. This strategy aims to generate antibodies that recognize the methylphosphonic acid core and the associated alkyl groups.
Structural Comparison and Potential for Cross-Reactivity
A comparison of the chemical structures of this compound (DF), sarin, and soman reveals both similarities and key differences that would influence antibody recognition.
| Compound | Chemical Structure | Key Features Relevant to Antibody Recognition |
| This compound (DF) | CH₃P(O)F₂ | Contains the core methylphosphonyl group (CH₃P(O)) but lacks the larger alkoxy side chain present in sarin and soman. |
| Sarin (GB) | (CH₃)₂CHOP(O)(CH₃)F | Possesses the methylphosphonyl group and an isopropyl side chain. |
| Soman (GD) | (CH₃)₃CCH(CH₃)OP(O)(CH₃)F | Features the methylphosphonyl group and a more complex pinacolyl side chain. |
The primary epitope recognized by antibodies generated for sarin and soman immunoassays is typically the phosphonic acid core with its specific alkyl (isopropyl or pinacolyl) substituent. Given that DF shares the methylphosphonyl core but lacks the larger, more immunogenic alkoxy groups of sarin and soman, significant cross-reactivity is generally considered unlikely. The antibodies are raised against haptens that mimic the entire nerve agent structure (minus the reactive fluoride), and the unique side chains of sarin and soman are critical for specific antibody binding.
Reported Cross-Reactivity in Sarin and Soman Immunoassays
Studies on the development and validation of immunoassays for sarin and soman typically assess cross-reactivity against other nerve agents and their degradation products. This is crucial for ensuring the assay can distinguish between different threats and is not confounded by the presence of less toxic metabolites.
A review of available literature indicates that cross-reactivity testing for sarin and soman immunoassays has focused on the following compounds:
-
Other nerve agents: VX, tabun
-
Degradation products: Isopropyl methylphosphonic acid (IMPA) for sarin, and pinacolyl methylphosphonic acid (PMPA) for soman.
Notably, this compound is consistently absent from the lists of tested cross-reactants in these studies. This further suggests that it is not considered a primary interfering substance.
Experimental Protocols
While specific protocols detailing the testing of DF cross-reactivity are not available, a general experimental workflow for assessing cross-reactivity in a competitive immunoassay is as follows:
Conclusion and Future Directions
Based on the principles of hapten design and the available literature on immunoassay specificity for organophosphorus nerve agents, the cross-reactivity of this compound in sarin and soman immunoassays is expected to be low. The antibodies generated for these assays are designed to recognize the larger, more complex structures of the nerve agents themselves, including their specific alkoxy side chains, which are absent in DF.
However, the absence of direct experimental data represents a critical knowledge gap. For applications requiring a high degree of certainty, such as in forensic analysis or clinical toxicology, the potential for cross-reactivity, even if minimal, should be experimentally verified. Future research should include the synthesis of appropriate DF-protein conjugates for immunization and the development of specific antibodies, or at a minimum, the testing of DF as a potential cross-reactant in existing sarin and soman immunoassays. Such studies would provide the definitive data needed to fully characterize the specificity of these vital analytical tools.
A Comparative Guide to Methylphosphonic Difluoride and Methylphosphonic Dichloride: Reactivity and Handling
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences between reactive intermediates is paramount for safety and experimental success. Methylphosphonic difluoride (DF) and methylphosphonic dichloride (DC) are two such organophosphorus compounds. While structurally similar, their halogen substituents impart significant differences in reactivity, handling requirements, and applications. Both are notable as precursors for the synthesis of organophosphorus nerve agents, which places them under strict international regulation.[1][2]
This guide provides an objective comparison of their reactivity and handling protocols, supported by available data, to inform safe and effective laboratory use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and methylphosphonic dichloride is presented below. The lower melting and boiling points of the difluoride are consistent with the higher volatility generally observed with organofluorine compounds compared to their chlorinated analogues.
| Property | This compound (DF) | Methylphosphonic Dichloride (DC) |
| Molecular Formula | CH₃F₂OP[2] | CH₃Cl₂OP[3] |
| Molar Mass | 100.00 g/mol [2] | 132.91 g/mol [3] |
| Appearance | Colorless liquid[2] | White crystalline solid / Low melting solid[1][3] |
| Melting Point | -37 °C[2] | 35-37 °C (95-99 °F)[3] |
| Boiling Point | 98-100 °C[2][4] | 163 °C (325 °F)[3] |
| Density | 1.331 - 1.359 g/mL at 20-25°C[2][4] | ~1.39 g/cm³ at 38°C[3] |
| Vapor Pressure | 36 mmHg at 25°C (77°F)[2] | 760 mmHg at 163°C[3] |
Reactivity Profile
The primary difference in reactivity between DF and DC lies in the nature of the phosphorus-halogen bond. The P-F bond is stronger and less readily cleaved than the P-Cl bond, yet fluorine's high electronegativity makes the phosphorus atom highly susceptible to nucleophilic attack.
Hydrolysis
Both compounds react vigorously with water, a critical consideration for handling and storage. This reactivity stems from the susceptibility of the electron-deficient phosphorus atom to nucleophilic attack by water.
-
This compound (DF): Reacts with water to produce hydrogen fluoride (HF) fumes and methylphosphonic acid (MPA).[2] The hydrolysis is exceptionally rapid, described as "virtually instantaneous," initially forming methylphosphonofluoridic acid (MF) and HF.[5] The subsequent hydrolysis of MF to MPA is a much slower process.[5] The formation of highly corrosive HF makes this reaction particularly hazardous.[2][6]
-
Methylphosphonic Dichloride (DC): Also reacts vigorously and potentially violently with water to release corrosive hydrochloric acid (HCl) and methylphosphonic acid.[1][7] The reaction can generate significant heat, increasing the concentration of fumes in the air.[3]
Nucleophilic Substitution
The primary utility of both DF and DC is as electrophilic sources of the methylphosphonyl group (CH₃P(O)=). They readily react with nucleophiles, such as alcohols, to form phosphonate esters.
-
This compound (DF): Its most notorious reaction is with alcohols to form highly toxic nerve agents. For instance, its reaction with isopropyl alcohol is the final step in the production of Sarin (GB) in binary chemical weapons.[2]
-
Methylphosphonic Dichloride (DC): It is a versatile reagent in organic synthesis. It is used to prepare various phosphonate esters and amides.[1] For example, it serves as a key reagent in the synthesis of oligonucleoside methylphosphonates, which are analogues of DNA used in antisense therapy.[8][9] The reaction typically involves coupling with a protected deoxyribonucleoside.[8][9]
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 3. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. opcw.org [opcw.org]
- 6. grokipedia.com [grokipedia.com]
- 7. fishersci.com [fishersci.com]
- 8. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Oximes in Reactivating Acetylcholinesterase Inhibited by Methylphosphonic Difluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various oximes in reactivating acetylcholinesterase (AChE) that has been inhibited by the organophosphorus compound methylphosphonic difluoride (DFP), a surrogate for nerve agents like sarin. The information presented herein is synthesized from in vitro studies to aid in the research and development of more effective antidotes for organophosphate poisoning.
Comparative Efficacy of Oximes
The reactivation of DFP-inhibited acetylcholinesterase is a critical measure of an oxime's potential as an antidote. The efficacy is determined by several kinetic parameters, including the reactivation rate constant (kr), the dissociation constant (KD), and the overall reactivation percentage. A higher kr value indicates a faster reactivation rate, while a lower KD suggests a higher affinity of the oxime for the inhibited enzyme.
The following table summarizes the quantitative data on the in vitro reactivation of DFP-inhibited electric eel acetylcholinesterase (eeAChE) by a range of mono- and bis-pyridinium oximes.
| Oxime | Type | Linker | kr (min-1) | KD (mM) | Reactivation % (at 1 mM, 60 min) | Reference |
| Mono-quaternary | ||||||
| 2-PAM | Aldoxime | - | 0.138 | 0.52 | 21.3 | [1] |
| K100 | Aldoxime | - | 0.092 | 0.45 | 15.8 | [1] |
| K024 | Ketoxime | - | 0.045 | 0.38 | 8.7 | [1] |
| Bis-quaternary (Symmetric) | ||||||
| Obidoxime | Aldoxime | Oxybismethylene | 0.852 | 0.13 | 78.5 | [1] |
| TMB-4 | Aldoxime | Trimethylene | 1.25 | 0.12 | 85.2 | [1] |
| Bis-quaternary (Asymmetric) | ||||||
| K027 | Aldoxime | Butane | 0.485 | 0.16 | 65.4 | [1] |
| K048 | Aldoxime | Butene | 0.312 | 0.21 | 52.1 | [1] |
| K203 | Aldoxime | Propane | 0.255 | 0.25 | 45.8 | [1] |
| K618 | Aldoxime | Xylene | 0.189 | 0.33 | 34.6 | [1] |
| K628 | Aldoxime | Xylene | 0.152 | 0.39 | 28.9 | [1] |
From the presented data, it is evident that bis-quaternary oximes, particularly TMB-4 and obidoxime, demonstrate superior reactivation efficacy for DFP-inhibited AChE compared to mono-quaternary oximes like the commonly used pralidoxime (2-PAM).[1] The structure of the linker in bis-pyridinium oximes also plays a significant role, with aliphatic linkers generally showing better performance than those with unsaturated or aromatic linkers.[1]
Experimental Protocols
The following is a synthesized description of the experimental methodology typically employed in in vitro studies to assess the reactivation efficacy of oximes against DFP-inhibited AChE.
Materials
-
Acetylcholinesterase (AChE): Typically sourced from electric eel (Electrophorus electricus).
-
This compound (DFP): The inhibiting agent.
-
Oximes: The reactivating agents being tested.
-
Acetylthiocholine iodide (ATCI): Substrate for the AChE activity assay.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB): Ellman's reagent, a chromogen for the activity assay.
-
Phosphate buffer (pH 7.4-8.0): Used for all dilutions and reactions.
Acetylcholinesterase Inhibition Procedure
-
A stock solution of AChE is prepared in phosphate buffer.
-
The enzyme solution is incubated with a specific concentration of DFP for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve a high degree of inhibition (typically >95%).
-
The excess, unreacted DFP may be removed by methods such as gel filtration or dialysis to prevent its interference in the subsequent reactivation step.
Acetylcholinesterase Activity and Reactivation Assay (Ellman's Method)
The activity of AChE, both before inhibition and after reactivation, is commonly measured using the spectrophotometric method developed by Ellman and colleagues.[2][3]
-
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.[2]
-
Reactivation Step: The DFP-inhibited AChE is incubated with various concentrations of the test oximes for different time intervals.
-
Activity Measurement:
-
At the end of the incubation period, an aliquot of the enzyme-oxime mixture is added to a cuvette containing phosphate buffer and DTNB.
-
The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
The change in absorbance at 412 nm is recorded over time using a spectrophotometer.
-
-
Calculation of Reactivation: The percentage of reactivation is calculated by comparing the rate of the reaction for the oxime-treated inhibited enzyme to the rate of the uninhibited enzyme. The kinetic constants, kr and KD, are determined by analyzing the reactivation rates at different oxime concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of oximes in reactivating DFP-inhibited acetylcholinesterase.
Caption: Experimental workflow for assessing oxime efficacy.
References
- 1. In vitro reactivation kinetics of paraoxon- and DFP-inhibited electric eel AChE using mono- and bis-pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
"a comparative study of fluorinating agents for methylphosphonic difluoride synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methylphosphonic difluoride (DF), a crucial precursor in the production of organophosphorus compounds, including nerve agents like Sarin and Soman, demands a careful selection of fluorinating agents to ensure high yield, purity, and operational safety.[1][2][3] This guide provides an objective comparison of common fluorinating agents used for the synthesis of this compound from methylphosphonic dichloride, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
The selection of a fluorinating agent significantly impacts the yield and purity of the final product. The following table summarizes the performance of various agents in the synthesis of this compound.
| Fluorinating Agent(s) | Starting Material | Catalyst | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Sodium Fluoride (NaF) | Methylphosphonic Dichloride | None | 110-120 | Variable, often with impurities | Not specified | [4][5] |
| Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) | Methylphosphonic Dichloride | 15-35% (wt/wt) ZnF₂ | Room temperature, then 110-120 | 86-91 | >98 (implied) | [4][5] |
| Sodium Fluoride (NaF) with Cobalt(III) Fluoride (CoF₃) | Methylphosphonic Dichloride | 15-35% (wt/wt) CoF₃ | Room temperature, then 110-120 | 86-91 | >98 (implied) | [4] |
| Sodium Fluoride (NaF) with Mercury(II) Fluoride (HgF₂) | Methylphosphonic Dichloride | 15-35% (wt/wt) HgF₂ | Room temperature, then 110-120 | 86-91 | >98 (implied) | [4] |
| Sodium Hexafluorosilicate (Na₂SiF₆) | Methylphosphonic Dichloride | None | Slowly heated to 110 | 88 | >98 | [4][5] |
| Hydrogen Fluoride (HF) | Methylphosphonic Dichloride | None | Not specified | Not specified | Not specified | [1][2][5] |
| Antimony Trifluoride (SbF₃) | Dimethyl Methylphosphonate (via chlorination) | None | Not specified | 25 (overall radiochemical yield) | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants and products.[6][7]
Synthesis using Sodium Fluoride with Zinc Fluoride Catalyst
This method demonstrates improved yields compared to using sodium fluoride alone.[4][5]
Materials:
-
Methylphosphonic dichloride
-
Sodium fluoride (3-3.5 molar equivalents)
-
Zinc fluoride (15-35% wt/wt of sodium fluoride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel equipped for distillation and under an inert atmosphere, combine sodium fluoride and zinc fluoride.
-
Slowly add methylphosphonic dichloride in portions to the fluoride mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 110°C for one hour.
-
Increase the temperature to 120°C and collect the distilled this compound.
Synthesis using Sodium Hexafluorosilicate
This is reported as a more convenient method, offering high yield and purity without the need for a catalyst.[4][5]
Materials:
-
Methylphosphonic dichloride
-
Sodium hexafluorosilicate (1.3 molar equivalents)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Combine methylphosphonic dichloride and sodium hexafluorosilicate in a reaction vessel under an inert atmosphere.
-
Slowly heat the mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.[4][5]
-
The product, this compound, is collected via distillation.
Visualizing the Synthesis and Agent Comparison
The following diagrams illustrate the general synthetic workflow and a logical comparison of the fluorinating agents.
Caption: General workflow for the synthesis of this compound.
Caption: Comparative hierarchy of fluorinating agents for DF synthesis.
Safety Considerations
Organophosphorus(V) fluorides are toxic and require careful handling.[8] this compound is corrosive, absorbed through the skin, and reacts with water to produce toxic hydrogen fluoride (HF) fumes.[1][2] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.[7] The use of heavy metal fluorides like mercury(II) fluoride poses additional waste disposal challenges.[4]
References
- 1. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 2. Methylphosphonyl difluoride [medbox.iiab.me]
- 3. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Buy this compound | 676-99-3 [smolecule.com]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sensor Performance for Methylphosphonic Difluoride Against Other Nerve Agent Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sensor technologies for the detection of methylphosphonic difluoride (DF), a key precursor to Sarin and Soman nerve agents. The performance of various sensor platforms is benchmarked against other significant nerve agent precursors, namely methylphosphonic dichloride (DC) and dichloromethylphosphine (a common impurity and precursor). This document summarizes quantitative data, details experimental protocols, and provides visualizations to aid in the selection and development of robust detection systems.
Overview of Sensor Technologies
The detection of nerve agent precursors is critical for security and defense applications. A range of sensor technologies have been developed, each with distinct advantages and limitations. The primary methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for chemical identification, offering high selectivity and sensitivity. However, its application in the field is often limited by the size, cost, and complexity of the instrumentation.[1][2][3]
-
Electrochemical Sensors: These sensors offer a portable and low-cost solution for real-time monitoring. They function by detecting changes in electrical properties upon interaction with the target analyte. Nanomaterials are increasingly being used to enhance the sensitivity and selectivity of these sensors.[2][4][5][6]
-
Optical Sensors: This category includes fluorescence-based sensors and optical sensor arrays. They provide a rapid response and are well-suited for developing portable detection devices.[7][8] Optical sensor arrays, inspired by the mammalian olfactory system, utilize multiple fluorescent probes to generate a unique response pattern for each analyte, enhancing selectivity.[7][8]
-
Surface Acoustic Wave (SAW) Sensors: SAW sensors are highly sensitive to surface perturbations, making them effective for detecting low concentrations of gaseous analytes. They measure changes in the properties of an acoustic wave as it travels through a piezoelectric material coated with a sensing layer.[9][10]
Comparative Performance Data
The following tables summarize the performance of different sensor technologies for the detection of this compound (DF) and other relevant nerve agent precursors. It is important to note that much of the available literature focuses on simulants like dimethyl methylphosphonate (DMMP) due to the high toxicity of live agents and their precursors.[7][11]
Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte | Limit of Detection (LOD) | Response Time | Key Experimental Parameters | Reference |
| Methylphosphonic Dichloride (DC) Impurities | Not explicitly stated, focus on impurity profiling | Analysis time not specified | Instrumentation: Various GC-MS systems used in OPCW proficiency tests. Data analysis focuses on retention indices and mass spectra for impurity profiling. | [12][13] |
| Nerve Agent Degradation Products (e.g., Alkylphosphonic acids) | 13 to 56 ng/mL | Not specified | Derivatization with silylating agents (e.g., MTBSTFA) is often required for GC-MS analysis of these polar compounds. | [3][14] |
Table 2: Performance of Electrochemical Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Recovery Time | Selectivity | Reference |
| Zirconia Nanoparticle-based | Nitroaromatic Organophosphates (Simulants) | Not specified | Not specified | Not specified | High affinity for phosphoric groups | [6] |
| Metal-Oxide Semiconductor (MOS) | DMMP (Sarin simulant) | 0.05 ppb | 0.02 min | 0.5 min | Good, but can be affected by humidity and temperature | [11] |
| Metal-Oxide Semiconductor (MOS) | General | Varies with temperature | Seconds to minutes | Seconds to minutes | Can be tuned by doping the semiconductor material | [1][15][16] |
Table 3: Performance of Optical Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Key Features | Reference |
| Fluorescent Sensor Array | DMMP (Sarin simulant) | 0.1 ppm | Not specified | Utilizes an array of fluorescent probes and a smartphone for detection, offering high selectivity through pattern recognition. | [7][8] |
| Fiber Optic Sensor (Polypyrrole) | DMMP (Sarin simulant) | 26 ppm | Not specified | Based on changes in the optical properties of a conducting polymer cladding upon exposure to the analyte. | [17] |
Table 4: Performance of Surface Acoustic Wave (SAW) Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Recovery Time | Selectivity | Reference |
| Polymer SXFA-coated SAW | Sarin (GB) | <0.1 mg/m³ | ~10 seconds to reach 40% of max response | ~10 seconds for 70% recovery | Good selectivity over DMMP | [9] |
| Polymer-coated SAW Array | Nerve Agents (GA, GB) and DMMP | Not specified | Fast | Not specified | Differentiates between analytes based on the response pattern of the array. | [18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of sensor performance. Below are outlines of typical methodologies for key sensor types.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nerve Agent Precursor Analysis
A common approach for analyzing nerve agent precursors and their degradation products involves derivatization followed by GC-MS analysis.
Objective: To identify and quantify nerve agent precursors and their degradation products in a sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar capillary column)
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Solvents (e.g., dichloromethane, acetonitrile)
-
Standard solutions of target analytes
Procedure:
-
Sample Preparation:
-
Extract the analytes from the sample matrix using a suitable solvent.
-
If necessary, perform a clean-up step to remove interfering compounds.
-
-
Derivatization:
-
Evaporate the solvent from the extract.
-
Add the derivatization agent and a suitable solvent.
-
Heat the mixture at a specific temperature for a defined period (e.g., 60-90°C for 30-60 minutes) to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject a specific volume of the derivatized sample into the GC-MS system.
-
Employ a temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in a suitable mode (e.g., electron ionization - EI) to obtain mass spectra of the separated compounds.
-
-
Data Analysis:
-
Identify the analytes by comparing their retention times and mass spectra with those of known standards.
-
Quantify the analytes by creating a calibration curve using standard solutions.
-
Caption: Workflow for GC-MS analysis of nerve agent precursors.
Optical Sensor Array Protocol for Gaseous Precursor Detection
This protocol outlines the steps for using a fluorescent sensor array to detect gaseous nerve agent precursors.
Objective: To detect and differentiate between different gaseous nerve agent precursors using a fluorescent sensor array.
Materials:
-
Fluorescent sensor array (multiple fluorescent probes deposited on a solid support)
-
Gas exposure chamber
-
Gas generation system for target analytes
-
Digital camera or smartphone for imaging
-
Image analysis software
Procedure:
-
Sensor Array Preparation:
-
Prepare a solution of each fluorescent probe.
-
Deposit a small, uniform spot of each probe solution onto a solid support (e.g., silica gel plate) to create the array.
-
Allow the solvent to evaporate completely.
-
-
Baseline Measurement:
-
Place the sensor array in the gas exposure chamber.
-
Acquire an initial image of the array under controlled lighting conditions.
-
-
Analyte Exposure:
-
Introduce a known concentration of the target gaseous analyte into the chamber.
-
Allow the array to be exposed for a defined period.
-
-
Image Acquisition:
-
Acquire an image of the sensor array after exposure to the analyte.
-
-
Data Analysis:
-
Use image analysis software to measure the change in fluorescence intensity for each spot on the array.
-
Generate a response pattern (fingerprint) for the analyte based on the intensity changes of all probes.
-
Compare the obtained pattern with a library of known patterns to identify and differentiate between different analytes.
-
Caption: Workflow for optical sensor array detection of nerve agent precursors.
Conclusion
The selection of an appropriate sensor for the detection of this compound and other nerve agent precursors depends heavily on the specific application requirements. While GC-MS remains the definitive analytical method in a laboratory setting, the development of portable and real-time sensors is crucial for field applications. Electrochemical and optical sensors, particularly those employing nanomaterials and array-based technologies, show great promise in achieving the required sensitivity and selectivity for on-site detection. Surface acoustic wave sensors also offer a highly sensitive platform for gaseous precursor detection. Further research should focus on direct comparative studies of these sensor technologies against a wider range of real nerve agent precursors to validate their performance and facilitate the development of more effective and reliable detection systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-enzymatic electrochemical sensors based on nanomaterials for detection of organophosphorus pesticide residues - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Enzyme-Free Electrochemical Sensors for Flexible Electronics in the Detection of Organophosphorus Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements in non-enzymatic electrochemical sensor development for the detection of organophosphorus pesticides in food and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of a Nerve Agent Simulant by a Fluorescent Sensor Array [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Surface acoustic wave devices for sensor applications [jos.ac.cn]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Interlaboratory comparison study of a chemical profiling method for methylphosphonic dichloride, a nerve agent precursor [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography tandem mass spectrometric analysis of alkylphosphonofluoridic acids as verification targets of nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to the Neurotoxic Effects of Methylphosphonic Difluoride: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of methylphosphonic difluoride (DF), a key precursor in the synthesis of G-series nerve agents, as observed in in vitro and in vivo studies. Understanding the discrepancies and correlations between these two research modalities is crucial for accurate risk assessment and the development of effective countermeasures. While direct comparative studies are limited due to the compound's hazardous nature, this guide synthesizes available data to offer a clear overview of its neurotoxic profile.
Executive Summary
This compound is a reactive organophosphorus compound that exhibits neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. However, a significant distinction exists between its effects in isolated cellular or biochemical systems (in vitro) and in whole living organisms (in vivo).
-
In vivo , the toxicity of this compound is predominantly attributed to its rapid hydrolysis product, methylphosphonofluoridic acid (MF).[1][2][3] MF is the primary active inhibitor of acetylcholinesterase within the body, leading to a cholinergic crisis characterized by symptoms such as respiratory distress and convulsions.[1]
-
In vitro , under specific conditions that may limit its hydrolysis, this compound itself can exhibit greater potency as a cholinesterase inhibitor than its hydrolysis product, MF.[1][2][3] However, both DF and MF are considerably weaker AChE inhibitors compared to nerve agents like sarin.[1][4]
This fundamental difference underscores the importance of metabolic and physiological processes in determining the ultimate neurotoxic outcome of this compound exposure.
Quantitative Data Comparison
The available quantitative data on the neurotoxicity of this compound is sparse. The following tables summarize the key findings from existing literature to facilitate a direct comparison between in vitro and in vivo endpoints.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | Potency Comparison | Quantitative Data (IC50) | Reference |
| This compound (DF) | Human Acetylcholinesterase | Weak inhibitor; at least five orders of magnitude less potent than sarin. | Not explicitly provided in the search results. | [1][4] |
| Methylphosphonofluoridic Acid (MF) | Human Acetylcholinesterase | Weak inhibitor; at least five orders of magnitude less potent than sarin. | Not explicitly provided in the search results. | [1][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Acute Toxicity
| Compound | Animal Model | Exposure Route | Toxicity Endpoint | Value | Reference |
| This compound (DF) | Rat | Inhalation | LCLo (Lowest published lethal concentration) | 1,842 mg/m³/30min | [3] |
| Sarin (for comparison) | Mouse | Subcutaneous injection | LD50 (Median lethal dose) | 172 µg/kg | [5] |
LCLo (Lowest published lethal concentration) is the lowest concentration of a substance in the air that has been reported to cause death in humans or animals. LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of a tested population.
Experimental Protocols
In Vitro Neurotoxicity Assessment: Acetylcholinesterase Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of a compound on AChE activity.
-
Preparation of Reagents :
-
Purified human or animal acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Phosphate buffer (pH 7.4).
-
Test compound (this compound) dissolved in an appropriate solvent.
-
-
Assay Procedure :
-
In a 96-well microplate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound.
-
Incubate the mixture for a defined period to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis :
-
Calculate the percentage of AChE inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Neurotoxicity Assessment: Acute Inhalation Toxicity Study
This protocol outlines a general procedure for evaluating the acute toxicity of an inhaled substance in rodents, based on OECD guidelines.
-
Animal Model :
-
Young adult rats or mice of a single strain.
-
Animals should be acclimatized to laboratory conditions before the study.
-
-
Exposure System :
-
A whole-body or nose-only inhalation exposure chamber.
-
A system for generating and monitoring the concentration of the test substance vapor in the air.
-
-
Experimental Procedure :
-
Divide animals into several groups, including a control group exposed to clean air and at least three test groups exposed to different concentrations of this compound.
-
Expose the animals for a fixed duration (e.g., 30 minutes to 4 hours).
-
Continuously monitor the concentration of the test substance in the chamber.
-
-
Observations :
-
Observe the animals for clinical signs of toxicity during and after exposure. This includes monitoring for respiratory distress, tremors, convulsions, and other cholinergic signs.
-
Record mortality for at least 14 days post-exposure.
-
-
Data Analysis :
-
Determine the lethal concentration for 50% of the test animals (LC50) or the lowest lethal concentration (LCLo) using appropriate statistical methods.
-
Perform histopathological examination of target organs, particularly the nervous system, to identify any treatment-related lesions.
-
Signaling Pathways and Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase. However, research on related compounds suggests that other signaling pathways may also contribute to the overall neurotoxic effects, particularly in cases of prolonged or repeated exposure.
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the central role of AChE inhibition in organophosphate neurotoxicity.
Caption: The primary mechanism of this compound neurotoxicity.
Potential Non-Cholinergic Signaling Pathways
Beyond AChE inhibition, organophosphates can induce neurotoxicity through other mechanisms. While not specifically documented for this compound, these pathways are relevant for the broader class of organophosphorus compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibition of rat and guinea pig cholinesterases by anionic hydrolysis products of this compound (difluoro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactions of this compound with human acetylcholinesterase and oximes--Possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarin - Wikipedia [en.wikipedia.org]
Correlation of In Silico Predictions with Experimental Toxicity of Methylphosphonic Difluoride: A Comparative Guide
This guide provides a comparative analysis of experimentally determined toxicity values for methylphosphonic difluoride (DF) and a discussion of in silico predictive approaches for organophosphorus compounds. It is intended for researchers, scientists, and drug development professionals working in toxicology and chemical safety assessment.
Data Presentation: Experimental vs. In Silico Toxicity
The following table summarizes the available experimental acute toxicity data for this compound. Due to the limited publicly available in silico predictions for this specific compound, a predicted range is discussed based on computational models for similar organophosphorus agents.
| Toxicity Endpoint | Species | Route of Administration | Experimental Value | In Silico Prediction Approach | Predicted Toxicity Range (Illustrative) |
| LD50 | Rat | Intravenous | 13.7 mg/kg[1] | Quantitative Structure-Activity Relationship (QSAR) models for organophosphorus compounds. These models correlate chemical structure with biological activity to predict toxicity. | 10 - 50 mg/kg |
| LD50 | Mouse | Intravenous | 114 mg/kg[1] | Molecular docking simulations to predict binding affinity to acetylcholinesterase. | 80 - 150 mg/kg |
| LD50 | Dog | Intravenous | 25.8 mg/kg[1] | Expert systems that use a rule-based approach based on a chemical's structural alerts. | 20 - 60 mg/kg |
| LCLo | Rat | Inhalation | 1,842 mg/m³/30min[1] | Read-across from structurally similar compounds with known inhalation toxicity data. | 1500 - 2500 mg/m³/30min |
Note: The in silico predicted toxicity ranges are illustrative and based on the general predictive capabilities of the mentioned computational methods for organophosphorus compounds. Specific, validated in silico predictions for this compound were not found in the public domain.
Experimental Protocols
The following is a representative experimental protocol for determining the intravenous LD50 of a substance like this compound, based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).
Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration to rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: Young adults (8-12 weeks old).
-
Sex: Typically, nulliparous, non-pregnant females are used as they are often slightly more sensitive.
-
Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.
Test Substance and Administration:
-
This compound is prepared in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
The substance is administered as a single bolus injection into a tail vein. The volume of administration is kept low (typically 1-5 mL/kg) and constant across all dose levels.
Procedure (Up-and-Down Method):
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the approximate range of lethal doses.
-
Main Study:
-
A single animal is dosed at a level just below the estimated LD50 from the sighting study.
-
The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the dose for the next animal is increased by a defined factor (e.g., 1.5 or 2.0).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued until a series of outcomes (survival or death) is obtained, which allows for the statistical calculation of the LD50.
-
-
Observation Period: Following administration, animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in respiration), and changes in body weight for a period of 14 days.
-
Data Analysis: The LD50 and its confidence intervals are calculated using a maximum likelihood method.
Mandatory Visualization
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates the general workflow for comparing in silico predictions with experimental toxicity data.
References
"inter-laboratory comparison of methylphosphonic difluoride analysis"
An Inter-laboratory comparison is a crucial exercise for validating and harmonizing analytical methods across different facilities, ensuring the reliability and comparability of results. This is particularly critical for compounds like methylphosphonic difluoride (DF), a precursor to nerve agents, where accurate and consistent detection is paramount for security and forensic purposes. While a direct, publicly available inter-laboratory comparison study specifically for this compound is not readily found in the reviewed literature, a study on its immediate precursor, methylphosphonic dichloride (DC), provides a valuable framework and insights that can be extrapolated to DF analysis.
This guide summarizes the findings from a relevant inter-laboratory study on a closely related compound and discusses the analytical techniques applicable to DF, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Performance in a Related Inter-laboratory Study
An inter-laboratory study involving eight globally distributed laboratories was conducted to evaluate a chemical profiling method for methylphosphonic dichloride (DC), a key precursor to DF.[1] The study focused on the analysis of 16 chemical attribution signatures (impurities) using Gas Chromatography-Mass Spectrometry (GC-MS). The results highlight the potential for consistent data acquisition across different laboratories.[1]
The following table summarizes the key performance indicators from this study, which can be considered representative of the expected performance in a similar study for this compound.
| Performance Metric | Result | Significance in Inter-laboratory Comparison |
| Number of Participating Laboratories | 8 | Demonstrates the global applicability and robustness of the analytical method.[1] |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | A widely used and reliable technique for the analysis of volatile and semi-volatile organic compounds like DC and DF.[1][2] |
| Number of Chemical Attribution Signatures Analyzed | 16 | A comprehensive chemical profile allows for better source attribution and discrimination between different batches.[1] |
| Within-Batch Similarity Values | 0.720 - 0.995 | High similarity values indicate good agreement between laboratories when analyzing samples from the same batch, demonstrating method reproducibility.[1] |
| Between-Batch Distance Similarity Values | 0.509 - 0.576 | Lower similarity values between different batches indicate that the method can successfully distinguish between samples from different sources or synthesis routes.[1] |
| Retention Index Variation | < ±14 units | Low variation in retention indices across laboratories is crucial for consistent identification of target compounds.[1] |
Experimental Protocols
The methodologies employed in inter-laboratory comparisons are critical for ensuring that the results are comparable. The following sections detail a typical experimental protocol for the analysis of a chemical warfare agent precursor, based on the study of methylphosphonic dichloride.
Sample Preparation
-
Sample Distribution: Two distinct batches of the analyte (in the reference study, methylphosphonic dichloride), produced via different synthetic routes, are dispatched to the participating laboratories along with a reference sample.[1]
-
Sample Handling: Due to the reactivity and toxicity of compounds like DF, appropriate handling procedures under inert atmosphere are necessary to prevent degradation and ensure safety.[3] For analysis, samples are typically diluted in a suitable organic solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a representative GC-MS protocol for the analysis of chemical warfare agent precursors:
-
Instrumentation: The analyses are performed using the individual GC-MS instrumentation available at each participating laboratory.[1] This approach tests the robustness of the method across different equipment setups.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system, typically in splitless mode to maximize sensitivity for trace impurities.[2]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (or equivalent), is commonly used.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is employed to separate the various impurities from the main component. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[2]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[2]
-
Mass Range: The mass spectrometer scans a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.[2]
-
Data Acquisition: Data is collected in full scan mode to obtain complete mass spectra for all eluting compounds.
-
Data Analysis
-
Compound Identification: Chemical attribution signatures are identified based on their mass spectra and retention indices. A targeted MS-library can be used to facilitate this process.[1]
-
Data Alignment: Retention indices are used to align the GC-MS data from different laboratories, correcting for variations in instrumentation.[1]
-
Comparative Analysis: The relative peak areas of the identified impurities are used to create chemical profiles for each sample. Statistical methods, such as calculating similarity values, are then used to compare the profiles obtained by the different laboratories.[1]
Visualizations
Logical Workflow of an Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.
Caption: Workflow of a typical inter-laboratory comparison study.
Comparison of Analytical Techniques for DF and Related Compounds
Several analytical techniques can be employed for the analysis of this compound and its related compounds. The choice of technique depends on the specific analytical goal, such as impurity profiling, quantitative analysis, or structural elucidation.
Caption: Comparison of analytical techniques for this compound.
References
- 1. Interlaboratory comparison study of a chemical profiling method for methylphosphonic dichloride, a nerve agent precursor [diva-portal.org]
- 2. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Stable-carbon isotope ratios for sourcing the nerve-agent precursor methylphosphonic dichloride and its products - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Developmental Toxicity of Methylphosphonic Difluoride Relative to Other Organophosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the developmental toxicity of methylphosphonic difluoride (DF), a chemical precursor to sarin and soman nerve agents, and other selected organophosphates. The information is intended to support research and development efforts by offering a side-by-side look at available experimental data, methodologies, and known mechanisms of action.
Comparative Developmental Toxicity Data
The following tables summarize the available quantitative data from developmental toxicity studies of this compound and other relevant organophosphates. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental protocols, including species, route of administration, and exposure duration.
Table 1: Developmental and Maternal Toxicity of this compound in Rats and Rabbits
| Species | Exposure Concentration (mg/m³) | Duration | Maternal Effects | Developmental Effects | NOAEL/LOAEL (Developmental) |
| Rat | 0.2, 1.0, 10.0 | 6 hr/day for 10 days (Gestation Days 6-15) | Raspy breathing and lower body weight at 10.0 mg/m³.[1] | No significant differences in litter number, mean body weight, crown-rump length, or visceral/skeletal malformations.[1][2] | Not explicitly stated, but no teratogenic effects were observed up to 10.0 mg/m³.[1][2] |
| Rabbit | 0.2, 1.0, 10.0 | 6 hr/day for 13 days (Gestation Days 6-18) | Nasal exudate at 10.0 mg/m³.[1][2] | No significant differences in litter number, mean body weight, crown-rump length, or visceral/skeletal malformations.[1][2] | Not explicitly stated, but no teratogenic effects were observed up to 10.0 mg/m³.[1][2] |
Table 2: Developmental Toxicity of Selected Organophosphate Nerve Agents
| Compound | Species | Route | Dose (µg/kg/day) | Gestation Days | Maternal Toxicity | Developmental Toxicity |
| Sarin (GB) | Rat | Gavage | 100, 240, 380 | 6-15 | Significant toxicity and mortality at 380 µg/kg/day.[3] | No evidence of developmental toxicity.[3][4] |
| Sarin (GB) | Rabbit | Gavage | 5, 10, 15 | 6-19 | Maternal toxicity and mortality at 15 µg/kg/day.[3] | No evidence of developmental toxicity.[3][4] |
| Soman (GD) | Rat | Gavage | 37.5, 75, 150, 165 | 6-15 | Significant toxicity and mortality at 150 and 165 µg/kg/day.[5] | No evidence of prenatal mortality or fetal toxicity.[5] |
| Soman (GD) | Rabbit | Gavage | 2.5, 5, 10, 15 | 6-19 | Significant toxicity and mortality at 10 and 15 µg/kg/day.[5] | No evidence of prenatal mortality or fetal toxicity.[5] |
| VX | Rat | s.c. injection | 0.25, 1.0, 4.0 | 6-15 | - | No evidence of malformations; fetal body weight, litter size, and sex ratio were normal.[6] |
| VX | Rabbit | s.c. injection | 0.25, 1.0, 4.0 | 6-18 | - | No statistical evidence of effects on body weight, fetal weights, fetal deaths, or malformations.[6] |
Table 3: Developmental Neurotoxicity of Selected Organophosphate Pesticides
| Compound | Species | Route | Dose | Exposure Period | Key Developmental Neurotoxic Effects |
| Chlorpyrifos | Rat | s.c. injection | 1 mg/kg/day | Postnatal Days 1-4 | Deficits in neuritic outgrowth, decreased choline acetyltransferase activity.[7] |
| Diazinon | Rat | s.c. injection | 1-5 mg/kg/day | Postnatal Days 1-4 | Impaired neuritic outgrowth, decreased choline acetyltransferase activity.[7] |
| Parathion | Rat | s.c. injection | 0.1 mg/kg (MTD) | Postnatal Days 1-4 | No significant effects on neuritic outgrowth or cholinergic markers at the maximum tolerated dose.[7] |
Experimental Protocols
The following are detailed methodologies for key developmental toxicity experiments cited in this guide.
Developmental Toxicity of this compound (DF) via Inhalation
-
Test Guideline: The study was designed based on FDA/EPA guidelines for teratology studies.[1]
-
Species: Sprague-Dawley Rats and New Zealand White Rabbits.[1]
-
Administration: Whole-body inhalation exposure to vaporized DF in dynamic flow chambers.[1]
-
Dosage: Target concentrations of 0.2, 1.0, and 10.0 mg/m³. A control group was exposed to filtered air.[1]
-
Exposure Period:
-
Maternal Observations: Daily observations for clinical signs of toxicity. Body weights were recorded periodically throughout gestation.[2]
-
Fetal Evaluation:
-
Rats: Cesarean sections were performed on Gestation Day 20.
-
Rabbits: Cesarean sections were performed on Gestation Day 29.
-
Parameters evaluated included: number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Live fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations.[2]
-
Developmental Toxicity of Sarin (GB) and Soman (GD) via Oral Gavage
-
Test Guideline: These studies generally follow established protocols for developmental toxicity testing.
-
Dosage:
-
Exposure Period:
-
Maternal Observations: Daily monitoring for clinical signs of toxicity and mortality. Body weights were recorded throughout the dosing period.[3][5]
-
Fetal Evaluation: Uteri were examined for the number and status of implants. Live fetuses were weighed and assessed for external, visceral, and skeletal abnormalities.[3][5]
Signaling Pathways and Experimental Workflows
The developmental toxicity of organophosphates is complex, involving both cholinergic and non-cholinergic mechanisms, particularly at doses below the threshold for systemic toxicity.
Cholinergic and Non-Cholinergic Mechanisms of Organophosphate Developmental Neurotoxicity
Organophosphates are well-known inhibitors of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors. However, developmental neurotoxicity often occurs through mechanisms independent of AChE inhibition.[8] These can include disruption of cell signaling cascades, induction of oxidative stress, and interference with cell cycle and apoptosis.
Caption: Cholinergic and non-cholinergic pathways in organophosphate developmental neurotoxicity.
General Workflow for a Developmental Toxicity Study
The assessment of developmental toxicity typically follows a standardized workflow, such as the one outlined in the OECD Test Guideline 414.
Caption: A generalized workflow for conducting a prenatal developmental toxicity study.
Conclusion
The available evidence suggests a significant divergence in the developmental toxicity profiles of this compound and related nerve agents compared to certain organophosphate pesticides. Studies on this compound, sarin, soman, and VX have not demonstrated clear teratogenic effects in animal models at doses that are not maternally toxic.[1][2][3][4][5][6] In contrast, organophosphate pesticides such as chlorpyrifos and diazinon have been shown to induce developmental neurotoxicity at doses below the threshold for systemic toxicity, often through non-cholinergic mechanisms.[7]
This disparity highlights the importance of considering the specific chemical structure and properties of each organophosphate when assessing developmental risk. While the primary mechanism of acute toxicity for most organophosphates is AChE inhibition, the pathways leading to developmental toxicity, particularly neurotoxicity, appear to be more complex and compound-specific. Further research is warranted to elucidate the potential non-cholinergic developmental effects of this compound and to establish clear no-observed-adverse-effect levels for a wider range of organophosphates to facilitate more precise risk assessments.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Developmental toxicity of sarin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarin - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Developmental toxicity of soman in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Health Risk Assessment for The Nerve Agent VX - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative developmental neurotoxicity of organophosphate insecticides: effects on brain development are separable from systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Methylphosphonic Acid as a Biomarker for Methylphosphonic Difluoride Exposure
For researchers, scientists, and drug development professionals engaged in the study of nerve agent exposure, the accurate and timely detection of biomarkers is paramount. Methylphosphonic difluoride (DF) is a key precursor in the synthesis of highly toxic G-series nerve agents such as Sarin (GB) and Soman (GD). Post-exposure, these agents undergo rapid hydrolysis in the body, leading to the formation of various metabolites. This guide provides a comprehensive comparison of methylphosphonic acid (MPA), a terminal hydrolysis product, with other key biomarkers of DF and related nerve agent exposure.
Introduction to Biomarkers of Nerve Agent Exposure
Upon entering the body, organophosphate nerve agents like Sarin rapidly bind to and inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. Simultaneously, these agents are metabolized, primarily through hydrolysis. This process creates a cascade of chemical markers that can be detected in biological samples. The choice of biomarker for confirming exposure depends on several factors, including the desired detection window, the need for agent specificity, and the analytical capabilities available.
The primary biomarkers for exposure to DF-derived nerve agents fall into three main categories:
-
Specific Alkyl Methylphosphonic Acids (AMPAs): These are the initial, specific hydrolysis products of each nerve agent. For example, Sarin hydrolyzes to isopropyl methylphosphonic acid (IMPA). Their presence confirms exposure to a specific agent.
-
Methylphosphonic Acid (MPA): This is the final, common hydrolysis product of Sarin, Soman, and other V-series nerve agents. Its presence indicates exposure to a P-methyl containing nerve agent but does not identify the specific agent.
-
Protein Adducts: Nerve agents can form covalent bonds with proteins in the body, most notably with butyrylcholinesterase (BChE) and albumin. These adducts can persist in the bloodstream for extended periods.
This guide will focus on the validation of MPA as a biomarker by comparing its performance against specific AMPAs and protein adducts.
Comparative Analysis of Biomarkers
The selection of an appropriate biomarker is a critical decision in both clinical and forensic settings. The following tables provide a quantitative comparison of MPA, specific AMPAs (using IMPA as a representative example for Sarin exposure), and BChE adducts.
| Biomarker | Biological Matrix | Detection Window | Specificity | Advantages | Disadvantages |
| Methylphosphonic Acid (MPA) | Urine, Blood | Up to 13 days or longer in urine (animal studies)[1][2] | General for P-methyl nerve agents | Longer detection window than some primary metabolites; stable end-product. | Does not identify the specific nerve agent.[3][4] |
| Isopropyl Methylphosphonic Acid (IMPA) | Urine, Blood | Up to 15 days in urine (animal studies); rapidly excreted within 48-72 hours.[5] | Specific to Sarin (GB) exposure[3][5] | Confirms exposure to a specific agent. | Shorter peak detection window compared to MPA and protein adducts.[5][6] |
| Butyrylcholinesterase (BChE) Adducts | Blood (Plasma/Serum) | Up to several weeks, dependent on protein turnover rate.[5][6] | Specific to the nerve agent class (can be aged to a common MeP adduct)[7][8][9] | Longest detection window.[5][6] | More complex analytical procedure; "aging" of the adduct can lead to loss of agent-specific information.[7][8][9] |
Table 1: Qualitative Comparison of Nerve Agent Biomarkers
| Biomarker | Analytical Method | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Methylphosphonic Acid (MPA) | IC-MS/MS | Rat Urine | LOD: 4 ng/mL | [1][2] |
| LC-MS/MS | Natural Waters | LOD: 10 ng/mL | [10] | |
| GC-FPD | Human Urine | LOD: 0.625 µM | [6] | |
| Isopropyl Methylphosphonic Acid (IMPA) | LC-MS/MS | Rabbit Urine | LOQ: 10-100 pg/mL | [1] |
| GC-MS | Urine | LOD: 0.1 ng/mL | ||
| Butyrylcholinesterase (BChE) Adducts (MeP-P) | UHPLC-MS/MS | Human Serum | LLOQ: 2.0 ng/mL | [7][8][9] |
Table 2: Quantitative Performance of Analytical Methods for Nerve Agent Biomarkers Note: LLOQ refers to the lower limit of quantification.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the metabolic fate of DF-derived nerve agents and the analytical process for biomarker detection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. research.vu.nl [research.vu.nl]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Quantitation of Methyl Phosphonate Adducts to Human Serum Butyrylcholinesterase by Immunomagnetic-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Methylphosphonic Difluoride
Essential safety protocols for laboratory professionals handling Methylphosphonic Difluoride, a highly corrosive and reactive chemical precursor.
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This compound (DF), a precursor to chemical warfare agents Sarin and Soman, is a Schedule 1 substance under the Chemical Weapons Convention, demanding rigorous safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is a colorless, corrosive liquid that is absorbed through the skin and can cause burns and symptoms similar to nerve agents.[1][2] It reacts with water to produce hydrofluoric acid (HF) fumes and methylphosphonic acid.[1][2] Due to its hazardous nature, a multi-layered approach to personal protective equipment (PPE) is mandatory.
I. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specification and Guidance |
| Respiratory Protection | Full-face respirator with acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA) | For concentrations < 0.4 mg/m³, a full-face respirator with acid gas cartridges is recommended. For concentrations ≥ 0.4 mg/m³ or in emergency situations, a NIOSH-approved SCBA is required.[3] A cartridge change-out schedule must be part of the respiratory protection program.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles, especially when there is a splash potential.[4] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing (full suit) | A full suit is recommended.[3] Consider disposable coveralls for ease of decontamination and disposal.[4] For large spills, a fully encapsulating chemical- and vapor-protective suit is necessary.[6] |
| Hand Protection | Chemical impermeable gloves | Due to the lack of specific breakthrough time data for this compound, it is crucial to select gloves made from materials known to be resistant to corrosive and reactive chemicals. Butyl rubber and Viton™ are often recommended for handling highly corrosive substances. Double gloving is a recommended practice. Always consult the glove manufacturer for specific chemical resistance data. |
| Foot Protection | Chemical-resistant, steel-toe boots | Boots should be worn to protect against spills and falling objects.[6][7] |
II. Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of chemical-resistant gloves.
-
Protective Suit: Step into the full protective suit and fasten it securely.
-
Respirator: Put on the full-face respirator and perform a seal check.
-
Outer Gloves: Put on the second pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the suit.
-
Face Shield and Boots: Put on the face shield and chemical-resistant boots.
-
Final Check: Have a colleague verify that all PPE is correctly donned and there are no exposed areas.
Doffing (Taking Off) PPE:
Doffing should be performed in a designated decontamination area.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Boots: Remove the face shield and boots.
-
Protective Suit: Carefully unzip the suit and roll it down and away from the body, turning it inside out.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
III. Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound and contaminated materials is essential.
Operational Plan:
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood.[5]
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits containing appropriate neutralizing agents should be available.
-
Buddy System: Never work alone when handling highly hazardous chemicals.
Disposal Plan:
-
Decontamination: All non-disposable PPE and equipment must be decontaminated according to established procedures.
-
Waste Segregation: All contaminated disposable PPE (gloves, suits, etc.) must be collected in labeled, durable, and leak-proof containers.[1]
-
Neutralization: Spills of this compound should be neutralized. The process involves hydrolysis by mixing with water, followed by neutralization with a base like sodium hydroxide to a neutral pH.[3] This process generates hazardous byproducts that require further treatment.[8]
-
Waste Disposal: Neutralized waste and contaminated materials must be disposed of as hazardous waste through an EPA/state-approved hazardous waste contractor.[3] Open pit burning or burying of DF or contaminated items is strictly prohibited.[3]
IV. Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow from hazard assessment to the final disposal of contaminated materials.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these stringent safety protocols, laboratories can ensure a safe working environment for all personnel involved in the handling of this compound, thereby fostering a culture of safety and responsibility in scientific research.
References
- 1. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]
- 3. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 4. research.wayne.edu [research.wayne.edu]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. questron.ca [questron.ca]
- 8. queensu.ca [queensu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
